Product packaging for Carboxy-PEG4-phosphonic acid(Cat. No.:)

Carboxy-PEG4-phosphonic acid

Numéro de catalogue: B606479
Poids moléculaire: 330.27 g/mol
Clé InChI: HQKHMGCGBQVUTI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Carboxy-PEG4-phosphonic acid is a PEG Linker.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H23O9P B606479 Carboxy-PEG4-phosphonic acid

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3-[2-[2-[2-(2-phosphonoethoxy)ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23O9P/c12-11(13)1-2-17-3-4-18-5-6-19-7-8-20-9-10-21(14,15)16/h1-10H2,(H,12,13)(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQKHMGCGBQVUTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCP(=O)(O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Carboxy-PEG4-phosphonic acid: Properties, Synthesis, and Applications in Bioconjugation and Nanotechnology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carboxy-PEG4-phosphonic acid is a heterobifunctional linker molecule of significant interest in the fields of bioconjugation, drug delivery, and nanotechnology. Its unique structure, featuring a carboxylic acid group at one terminus and a phosphonic acid group at the other, connected by a hydrophilic tetraethylene glycol (PEG4) spacer, allows for versatile applications. The carboxylic acid moiety provides a reactive handle for covalent attachment to amine-containing biomolecules, such as proteins and peptides, while the phosphonic acid group serves as a robust anchor to various metal oxide surfaces, most notably iron oxide nanoparticles. This guide provides a comprehensive overview of the physicochemical properties of this compound, a detailed look at its synthesis, and step-by-step experimental protocols for its application in protein conjugation and nanoparticle surface modification.

Core Properties and Specifications

This compound is a well-defined chemical entity with consistent properties that are crucial for its application in sensitive biological and chemical systems. The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Chemical Formula C₁₁H₂₃O₉P[1][2]
Molecular Weight 330.27 g/mol [1][2]
CAS Number 1623791-69-4[1][2]
Appearance Varies (typically a solid or oil)
Purity ≥95% (commonly available at ≥98%)
Solubility Soluble in water and many organic solvents[2]
Storage Conditions -20°C, desiccated

Synthesis of this compound

While detailed, proprietary synthesis methods may vary between suppliers, a general and effective synthetic route for creating carboxy-PEG-phosphonic acid conjugates has been described in the scientific literature.[3][4] This process involves a straightforward, multi-step chemical synthesis, which is illustrated in the workflow diagram below. The key steps include the introduction of a protected carboxyl group onto one end of the PEG linker and the phosphorylation of the other end.

G General Synthesis Workflow A Tetraethylene Glycol B Carboxylation of one terminus (e.g., with a protected haloacetate) A->B i) Base C Phosphorylation of the other terminus (e.g., with POCl₃) B->C ii) Phosphorylating agent D Hydrolysis/Deprotection C->D iii) Acid/Base E Purification D->E F This compound E->F

Caption: General synthetic workflow for Carboxy-PEG-phosphonic acid.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative method adapted from the literature for the synthesis of a carboxy-PEG-phosphonic acid.[3] Researchers should adapt and optimize this protocol based on their specific laboratory conditions and available starting materials.

Materials:

  • Tetraethylene glycol

  • Sodium hydroxide (B78521) (NaOH)

  • Ethyl bromoacetate (B1195939) (or a similar protected haloacetate)

  • Phosphorus oxychloride (POCl₃)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl) or other suitable acid for hydrolysis

  • Appropriate organic solvents for extraction and purification (e.g., dichloromethane (B109758), ethyl acetate)

  • Deionized water

Procedure:

  • Carboxylation:

    • Dissolve tetraethylene glycol in an aqueous solution of sodium hydroxide.

    • Slowly add ethyl bromoacetate to the reaction mixture at a controlled temperature.

    • Allow the reaction to proceed for several hours to form the ethyl-carboxy-PEG4 intermediate.

    • Extract the product using an appropriate organic solvent and purify as necessary.

  • Phosphorylation:

    • Dissolve the purified ethyl-carboxy-PEG4 in anhydrous THF.

    • Cool the solution in an ice bath and slowly add phosphorus oxychloride.

    • Allow the reaction to stir at room temperature for several hours.

  • Hydrolysis and Deprotection:

    • Carefully quench the reaction with water.

    • Add a suitable acid (e.g., HCl) to hydrolyze the phosphate (B84403) ester and the ethyl ester, yielding the final this compound.

  • Purification:

    • The final product can be purified using techniques such as column chromatography or recrystallization to achieve the desired level of purity.

Applications and Experimental Protocols

This compound is a versatile tool for researchers. Its heterobifunctional nature allows for a two-step approach to conjugation, enabling precise control over the modification of biomolecules and surfaces.

Bioconjugation via EDC/NHS Chemistry

The carboxylic acid moiety of this compound can be readily coupled to primary amines on proteins, peptides, or other biomolecules using carbodiimide (B86325) chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimmide (NHS).[5][6][7]

G EDC/NHS Coupling Workflow A This compound C Amine-Reactive NHS Ester Intermediate A->C Activation B EDC + NHS B->C E Stable Amide Bond Formation C->E D Biomolecule with Primary Amine (e.g., Protein-NH₂) D->E F Biomolecule-PEG4-phosphonic acid Conjugate E->F

Caption: Workflow for coupling to amine-containing biomolecules.

This protocol provides a general procedure for conjugating this compound to a protein.[6][7] Molar ratios and reaction times may need to be optimized for specific proteins.

Materials:

  • This compound

  • Protein to be conjugated

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)

  • Desalting column for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.

    • Prepare stock solutions of this compound, EDC, and NHS/Sulfo-NHS in an appropriate solvent (e.g., water or DMSO).

    • Prepare a solution of the protein in the Coupling Buffer at a suitable concentration (e.g., 1-5 mg/mL).

  • Activation of Carboxylic Acid:

    • In a reaction vial, dissolve this compound in the Activation Buffer.

    • Add a molar excess of EDC and NHS/Sulfo-NHS to the this compound solution. A typical starting point is a 2- to 10-fold molar excess of EDC and NHS over the linker.

    • Incubate the reaction for 15-30 minutes at room temperature to form the amine-reactive NHS ester.

  • Conjugation to the Protein:

    • Immediately add the activated this compound solution to the protein solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer if necessary.

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification:

    • Quench the reaction by adding a quenching solution to consume any unreacted NHS esters.

    • Purify the protein-PEG-phosphonic acid conjugate from excess reagents and byproducts using a desalting column or dialysis.

Surface Modification of Iron Oxide Nanoparticles

The phosphonic acid group of this compound provides a strong and stable anchor to metal oxide surfaces, making it an excellent choice for the surface functionalization of iron oxide nanoparticles (IONPs).[3][4][8][9] This modification enhances the stability of the nanoparticles in aqueous solutions, reduces non-specific protein binding, and provides a functional handle (the carboxyl group) for further bioconjugation.

G IONP Functionalization Workflow A Hydrophobic or Hydrophilic Iron Oxide Nanoparticles (IONPs) C Ligand Exchange Reaction A->C B This compound Solution B->C D Purification (e.g., Magnetic Separation or Centrifugation) C->D E Stable, Water-Dispersible, Carboxy-Functionalized IONPs D->E

Caption: Workflow for the surface modification of iron oxide nanoparticles.

The following is a general protocol for the surface modification of both hydrophobic and hydrophilic IONPs via ligand exchange.[9]

Materials:

  • Iron oxide nanoparticles (either with a hydrophobic or hydrophilic coating)

  • This compound

  • Appropriate solvents (e.g., for hydrophobic IONPs: dichloromethane (DCM) and methanol; for hydrophilic IONPs: deionized water and methanol)

  • Sonication bath or probe sonicator

  • Magnetic separation rack or centrifuge

Procedure for Hydrophobic IONPs:

  • Dispersion of IONPs:

    • Disperse the hydrophobic IONPs in a suitable organic solvent like DCM.

    • Use sonication to ensure a uniform dispersion.

  • Ligand Exchange:

    • Prepare a solution of this compound in a mixture of DCM and methanol.

    • Add the linker solution to the IONP dispersion.

    • Sonicate the reaction mixture for an extended period (e.g., 1-3 hours, can be done in cycles) and then allow it to react overnight at room temperature with stirring.

  • Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Induce precipitation of the functionalized IONPs by adding a non-solvent (e.g., hexane).

    • Collect the nanoparticles using magnetic separation or centrifugation.

    • Wash the nanoparticles several times with the non-solvent to remove excess linker and displaced ligands.

    • Finally, redisperse the purified, functionalized IONPs in an aqueous buffer.

Procedure for Hydrophilic IONPs:

  • Dispersion of IONPs:

    • Disperse the hydrophilic IONPs in deionized water.

  • Ligand Exchange:

    • Prepare a solution of this compound in a mixture of deionized water and methanol.

    • Add the linker solution to the IONP dispersion.

    • Sonicate the mixture for 1-3 hours (in cycles) and let it react overnight at room temperature.

  • Purification:

    • Purify the functionalized IONPs using magnetic separation or centrifugation.

    • Wash the nanoparticles multiple times with deionized water to remove excess linker.

    • Redisperse the final product in the desired aqueous buffer.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that bridges the gap between biological molecules and inorganic surfaces. Its well-defined structure and reliable reactivity make it an invaluable tool for researchers in drug development, diagnostics, and materials science. The protocols provided in this guide offer a starting point for the successful application of this compound in creating novel bioconjugates and advanced nanomaterials. As with any chemical procedure, optimization of reaction conditions is key to achieving the desired outcome.

References

An In-depth Technical Guide to Carboxy-PEG4-phosphonic acid: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carboxy-PEG4-phosphonic acid is a heterobifunctional linker molecule gaining significant traction in biomedical research and drug development. Its unique structure, featuring a carboxylic acid and a phosphonic acid moiety connected by a flexible tetraethylene glycol (PEG4) spacer, offers versatile conjugation capabilities. This guide provides a comprehensive overview of its structure, properties, and key applications, with a focus on quantitative data and detailed experimental protocols.

Core Properties and Structure

This compound is designed for covalent attachment to various substrates. The terminal carboxylic acid allows for reaction with primary amines, while the phosphonic acid group exhibits a strong affinity for metal oxide surfaces. The hydrophilic PEG4 spacer enhances solubility and reduces steric hindrance, making it an ideal tool for bioconjugation, surface modification, and the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs).[1][2]

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is available from chemical suppliers, specific experimental values for properties like pKa and aqueous solubility are not readily found in the literature and are therefore estimated based on the properties of similar molecules.

PropertyValueSource/Method
Molecular Formula C₁₁H₂₃O₉P[1][3]
Molecular Weight 330.27 g/mol [1][3]
CAS Number 1623791-69-4[1][3]
Appearance White to off-white solid or oilGeneral observation from suppliers
pKa₁ (Phosphonic Acid) ~2-3Estimated from similar phosphonic acids[4][5]
pKa₂ (Phosphonic Acid) ~7-8Estimated from similar phosphonic acids[4][5]
pKa (Carboxylic Acid) ~4-5Estimated from similar carboxylic acids
Aqueous Solubility HighInferred from the hydrophilic nature of the PEG4 chain[6][7][8][9]
LogP -0.2948Calculated[3]

Synthesis and Characterization

While a specific, detailed synthesis protocol for this compound is not widely published, a general synthetic strategy for a similar molecule, carboxyl-polyethylene glycol-phosphoric acid, has been described.[10][11] This involves the reaction of a PEG derivative with a phosphorus-containing reagent to introduce the phosphonic acid group, followed by modification of the other terminus to yield the carboxylic acid.

General Synthetic Scheme (Hypothetical):

G HO-PEG4-COOtBu tert-Butyl protected HO-PEG4-carboxylate Tos-PEG4-COOtBu Tosylated PEG4-carboxylate HO-PEG4-COOtBu->Tos-PEG4-COOtBu Tosyl Chloride, Pyridine NC-CH2-P(O)(OEt)2 Diethyl (cyanomethyl)phosphonate EtOOC-PEG4-P(O)(OEt)2 Protected Carboxy-PEG4-phosphonate HOOC-PEG4-P(O)(OH)2 This compound EtOOC-PEG4-P(O)(OEt)2->HOOC-PEG4-P(O)(OH)2 1. TMSBr 2. H2O/TFA Tos-PEG4-COOtBuNC-CH2-P(O)(OEt)2 Tos-PEG4-COOtBuNC-CH2-P(O)(OEt)2 Tos-PEG4-COOtBuNC-CH2-P(O)(OEt)2->EtOOC-PEG4-P(O)(OEt)2 NaH

A potential synthetic route to this compound.

Characterization:

Standard analytical techniques would be employed for the characterization of this compound.

TechniqueExpected Observations
¹H NMR Signals corresponding to the ethylene (B1197577) glycol repeat units (~3.6 ppm), protons adjacent to the phosphonate (B1237965) and carboxyl groups. The acidic protons of the phosphonic and carboxylic acids would appear as broad singlets at lower fields.
¹³C NMR Resonances for the carbons in the PEG chain (~70 ppm) and the carbonyl carbon of the carboxylic acid (~170-180 ppm).[12]
³¹P NMR A characteristic signal for the phosphonic acid group. The chemical shift would be indicative of the phosphorus environment.[13][14]
Mass Spectrometry The molecular ion peak corresponding to the calculated molecular weight (330.27 g/mol ).
FT-IR Spectroscopy Broad O-H stretch from the carboxylic acid and phosphonic acid, C=O stretch from the carboxylic acid (~1710 cm⁻¹), and P=O and P-O stretches from the phosphonic acid.[12]

Applications and Experimental Protocols

The bifunctional nature of this compound makes it a valuable tool in several research areas.

Surface Modification of Metal Oxides

The phosphonic acid moiety strongly binds to metal oxide surfaces such as titanium dioxide (TiO₂) and iron oxide (Fe₃O₄), forming stable self-assembled monolayers (SAMs).[15][16][17][18][19][20][21] This is particularly useful for improving the biocompatibility of implants, creating functionalized nanoparticles for drug delivery and imaging, and developing biosensors.

Experimental Protocol: Surface Modification of Titanium Dioxide Nanoparticles

  • Preparation of Nanoparticle Suspension: Disperse TiO₂ nanoparticles in a suitable solvent (e.g., ethanol (B145695) or a buffered aqueous solution) to a concentration of 1 mg/mL by sonication.

  • Linker Solution Preparation: Prepare a 10 mM solution of this compound in the same solvent.

  • Incubation: Add the linker solution to the nanoparticle suspension. The molar ratio of linker to nanoparticles should be optimized, but a 10-fold molar excess of the linker is a common starting point.

  • Reaction: Incubate the mixture at room temperature for 12-24 hours with gentle agitation to allow for the formation of the self-assembled monolayer.

  • Washing: Centrifuge the suspension to pellet the functionalized nanoparticles. Remove the supernatant and resuspend the nanoparticles in fresh solvent. Repeat this washing step three times to remove any unbound linker.

  • Final Suspension: Resuspend the washed, functionalized nanoparticles in the desired buffer for subsequent applications.

G cluster_0 Surface Modification Workflow Start TiO2 Nanoparticles Dispersion Disperse in Ethanol Start->Dispersion Linker Carboxy-PEG4- phosphonic acid Solution Incubation Incubate 12-24h Washing Centrifuge and Wash (3x) Incubation->Washing End Functionalized Nanoparticles Washing->End DispersionLinker DispersionLinker DispersionLinker->Incubation

Workflow for nanoparticle surface modification.
Bioconjugation via Amide Coupling

The carboxylic acid terminus can be activated to react with primary amines on biomolecules such as proteins, peptides, and antibodies. This is typically achieved using carbodiimide (B86325) chemistry, often with the addition of N-hydroxysuccinimide (NHS) to improve efficiency and stability of the active intermediate.

Experimental Protocol: EDC/NHS Coupling to a Primary Amine-Containing Molecule

  • Reagent Preparation:

    • Dissolve this compound in an appropriate anhydrous solvent (e.g., DMF or DMSO) to a concentration of 10 mg/mL.

    • Prepare fresh solutions of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in the same solvent at a concentration of 100 mg/mL.

    • Dissolve the amine-containing molecule in a suitable reaction buffer (e.g., PBS pH 7.4).

  • Activation of Carboxylic Acid:

    • In a reaction vessel, add a 1.5-fold molar excess of EDC and a 1.2-fold molar excess of NHS to the this compound solution.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Conjugation:

    • Add the activated linker solution to the solution of the amine-containing molecule. A 10-20 fold molar excess of the activated linker over the amine-containing molecule is a typical starting point.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification:

    • Purify the resulting conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or HPLC to remove excess reagents and byproducts.

G Carboxy_PEG Carboxy-PEG4- phosphonic acid Activated_Ester NHS-activated PEG4-phosphonic acid Carboxy_PEG->Activated_Ester Activation EDC_NHS EDC, NHS EDC_NHS->Activated_Ester Conjugate Biomolecule-NHCO- PEG4-phosphonic acid Activated_Ester->Conjugate Conjugation Biomolecule Biomolecule-NH2 Biomolecule->Conjugate

Amide coupling via EDC/NHS activation.
Synthesis of Proteolysis Targeting Chimeras (PROTACs)

This compound serves as a versatile linker in the synthesis of PROTACs.[22][23][24][25][26][27] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker plays a crucial role in optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

Logical Workflow for PROTAC Synthesis:

The synthesis of a PROTAC using this compound would typically involve a stepwise approach where one end of the linker is first conjugated to the E3 ligase ligand, and the other end is subsequently coupled to the target protein ligand, or vice versa.

G Start This compound Step1 Couple to E3 Ligase Ligand (e.g., via amide bond) Start->Step1 Intermediate E3 Ligase Ligand-Linker Step1->Intermediate Step2 Couple to Target Protein Ligand (e.g., via phosphonate attachment) Intermediate->Step2 End PROTAC Molecule Step2->End

General workflow for PROTAC synthesis.

Conclusion

This compound is a powerful and versatile tool for researchers in chemistry, biology, and materials science. Its well-defined structure and bifunctional nature allow for precise control over the conjugation of biomolecules and the functionalization of surfaces. While further experimental data on its specific physicochemical properties would be beneficial, the principles outlined in this guide provide a solid foundation for its successful application in a wide range of innovative research and development projects.

References

An In-depth Technical Guide to Carboxy-PEG4-phosphonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Carboxy-PEG4-phosphonic acid, a heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and nanotechnology. This document details its chemical properties, synthesis, and key applications, offering researchers the foundational knowledge required for its effective use.

Core Concepts and Properties

This compound (CAS Number: 1623791-69-4) is a versatile chemical linker featuring a carboxylic acid group at one terminus and a phosphonic acid group at the other, separated by a polyethylene (B3416737) glycol (PEG) spacer of four ethylene (B1197577) glycol units.[1][] This heterobifunctional nature allows for the sequential or orthogonal conjugation of two different molecules.[1] The hydrophilic PEG chain enhances the aqueous solubility of the molecule and any conjugate it is a part of, which is highly advantageous in biological applications.[3]

Chemical and Physical Data

A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for reaction planning, characterization, and formulation.

PropertyValueReference(s)
CAS Number 1623791-69-4[1][3][4]
Molecular Formula C₁₁H₂₃O₉P[1][4]
Molecular Weight 330.27 g/mol [1][4]
Purity ≥96%[4]
Topological Polar Surface Area (TPSA) 131.75 Ų[4]
LogP -0.2948[4]
Hydrogen Bond Acceptors 6[4]
Hydrogen Bond Donors 3[4]
Rotatable Bonds 15[4]
Storage Temperature 4°C or -20°C[3][4]

Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not publicly available in the reviewed literature, a representative synthesis for a structurally analogous "Carboxyl-polyethylene glycol-phosphoric acid" has been reported and provides a viable synthetic route. This methodology can be adapted for the PEG4 variant.

Representative Synthesis of a Carboxy-PEG-Phosphonic Acid Ligand

The following protocol is adapted from a reported synthesis for creating a carboxylated and phosphorylated PEG ligand for nanoparticle stabilization.[5] This three-step process involves carboxymethylation of a PEG starting material, followed by phosphorylation and subsequent hydrolysis.

Step 1: Carboxymethylation of PEG

  • Dissolve the starting PEG material (e.g., a mono-protected tetraethylene glycol) in a suitable aqueous basic solution, such as water with sodium hydroxide.

  • Add ethyl bromoacetate (B1195939) to the solution. The reaction introduces an ethyl carboxymethyl group onto the terminal hydroxyl group of the PEG.

  • Stir the reaction mixture at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, extract the product with an organic solvent and purify it, for example, by column chromatography.

Step 2: Phosphorylation

  • Dissolve the carboxylated PEG from the previous step in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF).

  • Cool the solution and add a phosphorylating agent, such as phosphorus oxychloride (POCl₃). This reaction will replace the remaining terminal hydroxyl group with a dichlorophosphate (B8581778) group.

  • Allow the reaction to proceed until completion, as monitored by an appropriate analytical technique (e.g., NMR or LC-MS).

Step 3: Hydrolysis

  • Carefully quench the reaction mixture from Step 2 with water. This step hydrolyzes the dichlorophosphate and the ethyl ester to yield the final Carboxy-PEG-phosphonic acid product.

  • Purify the final product using a suitable method, such as dialysis or chromatography, to remove inorganic salts and other impurities.

Key Applications and Methodologies

The unique structure of this compound makes it a valuable tool in several advanced research and development areas.

Functionalization of Nanoparticles

The phosphonic acid moiety serves as a strong anchoring group for binding to metal oxide surfaces, such as iron oxide nanoparticles.[5] This allows for the creation of a stable, hydrophilic PEG layer on the nanoparticle surface, which improves their colloidal stability and biocompatibility for biomedical applications like MRI contrast agents.[5]

Experimental Workflow: Nanoparticle Functionalization

G cluster_0 Ligand Synthesis cluster_1 Nanoparticle Preparation cluster_2 Surface Functionalization cluster_3 Bioconjugation Synth Synthesis of This compound Mixing Mix nanoparticles with This compound Synth->Mixing NP_Prep Prepare core nanoparticles (e.g., Fe3O4) NP_Prep->Mixing Incubation Incubate to allow binding of phosphonic acid to nanoparticle surface Mixing->Incubation Washing Wash to remove unbound ligand Incubation->Washing Activation Activate terminal carboxyl group (e.g., with EDC/NHS) Washing->Activation Conjugation Conjugate targeting moiety (e.g., antibody, peptide) Activation->Conjugation Purification Purify final functionalized nanoparticle Conjugation->Purification

Caption: Workflow for nanoparticle surface functionalization.

Linker for Proteolysis-Targeting Chimeras (PROTACs)

This compound is also utilized as a PEG-based linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker's role is to connect the target-binding ligand and the E3 ligase-binding ligand. The carboxylic acid end can be reacted with primary amines on one of the binding ligands using activators like EDC or HATU to form a stable amide bond.[][3]

Logical Relationship: PROTAC Assembly

PROTAC_Assembly cluster_coupling Amide Bond Formation (EDC/HATU) TargetLigand Target Protein Ligand -NH2 Linker This compound HOOC-...-PO(OH)2 TargetLigand->Linker Coupling PROTAC {PROTAC Molecule | Target Ligand - Linker - E3 Ligand} Linker->PROTAC E3Ligand E3 Ligase Ligand -X E3Ligand->PROTAC Further Coupling

Caption: Assembly of a PROTAC using the linker.

Conclusion

This compound is a highly valuable heterobifunctional linker for researchers in drug development and materials science. Its defined length, hydrophilicity, and dual-reactive ends provide precise control over the conjugation of molecules and the functionalization of surfaces. The methodologies and data presented in this guide offer a solid foundation for the application of this versatile reagent in the creation of advanced therapeutics and functional nanomaterials.

References

A Deep Dive into Heterobifunctional PEG Linkers for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern therapeutics and diagnostics, the precise and stable linkage of biological molecules is paramount. Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers have emerged as indispensable tools in bioconjugation, offering a versatile and powerful platform for the creation of complex biomolecular architectures such as antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and advanced diagnostic probes. This technical guide provides an in-depth exploration of the core principles, practical applications, and experimental considerations of using heterobifunctional PEG linkers in bioconjugation.

Core Concepts of Heterobifunctional PEG Linkers

Heterobifunctional PEG linkers are polymers of ethylene (B1197577) glycol that possess two different reactive functional groups at their termini.[1] This dual-reactivity is the cornerstone of their utility, allowing for the sequential and specific conjugation of two distinct molecular entities.[1] The PEG component itself imparts several highly desirable properties to the resulting bioconjugate.

Key Advantages of PEGylation in Bioconjugation:

  • Enhanced Solubility: The hydrophilic nature of the PEG backbone significantly increases the aqueous solubility of hydrophobic drugs and biomolecules, mitigating issues with aggregation.[2]

  • Reduced Immunogenicity: The PEG chain can mask antigenic sites on a therapeutic protein, reducing the likelihood of an immune response.[2]

  • Improved Pharmacokinetics: The increased hydrodynamic volume of a PEGylated molecule slows its renal clearance, leading to a longer circulation half-life in the bloodstream.

  • Biocompatibility: PEG is generally non-toxic and biocompatible, making it suitable for in vivo applications.[3]

  • Precise Spacer Control: The length of the PEG chain can be precisely controlled, allowing for the optimization of the distance between the two conjugated molecules to ensure proper folding and function.[2]

Quantitative Data of Common Heterobifunctional PEG Linkers

The selection of an appropriate PEG linker is a critical step in the design of a bioconjugate. The molecular weight, number of PEG units, and the resulting spacer arm length are key parameters that influence the physicochemical properties and biological activity of the final product. The following tables summarize quantitative data for several common classes of heterobifunctional PEG linkers.

Table 1: Properties of Maleimide-PEGn-NHS Ester Linkers

Product NameMolecular Weight ( g/mol )PEG Units (n)Spacer Arm Length (Å)
Mal-PEG1-NHS ester310.31~10.5
Mal-PEG2-NHS ester354.32~14.1
Mal-PEG3-NHS ester398.43~17.7
Mal-PEG4-NHS ester442.44~21.3
Mal-PEG5-NHS ester486.55~24.9
Mal-PEG12-NHS ester865.921253.3[4]
Mal-PEG-NHS, MW 5000~5000~113Not Specified[5]

Table 2: Properties of Azide-PEGn-NHS Ester Linkers

Product NameMolecular Weight ( g/mol )PEG Units (n)
Azido-PEG2-NHS ester300.3[6]2
Azido-PEG4-NHS ester388.4[7]4
Azido-PEG12-NHS ester740.8012

Table 3: Properties of DBCO-PEGn-NHS Ester Linkers

Product NameMolecular Weight ( g/mol )PEG Units (n)
DBCO-PEG4-NHS Ester649.74

Table 4: Properties of Thiol-PEG-Amine Linkers

Product NameMolecular Weight ( g/mol )
HS-PEG-NH2, MW 1k~1000
HS-PEG-NH2, MW 2k~2000
HS-PEG-NH2, MW 3.4k~3400
HS-PEG-NH2, MW 5k~5000
HS-PEG-NH2, MW 10k~10000

(Data sourced from various supplier specifications. Spacer arm lengths are estimations and can vary based on conformational flexibility.)

Experimental Protocols for Bioconjugation

The success of a bioconjugation reaction hinges on a well-defined and optimized protocol. Below are detailed methodologies for common bioconjugation strategies using heterobifunctional PEG linkers.

Two-Step Antibody-Drug Conjugation using Maleimide-PEG-NHS Ester

This protocol describes the conjugation of a drug molecule to an antibody. First, the linker is attached to the antibody's lysine (B10760008) residues via the NHS ester. Then, a thiol-containing drug is conjugated to the maleimide (B117702) group.

Materials:

  • Antibody in phosphate-buffered saline (PBS)

  • Maleimide-PEG-NHS Ester

  • Thiol-containing drug molecule

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting column (e.g., Sephadex G-25)

  • Reaction buffers:

    • Conjugation Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5

    • Quenching Buffer: 1 M Tris-HCl, pH 8.0

Procedure:

  • Antibody Preparation: If the antibody solution contains primary amine-containing stabilizers (e.g., Tris or glycine), they must be removed by dialysis or buffer exchange into the Conjugation Buffer.

  • Linker Activation of Antibody:

    • Immediately before use, dissolve the Maleimide-PEG-NHS Ester in anhydrous DMSO to a stock concentration of 10-20 mM.

    • Add a 10- to 20-fold molar excess of the dissolved linker to the antibody solution.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

  • Purification of Activated Antibody:

    • Remove excess, unreacted linker using a desalting column equilibrated with Conjugation Buffer. Collect the protein fractions.

  • Conjugation of Thiol-containing Drug:

    • Immediately add the thiol-containing drug to the purified, maleimide-activated antibody solution. A 1.5- to 5-fold molar excess of the drug over the antibody is a common starting point.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification of the ADC:

    • Purify the final antibody-drug conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted drug and other small molecules.

  • Characterization:

    • SDS-PAGE: To confirm the increase in molecular weight of the antibody after conjugation.

    • UV-Vis Spectroscopy: To determine the drug-to-antibody ratio (DAR) by measuring the absorbance of the drug and the protein.

    • Mass Spectrometry (MS): To confirm the molecular weight of the final conjugate.

Copper-Free Click Chemistry using DBCO-PEG-NHS Ester

This protocol outlines the conjugation of an azide-containing molecule to a protein using a DBCO-functionalized linker.

Materials:

  • Protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • DBCO-PEG-NHS Ester

  • Azide-containing molecule (e.g., fluorescent probe, drug)

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis equipment

Procedure:

  • Protein Preparation: Ensure the protein solution is free of amine-containing buffers. Adjust the protein concentration to 1-10 mg/mL.

  • DBCO-Linker Conjugation to Protein:

    • Prepare a fresh 10 mM stock solution of DBCO-PEG-NHS Ester in anhydrous DMSO or DMF.

    • Add the DBCO-linker solution to the protein solution at a 10- to 20-fold molar excess.

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.

  • Removal of Excess Linker:

    • Purify the DBCO-functionalized protein using a desalting column or dialysis to remove the unreacted linker.

  • Copper-Free Click Reaction:

    • Add the azide-containing molecule to the purified DBCO-protein solution. A 1.5- to 5-fold molar excess of the azide (B81097) molecule is typically used.

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C for 4-12 hours.

  • Final Purification and Characterization:

    • Purify the final conjugate using an appropriate method such as SEC or dialysis if necessary to remove excess azide-containing molecule.

    • Characterize the final product using techniques like SDS-PAGE, UV-Vis spectroscopy, and mass spectrometry.

Visualization of Key Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the fundamental principles and workflows discussed in this guide.

Bioconjugation_Workflow cluster_step1 Step 1: Activation cluster_step2 Step 2: Purification cluster_step3 Step 3: Conjugation cluster_step4 Step 4: Final Purification Biomolecule1 Biomolecule 1 (e.g., Antibody) Activated_Biomolecule Activated Biomolecule 1 Biomolecule1->Activated_Biomolecule + Linker Linker Heterobifunctional PEG Linker Purification1 Purification (e.g., SEC) Activated_Biomolecule->Purification1 Final_Conjugate Final Bioconjugate Purification1->Final_Conjugate + Biomolecule 2 Biomolecule2 Biomolecule 2 (e.g., Drug) Purification2 Final Purification & Characterization Final_Conjugate->Purification2

A generalized workflow for a two-step bioconjugation reaction.

ADC_Mechanism ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen 1. Binding TumorCell Tumor Cell Internalization Internalization (Endocytosis) TumorCell->Internalization 2. Complex Formation Lysosome Lysosome Internalization->Lysosome 3. Trafficking PayloadRelease Payload Release Lysosome->PayloadRelease 4. Linker Cleavage Apoptosis Cell Death (Apoptosis) PayloadRelease->Apoptosis 5. Cytotoxicity

The mechanism of action for an Antibody-Drug Conjugate (ADC).

PROTAC_Mechanism PROTAC PROTAC Molecule TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex POI Protein of Interest (POI) POI->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination 1. Proximity-Induced Proteasome 26S Proteasome Ubiquitination->Proteasome 2. Tagged for Degradation Degradation POI Degradation Proteasome->Degradation 3. Proteolysis Recycling PROTAC Recycling Degradation->Recycling 4. Release Recycling->PROTAC

The catalytic mechanism of a Proteolysis-Targeting Chimera (PROTAC).

Conclusion

Heterobifunctional PEG linkers are powerful and versatile tools that have significantly advanced the field of bioconjugation. Their unique ability to connect two different molecules with a biocompatible and tunable spacer has enabled the development of a new generation of targeted therapeutics and sophisticated research reagents. A thorough understanding of their properties, combined with optimized and well-characterized experimental protocols, is essential for harnessing their full potential in the development of novel bioconjugates that can address a wide range of scientific and clinical challenges.

References

Carboxy-PEG4-phosphonic acid: A Comprehensive Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxy-PEG4-phosphonic acid is a heterobifunctional linker molecule of significant interest in the fields of bioconjugation, drug delivery, and materials science. Its unique architecture, featuring a tetraethylene glycol (PEG4) spacer flanked by a carboxylic acid and a phosphonic acid, imparts a valuable combination of properties. The hydrophilic PEG chain generally enhances aqueous solubility, a critical attribute for biological applications.[1][] The terminal functional groups offer versatile conjugation handles: the carboxylic acid can be readily coupled to primary amines to form stable amide bonds, while the phosphonic acid group exhibits a strong affinity for metal oxides, making it an excellent anchor for surface modification of nanoparticles.[1][3][4] This guide provides an in-depth overview of the solubility and stability characteristics of this compound, complete with detailed experimental protocols for their assessment.

Chemical and Physical Properties

PropertyValueReference
Chemical Name 3-(2-(2-(2-(2-phosphonoethoxy)ethoxy)ethoxy)ethoxy)propanoic acid[]
Molecular Formula C11H23O9P[1]
Molecular Weight 330.27 g/mol [5]
Appearance Pale Yellow Oily Matter[]
Purity Typically ≥95%[]
Storage Short term (days to weeks) at 2-8°C; Long term (months to years) at -20°C[]

Solubility Profile

Quantitative Solubility Data

The following table is provided as a template for researchers to populate with their own experimental data.

SolventTemperature (°C)Solubility (mg/mL)Method
Water25Data not availableHPLC-CAD/ELSD
Phosphate-Buffered Saline (pH 7.4)25Data not availableHPLC-CAD/ELSD
Ethanol25Data not availableHPLC-CAD/ELSD
Dimethyl Sulfoxide (B87167) (DMSO)25Soluble[]
Dichloromethane25Data not availableHPLC-CAD/ELSD
Experimental Protocol for Solubility Determination

This protocol outlines a method to determine the equilibrium solubility of this compound in various solvents using High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) or Evaporative Light Scattering Detection (ELSD), which are suitable for molecules lacking a strong chromophore.

Materials:

  • This compound

  • Solvents of interest (e.g., water, PBS, ethanol, DMSO)

  • Vortex mixer

  • Thermostatic shaker

  • Centrifuge

  • HPLC system with CAD or ELSD detector

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

    • Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C) and shake for 24-48 hours to ensure equilibrium is reached.

  • Sample Preparation for Analysis:

    • After the incubation period, visually confirm that excess solid is still present.

    • Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

    • Dilute the filtered supernatant with a suitable mobile phase to a concentration within the calibration range of the HPLC method.

  • HPLC Analysis:

    • Develop an appropriate HPLC method. A reversed-phase C18 column is a common starting point. The mobile phase will depend on the solvent used for dissolution but could be a gradient of water and acetonitrile (B52724) with a small amount of an additive like formic acid.

    • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

    • Generate a calibration curve by injecting the standard solutions and plotting the detector response (peak area) against concentration.

    • Inject the diluted sample supernatant and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.

G cluster_prep Preparation of Saturated Solution cluster_sample Sample Processing cluster_analysis Analysis cluster_calc Calculation prep1 Add excess compound to solvent prep2 Vortex vigorously prep1->prep2 prep3 Equilibrate in thermostatic shaker (24-48h) prep2->prep3 sample1 Centrifuge to pellet solid prep3->sample1 sample2 Filter supernatant (0.22 µm) sample1->sample2 sample3 Dilute for analysis sample2->sample3 analysis2 HPLC-CAD/ELSD analysis sample3->analysis2 analysis1 Prepare calibration standards analysis1->analysis2 analysis3 Determine concentration from calibration curve analysis2->analysis3 calc1 Calculate solubility accounting for dilution analysis3->calc1

Experimental workflow for solubility determination.

Stability Profile

The stability of this compound is a critical parameter for its storage and application. The phosphonate (B1237965) group is generally more resistant to chemical and enzymatic hydrolysis compared to phosphate (B84403) esters. Nanoparticles functionalized with a similar carboxyl-PEG-phosphoric acid ligand have demonstrated high stability in various harsh aqueous environments.[3][4]

Quantitative Stability Data

This table is a template for recording stability data under different stress conditions. The percentage of the initial compound remaining at each time point should be recorded.

ConditionTime Point% RemainingDegradation Products IdentifiedMethod
Hydrolytic Stability
pH 2 (aq)24h, 48h, 7dData not availableHPLC-CAD/ELSD
pH 7.4 (aq)24h, 48h, 7dData not availableHPLC-CAD/ELSD
pH 9 (aq)24h, 48h, 7dData not availableHPLC-CAD/ELSD
Thermal Stability
40°C1 week, 1 monthData not availableHPLC-CAD/ELSD
60°C1 week, 1 monthData not availableHPLC-CAD/ELSD
TGAOnset Temp.Data not availableTGA
Enzymatic Stability
Plasma1h, 6h, 24hData not availableHPLC-CAD/ELSD
Lysosomal Homogenate1h, 6h, 24hData not availableHPLC-CAD/ELSD
Experimental Protocols for Stability Assessment

1. Hydrolytic Stability Study

Materials:

  • This compound

  • Aqueous buffers of different pH (e.g., pH 2, 7.4, 9)

  • Thermostatic incubator

  • HPLC system with CAD or ELSD detector

  • pH meter

Procedure:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., water or DMSO).

  • Dilute the stock solution into the different pH buffers to a final concentration suitable for HPLC analysis.

  • Incubate the solutions at a controlled temperature (e.g., 37°C).

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each solution.

  • Immediately analyze the samples by HPLC-CAD/ELSD to determine the concentration of the parent compound remaining.

  • The degradation can be quantified by the decrease in the peak area of the parent compound over time. The appearance of new peaks may indicate degradation products.

2. Thermal Stability Study (Solid State)

Materials:

  • This compound (solid)

  • Oven or stability chamber

  • HPLC system with CAD or ELSD detector

  • Analytical balance

Procedure:

  • Weigh a precise amount of solid this compound into several vials.

  • Place the vials in an oven or stability chamber at elevated temperatures (e.g., 40°C, 60°C).

  • At specified time points, remove a vial, allow it to cool to room temperature, and dissolve the contents in a known volume of a suitable solvent.

  • Analyze the solution by HPLC-CAD/ELSD to determine the purity of the compound.

3. Thermogravimetric Analysis (TGA)

Materials:

  • This compound

  • TGA instrument

Procedure:

  • Place a small, accurately weighed sample of this compound into the TGA sample pan.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min).

  • Record the weight loss as a function of temperature. The onset of significant weight loss indicates the beginning of thermal decomposition.

4. Enzymatic Stability Study

Materials:

  • This compound

  • Human or animal plasma, or a specific enzyme solution (e.g., esterase, phosphatase)

  • Incubator at 37°C

  • Quenching solution (e.g., acetonitrile with 1% formic acid)

  • Centrifuge

  • HPLC system with CAD or ELSD detector

Procedure:

  • Pre-warm the plasma or enzyme solution to 37°C.

  • Add a stock solution of this compound to the biological matrix to a final desired concentration.

  • Incubate the mixture at 37°C.

  • At various time points, withdraw an aliquot and immediately add it to a quenching solution to stop the enzymatic reaction.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by HPLC-CAD/ELSD to determine the concentration of the remaining parent compound.

G cluster_stress Stress Conditions cluster_sampling Sampling & Quenching cluster_analysis Analysis hydrolytic Hydrolytic (pH 2, 7.4, 9) sampling Aliquot at time points hydrolytic->sampling thermal Thermal (40°C, 60°C, TGA) thermal->sampling enzymatic Enzymatic (Plasma, Lysate) enzymatic->sampling quenching Quench reaction (if applicable) sampling->quenching hplc HPLC-CAD/ELSD quenching->hplc data Quantify remaining compound hplc->data

General workflow for stability assessment.

Application in Drug Development: A Hypothetical Signaling Pathway

This compound is an ideal linker for creating antibody-drug conjugates (ADCs) or targeted nanoparticle drug delivery systems. The carboxylic acid can be conjugated to a cytotoxic drug, while the phosphonic acid can be used to attach the entire construct to a metal oxide nanoparticle, which in turn can be targeted to a specific cell surface receptor.

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a drug delivered using a this compound-based system. In this example, a cytotoxic drug is delivered to a cancer cell overexpressing a specific receptor, leading to the inhibition of a pro-survival signaling pathway and ultimately apoptosis.

G cluster_extracellular Extracellular cluster_cell Cancer Cell drug_conjugate Drug-Linker-Nanoparticle receptor Receptor drug_conjugate->receptor binds internalization Internalization receptor->internalization endosome Endosome internalization->endosome drug_release Drug Release endosome->drug_release drug Cytotoxic Drug drug_release->drug pathway_protein Signaling Protein (e.g., Kinase) drug->pathway_protein inhibits downstream Downstream Signaling pathway_protein->downstream activates apoptosis Apoptosis downstream->apoptosis inhibits

Targeted drug delivery and pathway inhibition.

Conclusion

This compound is a versatile heterobifunctional linker with favorable properties for various applications in research and drug development. Its PEG component is anticipated to confer good aqueous solubility, while the phosphonate and carboxylate terminals provide robust and versatile conjugation capabilities. Although quantitative data on its solubility and stability are not widely published, this guide provides detailed experimental protocols that will enable researchers to thoroughly characterize these critical parameters for their specific applications. A comprehensive understanding of the solubility and stability of this compound is essential for the successful design and implementation of novel bioconjugates, drug delivery systems, and functionalized materials.

References

Carboxy-PEG4-phosphonic Acid: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling procedures for Carboxy-PEG4-phosphonic acid, a heterobifunctional PEG linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for the pegylation of proteins, peptides, and nanoparticles. Due to the limited availability of in-depth toxicological data in the public domain, this guide emphasizes best practices in laboratory safety and handling based on available safety data sheets for the compound and its derivatives.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling and use in experimental settings. The following table summarizes these key properties.

PropertyValueSource
CAS Number 1623791-69-4--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₁₁H₂₃O₉P--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 330.27 g/mol --INVALID-LINK--, --INVALID-LINK--
Appearance LiquidBroadPharm Safety Data Sheet for this compound ethyl ester
Purity ≥96% - 98%--INVALID-LINK--, --INVALID-LINK--

Hazard Identification and Safety Precautions

While a specific Safety Data Sheet (SDS) for this compound is not widely available, an SDS for the closely related "this compound ethyl ester" indicates that the substance is not classified as hazardous. However, as with any chemical, it should be handled with care by personnel trained in handling potentially hazardous materials.

The following table outlines recommended safety and handling procedures.

AspectRecommendationSource
Engineering Controls Use only in a chemical fume hood.BroadPharm Safety Data Sheet
Personal Protective Equipment (PPE) Wear chemical-resistant gloves and safety goggles.BroadPharm Safety Data Sheet
General Hygiene Wash thoroughly after handling. Wash contaminated clothing before reuse.BroadPharm Safety Data Sheet
Conditions to Avoid Heat, flames, and sparks.BroadPharm Safety Data Sheet
Materials to Avoid Oxidizing agents.BroadPharm Safety Data Sheet

First Aid Measures

In the event of exposure, the following first aid measures are recommended based on the SDS for this compound ethyl ester.

Exposure RouteFirst Aid ProtocolSource
Skin Contact Immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention.BroadPharm Safety Data Sheet
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring adequate flushing by separating the eyelids with fingers. If irritation persists, seek medical attention.BroadPharm Safety Data Sheet
Inhalation Remove to fresh air. In severe cases or if symptoms persist, seek medical attention.BroadPharm Safety Data Sheet
Ingestion Wash out the mouth with copious amounts of water for at least 15 minutes. Seek medical attention.BroadPharm Safety Data Sheet

Storage and Stability

Proper storage is crucial to maintain the integrity and stability of this compound.

ConditionRecommendationSource
Long-term Storage Store in closed vessels, refrigerated at -20°C.--INVALID-LINK--
Shipping Shipped at ambient temperature.--INVALID-LINK--
In-use (in solvent) Store at -80°C for up to 1 year.--INVALID-LINK--

Experimental Protocols and Workflows

Detailed experimental protocols for the safety and toxicity testing of this compound are not available in the public domain. Researchers should develop their own protocols in accordance with institutional and regulatory guidelines.

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS and Experimental Protocol B Don Personal Protective Equipment (PPE) A->B C Prepare Chemical Fume Hood B->C D Retrieve this compound from -20°C Storage C->D E Equilibrate to Room Temperature D->E F Perform Experimental Procedures E->F G Decontaminate Glassware and Work Surfaces F->G H Dispose of Waste in Accordance with Regulations G->H I Remove PPE and Wash Hands Thoroughly H->I

Safe Handling Workflow for this compound.

Disclaimer: The information provided in this guide is intended for use by qualified professionals and is based on currently available data. It is not exhaustive and does not constitute a formal safety assessment. Users should always consult the most up-to-date Safety Data Sheet (SDS) provided by the supplier and adhere to all applicable institutional and governmental safety regulations. No warranty, expressed or implied, is made and no liability is assumed resulting from the use of this information.

A Technical Guide to Self-Assembled Monolayers of Phosphonic Acids: Principles, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Self-assembled monolayers (SAMs) of phosphonic acids represent a versatile and robust platform for the surface modification of a wide range of materials, particularly metal oxides. Their inherent stability and the tunability of their terminal functional groups make them invaluable in fields ranging from biomedical engineering and drug delivery to electronics and corrosion prevention. This technical guide provides an in-depth overview of the core principles of phosphonic acid SAMs, detailed experimental protocols for their preparation and characterization, and a summary of key quantitative data to aid in their application.

Fundamental Principles of Phosphonic Acid SAMs

Phosphonic acid-based SAMs are highly ordered molecular assemblies that spontaneously form on various substrates, most notably on the native oxide layers of metals such as titanium, aluminum, silicon, and indium tin oxide.[1][2] The formation is driven by the strong affinity of the phosphonic acid headgroup for the metal oxide surface.

The binding mechanism involves a condensation reaction between the phosphonic acid group (-PO(OH)₂) and the hydroxyl groups (-OH) present on the metal oxide surface, resulting in the formation of stable M-O-P covalent bonds (where M is the metal).[3] This interaction can lead to monodentate, bidentate, or tridentate binding modes, contributing to the high stability of these monolayers.[3] The long alkyl or aryl chains of the phosphonic acid molecules then align due to van der Waals interactions, leading to a densely packed and ordered monolayer.

The choice of the terminal functional group on the phosphonic acid molecule allows for the precise tailoring of the surface properties, such as wettability, biocompatibility, and chemical reactivity. This versatility is a key advantage for a multitude of applications.

Quantitative Data Summary

The following tables summarize key quantitative data for phosphonic acid SAMs on various substrates, providing a comparative overview for experimental design.

Table 1: Water Contact Angles and Surface Free Energy (SFE) of Phosphonic Acid SAMs

Phosphonic AcidSubstrateWater Contact Angle (°)Surface Free Energy (mJ/m²)Reference(s)
Octadecylphosphonic acid (ODPA)Ti-6Al-4V117.6 ± 2.59.6 ± 0.3[4]
Perfluorodecylphosphonic acid (PFDPA)Ti-6Al-4V-9.6 ± 0.3[4]
Perfluorodecanoic acid (PFDA)Ti-6Al-4V-21.0 ± 0.3[4]
UnmodifiedTi-6Al-4V-47 ± 2[4]
n-Octadecylphosphonic acidITO114-117-[5]
16-Phosphohexadecanoic acidITO>70 (low dielectric solvent)-[5]
Phenylphosphonic acidITO59-70-[5]
4-Aminophenylmethylphosphonic acidITO42-66-[5]
Hexanephosphonic acid (HPA)ZnO115.0-
n-HexanethiolZnO78.8-[6]
CleanedZnO8.3-[6]

Table 2: X-ray Photoelectron Spectroscopy (XPS) Data for Phosphonic Acid SAMs

SampleSubstrateElementBinding Energy (eV)Atomic Concentration (%)Reference(s)
(11-hydroxyundecyl)phosphonic acid (bulk powder)-C 1s (aliphatic)285.085.9 ± 3.0[7]
C 1s (C-O, C-P)286.214.1 ± 3.0[7]
O 1s (P=O)531.425.2 ± 6.6[7]
O 1s (P-OH, C-OH)532.874.9 ± 6.6[7]
(12-carboxydodecyl)phosphonic acid (bulk powder)-C 1s (aliphatic)285.082.8 ± 1.5[7]
C 1s (C-COOH, C-P)286.39.0 ± 1.0[7]
C 1s (COOH)289.28.2 ± 0.6[7]
O 1s (P=O, C=O)532.252.0 ± 1.2[7]
O 1s (C-OH, P-OH)533.448.0 ± 1.2[7]
PFDPA SAMTi-6Al-4VO 1s (P=O)530.8–535.0-[4]
O 1s (P-O)529.4–533.6-[4]
4-Aminophenylmethylphosphonic acid SAMITON 1s/P 2p ratio-~1[5]
Hexanephosphonic acid SAMZnOC/P atomic ratio (90° takeoff)-~6[6]
n-Hexanethiol SAMZnOC/S atomic ratio (90° takeoff)-~6[6]

Table 3: Thickness of Phosphonic Acid SAMs

Phosphonic AcidSubstrateTechniqueThickness (Å)Reference(s)
α-Quarterthiophene-2-phosphonateSiO₂/SiAFM, X-ray reflectivity~18[2]
Hexanephosphonic acidZnOXPS~6[6]

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of phosphonic acid SAMs.

Preparation of Phosphonic Acid SAMs

3.1.1. Method 1: Solution Deposition on Titanium Alloy (Ti-6Al-4V) [8]

  • Substrate Preparation: Use Ti-6Al-4V screws or coupons.

  • Solution Preparation: Prepare a solution of 55 mg of carboxyethylphosphonic acid in 50 mL of tetrahydrofuran (B95107) (THF).

  • Immersion: Place the titanium alloy samples in a three-neck flask with the prepared solution.

  • Reflux: Heat the mixture to 76°C and maintain a constant linear reflux at 5°C for 24 hours.

  • Removal and Activation: After 24 hours, remove the samples from the solution. The phosphonic acid layer is now ready for further functionalization.

3.1.2. Method 2: Tethering by Aggregation and Growth (T-BAG) on Silicon Oxide (SiO₂/Si) [2]

  • Substrate Preparation: Clean an 8 mm x 8 mm silicon coupon.

  • Solution Preparation: Prepare a 1 mM solution of octadecylphosphonic acid (ODPA) in THF in a 50 mL beaker.

  • Deposition: Hold the silicon coupon vertically in the solution using a small clamp.

  • Evaporation: Allow the solvent to evaporate slowly over approximately 3 hours, until the solution level is below the sample.

  • Annealing: Remove the treated silicon sample and heat it at 140°C in a glass tube for 48 hours to form a stable octadecylphosphonate monolayer.

  • Rinsing: After heating, rinse the sample under sonication to remove any physisorbed molecules.[7]

3.1.3. Method 3: Formation on Nitinol Nanoparticles [9]

  • Nanoparticle Dispersion: Sonicate 0.35 g of NiTi nanopowder in 30 mL of THF at 40 kHz for 15 minutes at 33 ± 3 °C.

  • Phosphonic Acid Solution: Prepare a 15 mM solution of the desired phosphonic acid (e.g., ODPA, 16-phosphonohexadecanoic acid) in 6 mL of THF by sonicating for 5 minutes.

  • Reaction: Add the dispersed nanopowder to the phosphonic acid solution and sonicate the mixture without heat for 30 minutes.

  • Stirring: Allow the sample to stir under a fume hood overnight to complete the monolayer formation.

Characterization of Phosphonic Acid SAMs

3.2.1. X-ray Photoelectron Spectroscopy (XPS) [1]

  • Sample Placement: Place the SAM-coated substrate in the ultra-high vacuum chamber of the XPS instrument.

  • Survey Scan: Acquire a survey spectrum to determine the elemental composition of the surface. The presence of a P 2p peak confirms the presence of the phosphonic acid.

  • High-Resolution Scans: Acquire high-resolution spectra for relevant elements (e.g., P 2p, C 1s, O 1s, and substrate-specific elements).

  • Data Analysis: Analyze the peak positions and shapes to determine the chemical bonding states of the elements.

3.2.2. Fourier-Transform Infrared Spectroscopy (FTIR) [1][4]

  • Background Spectrum: Acquire a background spectrum of the bare substrate.

  • Sample Spectrum: Acquire the spectrum of the SAM-coated substrate.

  • Data Analysis: Identify characteristic vibrational modes to confirm the binding of the phosphonic acid and to gain insights into the binding mode (monodentate, bidentate, or tridentate). Key peaks include P=O, P-OH, and P-O-Metal stretches.

3.2.3. Water Contact Angle Measurement [5]

  • Droplet Deposition: Place a small droplet of deionized water onto the SAM-coated surface.

  • Image Capture: Use a goniometer to capture an image of the water droplet on the surface.

  • Angle Measurement: Measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact line. A higher contact angle indicates a more hydrophobic and well-ordered SAM.

Applications in Drug Development and Biomedical Science

The ability to functionalize surfaces with phosphonic acid SAMs opens up numerous possibilities in drug development and biomedical applications.

Drug Delivery Systems

Phosphonic acids can be used to modify the surface of nanoparticles, such as superparamagnetic iron oxide nanoparticles (SPIONs) or mesoporous silica (B1680970) nanoparticles (MSNs), for targeted drug delivery.[10] The phosphonic acid group provides a stable anchor to the nanoparticle surface, while the terminal functional group can be used to attach drug molecules or targeting ligands.

Workflow for pH-Responsive Drug Delivery using 3-Hydroxyphenylphosphonic Acid (3-HPP) Functionalized MSNs: [10]

  • Functionalization: Synthesize MSNs and functionalize their surface with 3-HPP.

  • Drug Loading: Load a therapeutic agent (e.g., Doxorubicin) into the pores of the 3-HPP functionalized MSNs.

  • Gatekeeper Attachment (Optional): Attach a pH-sensitive "gatekeeper" molecule to the 3-HPP layer.

  • Systemic Administration: In the neutral pH of the bloodstream, the drug remains encapsulated.

  • Targeted Release: Upon reaching the acidic microenvironment of a tumor, the gatekeeper is detached or the interactions holding the drug are weakened, leading to the targeted release of the therapeutic agent.

Biofunctionalization of Implants

Phosphonic acid SAMs are used to modify the surface of biomedical implants, such as those made from titanium alloys, to improve their biocompatibility and promote osseointegration.[7][11] The SAM can be tailored to present bioactive molecules, such as bone morphogenetic protein-2 (BMP-2), to stimulate bone growth and enhance implant integration.[7]

Protocol for Immobilization of BMP-2 on a Titanium Surface: [7]

  • SAM Formation: Form a monolayer of (11-hydroxyundecyl)phosphonic acid or (12-carboxydodecyl)phosphonic acid on the titanium surface using the T-BAG method.

  • Activation of Terminal Groups:

    • For hydroxyl-terminated SAMs: Activate with carbonyldiimidazole (CDI).

    • For carboxyl-terminated SAMs: Activate with N-hydroxysuccinimide (NHS).

  • Protein Immobilization: Immerse the activated surface in a solution containing BMP-2 to allow for covalent attachment of the protein to the SAM.

  • Rinsing: Thoroughly rinse the surface to remove any non-covalently bound protein.

Enhancing Cell Adhesion

Hydrogels containing phosphonic acid moieties have been shown to significantly improve cell adhesion and proliferation.[12] The anionic phosphonate (B1237965) groups can increase protein absorption from the culture medium, creating a more favorable environment for cells. This is particularly beneficial for tissue engineering applications, especially in bone regeneration.

Visualizations of Workflows and Concepts

The following diagrams, generated using Graphviz, illustrate key experimental workflows and conceptual relationships described in this guide.

G cluster_prep SAM Preparation prep_start Start: Substrate solution_prep Prepare Phosphonic Acid Solution prep_start->solution_prep immersion Immerse Substrate solution_prep->immersion annealing Anneal (e.g., T-BAG) immersion->annealing rinsing Rinse and Dry annealing->rinsing sam_ready SAM-Coated Substrate rinsing->sam_ready

General workflow for the preparation of phosphonic acid SAMs.

G cluster_char SAM Characterization sam_coated SAM-Coated Substrate xps XPS Analysis sam_coated->xps ftir FTIR Spectroscopy sam_coated->ftir contact_angle Contact Angle Goniometry sam_coated->contact_angle afm AFM Imaging sam_coated->afm elemental_comp Elemental Composition, Binding States xps->elemental_comp binding_mode Binding Mode, Functional Groups ftir->binding_mode wettability Wettability, Surface Order contact_angle->wettability topography Surface Topography, Roughness afm->topography

Workflow for the characterization of phosphonic acid SAMs.

G cluster_drug_delivery Drug Delivery Application nanoparticle Nanoparticle Core (e.g., MSN, SPION) functionalization Surface Functionalization with Phosphonic Acid nanoparticle->functionalization drug_loading Drug Loading functionalization->drug_loading administration Systemic Administration drug_loading->administration release Targeted Drug Release (e.g., pH change) administration->release

Logical workflow for drug delivery using phosphonic acid-functionalized nanoparticles.

G cluster_implant Biomedical Implant Functionalization implant Titanium Implant sam_formation Form Phosphonic Acid SAM implant->sam_formation activation Activate Terminal Functional Group sam_formation->activation biomolecule_immob Immobilize Biomolecule (e.g., BMP-2) activation->biomolecule_immob bioactive_surface Bioactive Implant Surface biomolecule_immob->bioactive_surface

References

Methodological & Application

Application Notes and Protocols for Carboxy-PEG4-phosphonic acid NHS ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxy-PEG4-phosphonic acid N-hydroxysuccinimide (NHS) ester is a heterobifunctional linker designed for the versatile conjugation of biomolecules and the functionalization of surfaces. This molecule features two distinct reactive moieties: an NHS ester for covalent amide bond formation with primary amines, and a phosphonic acid group for strong binding to metal oxide surfaces. The tetraethylene glycol (PEG4) spacer enhances water solubility and provides spatial separation between the conjugated entities, minimizing steric hindrance.

These properties make this compound NHS ester a valuable tool in a range of applications, including drug delivery, biosensor development, and the creation of biocompatible interfaces on materials.[1][2][] This document provides detailed protocols for the use of this linker in bioconjugation and surface modification applications.

Principle of Conjugation

The conjugation strategy relies on two key chemical reactions:

  • NHS Ester Reaction: The N-hydroxysuccinimide ester is a highly reactive group that readily couples with primary amines (-NH₂) found on proteins (e.g., the side chain of lysine (B10760008) residues and the N-terminus), peptides, and other amine-modified molecules.[] This reaction, a nucleophilic acyl substitution, proceeds efficiently under mild, slightly alkaline conditions (pH 7.2-8.5) to form a stable and irreversible amide bond, releasing N-hydroxysuccinimide as a byproduct.[5]

  • Phosphonic Acid Binding: The phosphonic acid group exhibits a strong affinity for various metal oxide surfaces, such as indium tin oxide (ITO), titanium dioxide (TiO₂), and iron oxides. This interaction allows for the robust anchoring of the linker and its conjugated biomolecule to these surfaces, facilitating the development of functionalized materials.

Applications

The unique bifunctional nature of this compound NHS ester lends itself to a variety of applications in research and drug development:

  • Bioconjugation: This linker is used for the pegylation of proteins, peptides, and oligonucleotides, a technique that can enhance the therapeutic properties of these biomolecules.[1]

  • Surface Modification: It enables the functionalization of nanoparticles and other materials with biomolecules like proteins or peptides, which is crucial for applications in drug delivery and diagnostics.[2][]

  • PROTACs: The molecule can be employed as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are emerging as a promising therapeutic modality.[6]

  • Biosensors: The phosphonic acid group allows for strong binding to metal oxide surfaces, making it suitable for the functionalization of biosensors.[2]

Experimental Protocols

Protocol 1: Conjugation of this compound NHS ester to a Protein

This protocol outlines a general procedure for the conjugation of the linker to a protein containing primary amines.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., Phosphate-Buffered Saline, PBS)

  • This compound NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M phosphate (B84403) buffer with 0.15 M NaCl, pH 7.2-8.5 (e.g., PBS)[5]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine[5]

  • Purification system (e.g., size-exclusion chromatography column or dialysis cassette)

Procedure:

  • Preparation of Protein:

    • Ensure the protein solution is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines (like Tris or glycine), perform a buffer exchange into the Reaction Buffer.

    • Adjust the protein concentration to 1-10 mg/mL.

  • Preparation of this compound NHS ester Solution:

    • Allow the vial of this compound NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[7]

    • Immediately before use, prepare a stock solution (e.g., 10 mM) of the NHS ester in anhydrous DMSO or DMF. Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.[7]

  • Conjugation Reaction:

    • Calculate the required volume of the NHS ester solution to achieve the desired molar excess. A 10- to 20-fold molar excess of the NHS ester over the protein is a common starting point.[7]

    • Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume.[7]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[7]

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.[8]

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.

  • Purification of the Conjugate:

    • Remove unreacted this compound and byproducts using size-exclusion chromatography or dialysis.

    • For dialysis, use a dialysis cassette with an appropriate molecular weight cutoff (MWCO) and dialyze against PBS at 4°C with several buffer changes.

Quantitative Data Summary:

ParameterRecommended ValueReference
Reaction Buffer pH7.2 - 8.5[5]
Molar Excess of NHS Ester10-20 fold over protein[7]
Reaction Time (Room Temp)30 - 60 minutes[7]
Reaction Time (On Ice)2 hours[7]
Quenching Reagent1 M Tris-HCl or 1 M Glycine[5]
Final Quencher Conc.50 - 100 mM[8]
Protocol 2: Functionalization of a Metal Oxide Surface

This protocol describes the immobilization of the this compound linker (or its biomolecule conjugate) onto a metal oxide surface.

Materials:

  • Metal oxide substrate (e.g., ITO slide, TiO₂ nanoparticles)

  • This compound-biomolecule conjugate (from Protocol 1) or the linker itself

  • Anhydrous solvent (e.g., ethanol, isopropanol)

  • Deionized water

  • Sonication bath (for nanoparticles)

Procedure:

  • Surface Preparation:

    • Thoroughly clean the metal oxide surface to remove any organic contaminants. This can be achieved by sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) followed by drying under a stream of nitrogen.

  • Preparation of Coating Solution:

    • Dissolve the this compound-biomolecule conjugate or the linker in an anhydrous solvent to a final concentration of 1-10 mM.

  • Surface Functionalization:

    • Immerse the cleaned metal oxide substrate in the coating solution. For nanoparticles, disperse them in the solution.

    • Incubate for several hours to overnight at room temperature with gentle agitation.

  • Washing:

    • Remove the substrate from the coating solution and rinse thoroughly with the anhydrous solvent to remove any non-specifically bound molecules.

    • Follow with a rinse with deionized water.

    • Dry the functionalized surface under a stream of nitrogen.

  • Characterization (Optional):

    • The successful functionalization of the surface can be confirmed by surface analysis techniques such as X-ray Photoelectron Spectroscopy (XPS) or contact angle measurements.

Diagrams

Conjugation_Mechanism Protein Protein-NH₂ Intermediate Tetrahedral Intermediate Protein->Intermediate Nucleophilic Attack NHS_Ester Carboxy-PEG4-Phosphonic Acid NHS Ester NHS_Ester->Intermediate Conjugate Protein-NH-CO-PEG4- Phosphonic Acid Intermediate->Conjugate Amide Bond Formation NHS_byproduct N-hydroxysuccinimide Intermediate->NHS_byproduct Leaving Group Functionalized_Surface Functionalized Surface Conjugate->Functionalized_Surface Phosphonic Acid Binding Surface Metal Oxide Surface Surface->Functionalized_Surface

Caption: Reaction mechanism of this compound NHS ester conjugation and surface binding.

Experimental_Workflow start Start prep_protein Prepare Protein (Amine-free buffer) start->prep_protein prep_nhs Prepare NHS Ester (Anhydrous DMSO/DMF) start->prep_nhs surface_prep Prepare Metal Oxide Surface start->surface_prep conjugation Conjugation Reaction (pH 7.2-8.5) prep_protein->conjugation prep_nhs->conjugation quench Quench Reaction (Tris or Glycine) conjugation->quench purify Purify Conjugate (SEC or Dialysis) quench->purify functionalize Surface Functionalization (Incubate with Conjugate) purify->functionalize surface_prep->functionalize wash Wash and Dry Surface functionalize->wash end End wash->end

Caption: Experimental workflow for protein conjugation and surface functionalization.

References

Application Notes and Protocols: EDC/NHS Activation of Carboxy-PEG4-phosphonic Acid for Amine Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Covalent modification of molecules with polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely utilized strategy in drug development and biotechnology to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents and materials. Carboxy-PEG4-phosphonic acid is a bifunctional linker molecule that offers a carboxyl group for conjugation and a phosphonic acid moiety for surface anchoring or further functionalization.

This application note provides a detailed protocol for the activation of the carboxyl group of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This two-step process forms a stable amine-reactive NHS ester, enabling efficient covalent coupling to primary amine-containing molecules such as proteins, peptides, antibodies, or small molecule drugs.[1] The inclusion of NHS in the reaction scheme enhances the coupling efficiency and creates a more stable intermediate compared to using EDC alone.[1][2]

The phosphonic acid group can be utilized for strong binding to metal oxide surfaces, making this linker ideal for the development of functionalized nanoparticles and other material surfaces.[3][4] This protocol is designed to be a starting point for optimization in your specific application.

Principle of the Reaction

The EDC/NHS coupling reaction is a two-step process:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.[1][5] This step is most efficient in an acidic environment (pH 4.5-6.0).[1][6]

  • Formation of a Stable NHS Ester: The unstable O-acylisourea intermediate reacts with NHS to form a more stable, amine-reactive NHS ester.[1][5] This activated ester can then be reacted with a primary amine at a physiological to slightly basic pH (7.0-8.5) to form a stable amide bond, with the release of NHS.[6]

Data Presentation

Table 1: Recommended Reaction Conditions
ParameterActivation StepCoupling StepRationale
pH 4.5 - 6.07.0 - 8.5Optimal for EDC activation of carboxyl groups.[1][6]
Buffer MES (2-(N-morpholino)ethanesulfonic acid)PBS (Phosphate-Buffered Saline) or Borate BufferNon-amine, non-carboxylate buffer to avoid interference with the reaction.[6]
Temperature Room Temperature (20-25°C)Room Temperature (20-25°C) or 4°CConvenient and generally provides good reaction rates.
Reaction Time 15 - 30 minutes2 hours to overnightSufficient for the formation of the NHS ester.
Table 2: Recommended Molar Ratios of Reagents
ReagentMolar Ratio (relative to this compound)Rationale
EDC 2-10 fold molar excessTo ensure efficient activation of the carboxyl groups.[6]
NHS/Sulfo-NHS 2-5 fold molar excessTo stabilize the activated intermediate and improve coupling efficiency.[6]
Amine-containing Molecule 1-10 fold molar excessTo drive the coupling reaction to completion. The optimal ratio should be determined empirically.[7]

Experimental Protocols

Materials and Reagents
  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS for aqueous reactions)

  • Amine-containing molecule (e.g., protein, peptide, antibody)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0[5]

  • Coupling Buffer: PBS, pH 7.2-8.5[7]

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Glycine (B1666218), pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM) (for organic phase reactions)

  • Desalting columns or dialysis equipment for purification

Note: Always use freshly prepared EDC and NHS solutions as they are susceptible to hydrolysis. Allow EDC and NHS vials to equilibrate to room temperature before opening to prevent condensation.[6]

Protocol 1: Activation of this compound (Formation of NHS Ester)

This protocol is for the activation of this compound in an aqueous buffer.

  • Dissolution: Dissolve this compound in Activation Buffer to a desired concentration (e.g., 10 mM).

  • Reagent Preparation: Immediately before use, prepare stock solutions of EDC and NHS in the Activation Buffer.

  • Activation: Add a 2-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS to the this compound solution.

  • Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

Protocol 2: Amine Coupling with Activated this compound

This protocol describes the reaction of the activated Carboxy-PEG4-NHS ester with a primary amine-containing molecule.

  • Buffer Exchange (Optional but Recommended): To remove excess EDC and NHS, perform a buffer exchange using a desalting column or dialysis against the Coupling Buffer. This is particularly important if the amine-containing molecule has carboxyl groups to prevent unwanted crosslinking.[8]

  • pH Adjustment: If buffer exchange was not performed, adjust the pH of the reaction mixture to 7.2-8.5 by adding Coupling Buffer.

  • Amine Addition: Add the amine-containing molecule (dissolved in Coupling Buffer) to the activated this compound solution. A 1-10 fold molar excess of the amine is recommended.[7]

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.[7]

  • Quenching: Quench the reaction by adding a quenching solution (e.g., Tris or glycine) to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature to block any unreacted NHS esters.[7]

  • Purification: Purify the resulting conjugate using dialysis, size-exclusion chromatography, or other appropriate purification methods to remove unreacted reagents and byproducts.

Visualization of Pathways and Workflows

EDC_NHS_Activation_Pathway Carboxy_PEG This compound (-COOH) O_Acylisourea O-Acylisourea Intermediate (Unstable) Carboxy_PEG->O_Acylisourea + EDC EDC EDC NHS_Ester Amine-Reactive NHS Ester (Semi-stable) O_Acylisourea->NHS_Ester + NHS NHS NHS / Sulfo-NHS Amide_Bond Stable Amide Bond (-CO-NH-R) NHS_Ester->Amide_Bond + R-NH2 Primary_Amine Primary Amine (R-NH2)

Caption: EDC/NHS activation of a carboxyl group for amine coupling.

Experimental_Workflow cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.0-8.5) cluster_finalization Finalization Dissolve_PEG 1. Dissolve this compound in Activation Buffer Add_Reagents 2. Add EDC and NHS Dissolve_PEG->Add_Reagents Incubate_Activation 3. Incubate for 15-30 min at Room Temperature Add_Reagents->Incubate_Activation Buffer_Exchange 4. Optional: Buffer Exchange to Coupling Buffer Incubate_Activation->Buffer_Exchange Add_Amine 5. Add Amine-containing Molecule Buffer_Exchange->Add_Amine Incubate_Coupling 6. Incubate for 2h (RT) or overnight (4°C) Add_Amine->Incubate_Coupling Quench 7. Quench Reaction Incubate_Coupling->Quench Purify 8. Purify Conjugate Quench->Purify

Caption: Experimental workflow for amine coupling.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Coupling Efficiency Inactive EDC or NHSUse fresh, high-quality reagents. Allow vials to warm to room temperature before opening to prevent moisture contamination.[2][6]
Suboptimal pHEnsure the pH for the activation step is between 4.5-6.0 and for the coupling step is between 7.0-8.5.[6]
Competing nucleophiles in bufferUse non-amine, non-carboxylate buffers such as MES for activation and PBS or Borate for coupling.[6] Avoid buffers containing Tris or glycine until the quenching step.[6]
Insufficient molar excess of reagentsOptimize the molar ratios of EDC, NHS, and the amine-containing molecule.[6]
Precipitation of Reactants Poor solubility of the moleculeEnsure all components are soluble in the chosen buffers. Consider using an organic co-solvent if compatible with your biomolecule.
High concentration of EDCIf precipitation is observed upon EDC addition, try reducing its concentration.[6]
Potential Side Reaction Activation of the phosphonic acid groupWhile EDC primarily activates carboxyl groups, it can also activate phosphate (B84403) groups.[1] To minimize this, use the recommended pH and a controlled molar excess of EDC. Characterize the final conjugate thoroughly to confirm the desired amide bond formation.

References

Application Notes and Protocols for Forming Self-Assembled Monolayers on Titanium Oxide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed protocol for the formation of self-assembled monolayers (SAMs) on titanium oxide (TiO₂) surfaces. It includes methodologies for substrate preparation, SAM deposition using common precursors, and characterization techniques. This guide is intended to assist researchers in creating well-ordered and stable organic thin films on TiO₂ for various applications, including biomaterial surface modification and drug delivery.

Introduction

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on the surface of a substrate. On titanium oxide, a material widely used in biomedical implants and devices due to its biocompatibility, the formation of SAMs allows for precise control over surface properties such as wettability, biocompatibility, and chemical reactivity. This surface modification is critical for applications ranging from promoting specific cellular interactions to creating platforms for controlled drug release.[1][2][3][4] The most common molecules for forming SAMs on TiO₂ are organosilanes and organophosphonates, which form robust covalent bonds with the hydroxylated oxide surface.[5][6][7]

Key Precursor Molecules for SAMs on TiO₂

The choice of precursor molecule is critical as it determines the stability and functionality of the resulting SAM. The two primary classes of molecules used for forming SAMs on titanium oxide are organosilanes and organophosphonates.

  • Organosilanes: Alkylsilanes, such as octadecyltrichlorosilane (B89594) (OTS), and aminosilanes, like (3-aminopropyl)triethoxysilane (APTES), are frequently used.[3][5][8][9][10][11][12] They react with surface hydroxyl groups on the TiO₂ to form stable Si-O-Ti bonds. Trichlorosilanes can cross-link with each other, leading to a more robust monolayer.[5][13]

  • Organophosphonates: Alkylphosphonic acids, such as octadecylphosphonic acid (ODPA), show a strong affinity for metal oxide surfaces, forming stable P-O-Ti bonds.[5][6][7][8] They are known to form dense and well-ordered monolayers on TiO₂.[7]

The general structure of these precursor molecules consists of a head group that binds to the TiO₂ surface, a hydrocarbon chain of varying length, and a terminal functional group that imparts specific chemical properties to the surface.

G cluster_precursors Precursor Molecules cluster_surface Titanium Oxide Surface organosilane Head Group (e.g., -SiCl₃) Alkyl Chain (- (CH₂)n -) Terminal Group (-R) TiO2 Ti-OH Ti-OH Ti-OH Ti-OH organosilane:head->TiO2:f0 Si-O-Ti bond organophosphonate Head Group (e.g., -PO(OH)₂) Alkyl Chain (- (CH₂)n -) Terminal Group (-R) organophosphonate:head->TiO2:f2 P-O-Ti bond

Figure 1: Precursor molecules for SAM formation on TiO₂.

Experimental Protocols

The formation of a high-quality SAM is highly dependent on the cleanliness and hydroxylation of the titanium oxide surface. The following protocols provide a general framework that can be adapted based on specific experimental requirements.

Substrate Preparation: Cleaning and Hydroxylation

A pristine and well-hydroxylated TiO₂ surface is essential for the formation of a dense and ordered SAM.[3] Common methods for cleaning and activating the surface include:

  • Solvent Cleaning:

    • Sonicate the TiO₂ substrate in a series of solvents to remove organic contaminants. A typical sequence is acetone, followed by ethanol, and finally deionized (DI) water (15 minutes each).

    • Dry the substrate under a stream of inert gas (e.g., nitrogen or argon).

  • Oxidative Cleaning (Piranha or UV/Ozone):

    • Piranha Solution (Caution: Extremely corrosive and explosive when mixed with organic solvents! Handle with extreme care in a fume hood).

      • Prepare the Piranha solution by mixing sulfuric acid (H₂SO₄) and hydrogen peroxide (H₂O₂) in a 3:1 ratio.

      • Immerse the solvent-cleaned substrate in the Piranha solution for 15-30 minutes.

      • Rinse thoroughly with copious amounts of DI water.

      • Dry the substrate under a stream of inert gas.

    • UV/Ozone Treatment:

      • Place the solvent-cleaned substrate in a UV/Ozone cleaner.

      • Expose the surface for 15-20 minutes to remove organic contaminants and generate hydroxyl groups.

  • Plasma Treatment:

    • Place the substrate in a plasma cleaner.

    • Treat with oxygen or argon plasma for 5-10 minutes to clean and activate the surface.[14]

SAM Deposition

The deposition is typically carried out from a dilute solution of the precursor molecule in an anhydrous organic solvent.

  • Solution Preparation: Prepare a 1-10 mM solution of the organosilane or organophosphonate precursor in an anhydrous solvent (e.g., toluene, hexane, or ethanol). To minimize water-induced polymerization of silanes in the bulk solution, it is crucial to use anhydrous solvents.

  • Immersion: Immerse the cleaned and dried TiO₂ substrate into the precursor solution. The immersion time can vary from a few minutes to 24 hours.[12] Longer immersion times generally lead to more ordered and densely packed monolayers.[5] The process is often carried out in a glove box or a desiccator to control humidity.

  • Rinsing: After immersion, remove the substrate from the solution and rinse thoroughly with a fresh solvent (the same as used for the solution) to remove any physisorbed molecules. Sonication for a brief period (1-2 minutes) can aid in removing loosely bound molecules.

  • Curing (for organosilanes): For silane-based SAMs, a curing step can enhance the covalent bonding to the surface and promote cross-linking within the monolayer. This is typically done by heating the coated substrate at 100-120°C for 1 hour.[5]

  • Final Rinse and Drying: Perform a final rinse with the solvent and dry the substrate under a stream of inert gas.

G start Start sub_prep Substrate Preparation (Cleaning & Hydroxylation) start->sub_prep solution_prep Precursor Solution Preparation (1-10 mM) sub_prep->solution_prep immersion Immersion in Solution (e.g., 1-24 hours) solution_prep->immersion rinsing1 Rinsing with Fresh Solvent immersion->rinsing1 curing Curing (Optional) (e.g., 120°C for 1 hr) rinsing1->curing rinsing2 Final Rinse curing->rinsing2 drying Drying with N₂/Ar rinsing2->drying characterization Characterization drying->characterization

Figure 2: Experimental workflow for SAM formation.

Characterization of SAMs on TiO₂

Several surface-sensitive techniques are used to confirm the formation and quality of the SAM.

Characterization Technique Information Obtained Typical Values/Observations
Contact Angle Goniometry Surface wettability and hydrophobicity, indicating monolayer formation and order.For a hydrophobic SAM (e.g., OTS), the water contact angle should be >100°.[9] For a hydrophilic SAM (e.g., with a -COOH terminus), the contact angle will be significantly lower.
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and chemical bonding states at the surface.Confirms the presence of elements from the SAM (e.g., C, Si, P) and the formation of Si-O-Ti or P-O-Ti bonds.[1][9]
Atomic Force Microscopy (AFM) Surface morphology and roughness. Can also be used for thickness measurements via scratch tests.A smooth and uniform surface is indicative of a well-formed SAM.[1][9][15]
Fourier-Transform Infrared Spectroscopy (FTIR) Vibrational modes of the alkyl chains, indicating the conformational order of the monolayer.For well-ordered alkyl chains, the asymmetric CH₂ stretching vibration (νₐ(CH₂)) is observed around 2916-2917 cm⁻¹.[5]
Ellipsometry Thickness of the monolayer.Provides a precise measurement of the SAM thickness, which should correspond to the length of the precursor molecule.[1]

Applications in Drug Development

The ability to tailor the surface chemistry of titanium oxide using SAMs has significant implications for drug development and delivery.

  • Controlled Drug Release: Therapeutic agents can be covalently attached to the terminal functional groups of the SAMs. The release of the drug can then be controlled by the cleavage of the linker bond under specific physiological conditions.[12][15] For example, a model drug, flufenamic acid, has been attached to hydroxyl-terminated SAMs on titanium surfaces for sustained release.[15]

  • Improved Biocompatibility: SAMs can be used to present bioactive molecules, such as peptides or growth factors, on the surface of an implant to promote specific cellular responses and enhance tissue integration.

  • Preventing Biofouling: SAMs terminated with protein-resistant groups, such as polyethylene (B3416737) glycol (PEG), can be used to prevent non-specific protein adsorption and bacterial adhesion on implant surfaces.

G cluster_drug_delivery Drug Delivery Application ti_implant Titanium Implant sam_coating SAM Coating (-OH, -NH₂, -COOH terminal groups) ti_implant->sam_coating Surface Functionalization drug_attachment Covalent Attachment of Drug Molecule sam_coating->drug_attachment drug_release Controlled Release (e.g., hydrolysis) drug_attachment->drug_release

Figure 3: Logic diagram for SAM-based drug delivery.

Quantitative Data Summary

The following table summarizes some quantitative data for octadecyl-based SAMs on titanium oxide from the literature.

Precursor Molecule Grafting Density (groups/nm²) Asymmetric CH₂ Stretch (νₐ(CH₂)) (cm⁻¹) Reference
C₁₈H₃₇SiCl₃ (OTS)~4.3 - 4.8~2916-2917[5]
C₁₈H₃₇Si(OCH₃)₃~4.3 - 4.8~2916-2917[5]
C₁₈H₃₇PO(OH)₂ (ODPA)~4.3 - 4.8~2916-2917[5]
C₁₈H₃₇Si(CH₃)₂Cl~1.5Higher wavenumbers (less ordered)[5]

Troubleshooting

  • Poor Monolayer Formation (Low Contact Angle for Hydrophobic SAMs):

    • Cause: Incomplete cleaning of the substrate, insufficient hydroxylation, or moisture in the reaction solvent.

    • Solution: Ensure rigorous cleaning and drying procedures. Use anhydrous solvents and perform the reaction in a controlled, low-humidity environment.

  • Inconsistent Monolayer Coverage:

    • Cause: Uneven surface activation or aggregation of the precursor in solution.

    • Solution: Optimize the cleaning and activation step. Ensure the precursor is fully dissolved and consider sonication of the solution before immersion.

  • Multilayer Formation:

    • Cause: Presence of excess water, especially with trichlorosilane (B8805176) precursors, leading to polymerization in the bulk solution.

    • Solution: Use anhydrous solvents and a controlled environment. Optimize the concentration of the precursor and the immersion time.

By following these detailed protocols and considering the key parameters, researchers can successfully form high-quality self-assembled monolayers on titanium oxide surfaces for a wide range of applications in materials science and drug development.

References

Application Notes and Protocols: Functionalization of Iron oxide Nanoparticles with Carboxy-PEG4-phosphonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron oxide nanoparticles (IONPs) are a versatile platform for a wide range of biomedical applications, including magnetic resonance imaging (MRI), targeted drug delivery, and hyperthermia therapy.[1][2] However, bare IONPs are prone to aggregation in physiological conditions and lack the specific functional groups required for conjugation with biomolecules. Surface functionalization is therefore a critical step to enhance their stability, biocompatibility, and targeting capabilities.[1][2]

This document provides detailed application notes and protocols for the functionalization of iron oxide nanoparticles with Carboxy-PEG4-phosphonic acid. This bifunctional ligand offers significant advantages: the phosphonic acid group serves as a robust anchor to the iron oxide surface, forming strong, stable bonds, while the terminal carboxylic acid group provides a readily available handle for the covalent attachment of targeting ligands, drugs, or imaging agents.[3][4][5] The polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity and biocompatibility of the nanoparticles, reducing non-specific protein adsorption and prolonging circulation time in vivo.[3][4][6]

Key Advantages of this compound Functionalization

  • High Stability: The phosphonate (B1237965) anchor provides strong, irreversible binding to the iron oxide surface, resulting in highly stable nanoparticles that can withstand harsh aqueous environments.[3][4][5]

  • Enhanced Biocompatibility: The PEG linker minimizes non-specific interactions with biological components, a "stealth" characteristic that can reduce clearance by the reticuloendothelial system.[6]

  • Versatile Functionality: The terminal carboxyl group allows for straightforward conjugation with a wide variety of biomolecules through standard amide coupling chemistries.[3][7]

  • Improved Dispersibility: The hydrophilic PEG chains prevent aggregation and improve the colloidal stability of the nanoparticles in physiological buffers.[5][8]

Experimental Protocols

Synthesis of Carboxy-PEG-phosphonic acid

This protocol describes a general method for the synthesis of a carboxyl-PEG-phosphonic acid ligand.[4]

Materials:

  • HO-PEG-COOH (heterobifunctional PEG with one hydroxyl and one carboxyl group)

  • Phosphorus oxychloride (POCl3)

  • Triethylamine (B128534) (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized water

  • Sodium Hydroxide (NaOH)

  • Ethyl bromoacetate (B1195939) (BrCH2CO2Et)

  • Hydrochloric acid (HCl)

Procedure:

  • Carboxymethylation of HO-PEG-OH (if starting with PEG diol):

    • Dissolve HO-PEG-OH in a solution of NaOH in water.

    • Add ethyl bromoacetate and stir the reaction mixture at room temperature overnight.

    • Acidify the solution with HCl and extract the product with a suitable organic solvent.

    • Dry the organic phase and evaporate the solvent to obtain HO-PEG-COOEt.

    • Hydrolyze the ester group with NaOH to yield HO-PEG-COOH.

  • Phosphorylation of HO-PEG-COOH:

    • Dissolve HO-PEG-COOH and triethylamine in anhydrous THF under an inert atmosphere.

    • Cool the solution in an ice bath and add phosphorus oxychloride dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of deionized water.

    • Purify the Carboxy-PEG-phosphonic acid product, for example by dialysis or size exclusion chromatography.

Diagram of Synthetic Route:

G cluster_synthesis Synthesis of Carboxy-PEG-phosphonic acid HO-PEG-COOH HO-PEG-COOH Carboxy-PEG-PA Carboxy-PEG-P(O)(OH)₂ HO-PEG-COOH:e->Carboxy-PEG-PA:w Phosphorylation POCl3_THF 1. POCl₃, THF 2. H₂O POCl3_THF->Carboxy-PEG-PA G cluster_workflow Functionalization Workflow start Start: Oleic Acid-capped IONPs in Hexane mix Mix with Carboxy-PEG-PA in Methanol/Water start->mix sonicate Sonicate (Ligand Exchange) mix->sonicate phase_sep Phase Separation sonicate->phase_sep extract Extract with Hexane phase_sep->extract purify Purify (Centrifugation/Redispersion) extract->purify end End: Water-dispersible Functionalized IONPs purify->end G cluster_invivo In Vivo Fate of Functionalized IONPs IONP Carboxy-PEG-PA IONP Bloodstream Bloodstream IONP->Bloodstream RES Reticuloendothelial System (RES) Bloodstream->RES Reduced Uptake (PEG Stealth Effect) Target_Cell Target Cell Bloodstream->Target_Cell Targeting Ligand Interaction

References

Application Notes and Protocols for Surface Modification of Silicon Oxide with Carboxy-PEG4-phosphonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the functionalization of silicon oxide surfaces with Carboxy-PEG4-phosphonic acid. This process creates a hydrophilic, biocompatible surface with terminal carboxylic acid groups available for the covalent immobilization of biomolecules, making it an ideal platform for various applications, including biosensors, drug delivery systems, and cell adhesion studies.

Introduction

Surface modification of silicon oxide with this compound offers a robust method to introduce a flexible polyethylene (B3416737) glycol (PEG) spacer arm terminating in a reactive carboxyl group. The phosphonic acid moiety forms a stable, covalent bond with the silicon oxide surface, while the PEG linker minimizes non-specific protein adsorption and provides a hydrophilic environment. The terminal carboxyl group can be activated to readily conjugate with primary amines on proteins, peptides, antibodies, or other ligands.

Key Applications

  • Biosensor Development: Covalent immobilization of antibodies, enzymes, or nucleic acids for specific analyte detection.

  • Drug Delivery: Functionalization of silica (B1680970) nanoparticles for targeted drug delivery.

  • Cell Culture and Tissue Engineering: Creation of biocompatible surfaces that can be modified with cell adhesion peptides (e.g., RGD) to promote specific cell attachment and growth.

  • Fundamental Biological Studies: Investigation of protein-surface interactions and cellular signaling events.

Experimental Data Summary

The following tables summarize typical quantitative data obtained during the surface modification and characterization process.

Table 1: Surface Characterization Data

ParameterUntreated SiO₂This compound Modified SiO₂
Water Contact Angle < 20°30° - 50°
Layer Thickness (Ellipsometry) Native Oxide Layer1.5 - 3.0 nm
Surface Roughness (AFM, Rq) ~0.2 nm~0.3 - 0.5 nm

Table 2: X-ray Photoelectron Spectroscopy (XPS) Data

ElementUntreated SiO₂ (Atomic %)This compound Modified SiO₂ (Atomic %)High-Resolution Peak
Si 2p ~30-35%~25-30%103.3 eV (SiO₂)
O 1s ~65-70%~55-60%532.5 eV (SiO₂)
C 1s Adventitious Carbon~10-15%285.0 eV (C-C), 286.5 eV (C-O), 289.0 eV (O=C-O)
P 2p Not Detected~1-3%133-134 eV (P-O-Si)

Table 3: Quartz Crystal Microbalance with Dissipation (QCM-D) Data

ParameterExpected Change upon SAM formation
Frequency (Δf) -10 to -25 Hz
Dissipation (ΔD) < 1 x 10⁻⁶
Calculated Surface Mass 100 - 250 ng/cm²

Experimental Protocols

A detailed methodology for the surface modification of silicon oxide with this compound and subsequent bioconjugation is provided below.

Workflow Overview

G cluster_0 Surface Preparation cluster_1 Functionalization cluster_2 Characterization cluster_3 Bioconjugation A Silicon Oxide Substrate B Substrate Cleaning A->B Piranha or RCA clean C SAM Formation with This compound B->C Immersion in solution D Annealing C->D Thermal treatment E Rinsing D->E Removal of physisorbed molecules F Surface Analysis (WCA, Ellipsometry, XPS, AFM) E->F Quality control G Carboxyl Group Activation (EDC/NHS) F->G H Biomolecule Immobilization G->H Amine coupling I Blocking H->I Reduce non-specific binding

Caption: Experimental workflow for surface modification and bioconjugation.

Protocol 1: Cleaning of Silicon Oxide Substrates

This protocol describes the cleaning of silicon wafers or glass slides to ensure a pristine surface for functionalization.

Materials:

  • Silicon oxide substrates (e.g., silicon wafers with native oxide, glass slides)

  • Acetone (B3395972) (ACS grade)

  • Isopropanol (B130326) (ACS grade)

  • Deionized (DI) water (18.2 MΩ·cm)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)). EXTREME CAUTION: Piranha solution is highly corrosive and explosive. Handle with extreme care in a fume hood and with appropriate personal protective equipment (PPE).

  • Nitrogen gas source

  • Beakers and wafer holders

Procedure:

  • Place the substrates in a wafer holder.

  • Sonicate the substrates in acetone for 15 minutes.

  • Sonicate the substrates in isopropanol for 15 minutes.

  • Rinse thoroughly with DI water.

  • Immerse the substrates in freshly prepared Piranha solution for 30 minutes.

  • Rinse extensively with DI water.

  • Dry the substrates under a stream of nitrogen gas.

  • Use the substrates immediately for functionalization.

Protocol 2: Surface Functionalization with this compound

This protocol details the formation of a self-assembled monolayer (SAM) of this compound.

Materials:

Procedure:

  • Prepare a 1 mM solution of this compound in anhydrous toluene or THF.

  • Place the cleaned substrates in the reaction flask of the Dean-Stark apparatus.

  • Add the this compound solution to the flask.

  • Reflux the solution for 4-16 hours under an inert atmosphere (e.g., nitrogen or argon). The Dean-Stark apparatus will remove any water formed during the reaction, driving the formation of covalent Si-O-P bonds.

  • After reflux, allow the solution to cool to room temperature.

  • Remove the substrates and rinse them thoroughly with fresh anhydrous solvent (toluene or THF).

  • Sonicate the substrates in the fresh solvent for 5 minutes to remove any physisorbed molecules.

  • Dry the substrates under a stream of nitrogen gas.

  • Anneal the functionalized substrates in an oven at 120-140°C for 1-2 hours to promote further covalent bond formation and densify the monolayer.[1]

  • Allow the substrates to cool to room temperature before characterization or further use.

G cluster_0 Silicon Oxide Surface cluster_1 This compound cluster_2 Functionalized Surface SiOH Si-OH SiOP Si-O-P(O)(OH)-(OCH₂CH₂)₄-COOH Molecule HOOC-(CH₂CH₂O)₄-PO(OH)₂ Molecule->SiOH Reflux in Toluene

Caption: Covalent attachment of this compound to silicon oxide.

Protocol 3: Surface Characterization

It is recommended to characterize the functionalized surface to ensure successful modification before proceeding with bioconjugation.

  • Water Contact Angle (WCA) Goniometry: Measure the static water contact angle. A successful coating will result in a hydrophilic surface with a contact angle between 30° and 50°.

  • Ellipsometry: Determine the thickness of the organic layer. The expected thickness for a this compound monolayer is in the range of 1.5-3.0 nm.

  • X-ray Photoelectron Spectroscopy (XPS): Confirm the elemental composition of the surface. Look for the appearance of C 1s and P 2p peaks and a decrease in the Si 2p and O 1s signals. High-resolution C 1s spectra can be deconvoluted to show the characteristic C-O ether peak of the PEG linker at ~286.5 eV and the O=C-O carboxyl peak at ~289.0 eV.

  • Atomic Force Microscopy (AFM): Image the surface topography. A uniform monolayer should result in a smooth surface with a slight increase in surface roughness compared to the bare substrate.

Protocol 4: Biomolecule Immobilization via EDC/NHS Coupling

This protocol describes the activation of the terminal carboxyl groups and subsequent coupling of a biomolecule containing primary amines (e.g., a protein).

Materials:

  • This compound functionalized substrate

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES), pH 5.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Biomolecule to be coupled (e.g., antibody, protein) in Coupling Buffer

  • Quenching/Blocking Buffer: 1 M ethanolamine (B43304) or 100 mM glycine (B1666218) in PBS, pH 8.0

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

Procedure:

  • Prepare fresh solutions of EDC (e.g., 200 mM) and NHS (e.g., 50 mM) in Activation Buffer immediately before use.

  • Immerse the functionalized substrate in the EDC/NHS solution for 15-30 minutes at room temperature with gentle agitation.

  • Rinse the substrate with Coupling Buffer.

  • Immediately immerse the activated substrate in the biomolecule solution (e.g., 0.1-1 mg/mL protein in PBS) and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Rinse the substrate with Coupling Buffer.

  • Immerse the substrate in Quenching/Blocking Buffer for 30 minutes at room temperature to deactivate any unreacted NHS-esters and block any remaining active sites.

  • Wash the substrate thoroughly with PBST and then with PBS to remove any non-covalently bound biomolecules.

  • The substrate is now ready for use in the intended application.

G A Surface-PEG-COOH C Surface-PEG-CO-NHS (Active NHS Ester) A->C Activation B EDC / NHS E Surface-PEG-CO-NH-Biomolecule (Stable Amide Bond) C->E Coupling F Ethanolamine (Blocking Agent) C->F Quenching G Hydrolysis (Inactive Carboxyl) C->G Side Reaction D Biomolecule-NH₂

Caption: EDC/NHS coupling scheme for biomolecule immobilization.

Troubleshooting

IssuePossible CauseSuggested Solution
High Water Contact Angle Incomplete SAM formation or contamination.Ensure proper cleaning of the substrate. Use anhydrous solvents and an inert atmosphere during functionalization.
Low Biomolecule Immobilization Inefficient carboxyl activation.Prepare fresh EDC/NHS solutions. Optimize activation time and pH. Ensure the biomolecule solution is free of primary amines.
High Non-specific Binding Incomplete blocking or low SAM density.Ensure the blocking step is performed thoroughly. Optimize the SAM formation conditions to achieve a denser layer.

For further inquiries or custom applications, please refer to the relevant scientific literature or contact technical support.

References

Application Notes and Protocols for Bioconjugation of Peptides to Surfaces using PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The covalent attachment of peptides to surfaces is a critical technique in a wide array of biomedical and biotechnological applications, including biosensors, immunoassays, cell adhesion studies, and drug delivery systems. The use of Poly(ethylene glycol) (PEG) linkers in this process is highly advantageous. PEG linkers are hydrophilic, biocompatible, and protein-resistant, which helps to reduce non-specific binding of other molecules to the surface, minimize steric hindrance, and ensure the attached peptide remains accessible and functional.[1] This document provides detailed application notes and protocols for several common methods of peptide bioconjugation to surfaces using PEG linkers.

Core Chemistries for Peptide-PEG Surface Conjugation

Several chemical strategies can be employed to conjugate peptides to surfaces via PEG linkers. The choice of chemistry depends on the available functional groups on the peptide, the surface, and the desired stability of the linkage.

  • Amine-Reactive Chemistry: This is one of the most common approaches, targeting the N-terminal amine or the side-chain amine of lysine (B10760008) residues in the peptide. Heterobifunctional PEG linkers containing an N-hydroxysuccinimide (NHS) ester at one end and a surface-reactive group at the other are frequently used.[2][3]

  • Thiol-Reactive Chemistry: This strategy targets the side-chain of cysteine residues. Maleimide-functionalized PEG linkers react specifically with thiol groups to form a stable thioether bond.[4][5]

  • Click Chemistry: This refers to a group of reactions that are highly efficient and specific. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example, forming a stable triazole linkage.[6][7][8] This requires the peptide to have an alkyne or azide (B81097) group and the PEG-functionalized surface to have the corresponding reactive partner.

  • Sortase-Mediated Ligation (SML): This enzymatic approach offers site-specific conjugation. The sortase A enzyme recognizes a specific peptide motif (e.g., LPXTG) and ligates it to a glycine-terminated molecule, which can be the PEG linker on the surface.[9][10][11]

  • Aldehyde/Ketone-Hydrazine Chemistry: This method involves the reaction between an aldehyde or ketone group and a hydrazine (B178648) or hydroxylamine (B1172632) derivative to form a stable hydrazone or oxime linkage.[12][13][14]

Quantitative Data Summary

The efficiency of peptide immobilization and the resulting surface characteristics can be quantified using various analytical techniques. The following table summarizes key quantitative data from representative studies.

ParameterSurfacePeptidePEG LinkerMethodKey FindingsReference
Peptide Immobilization Density APTES-modified Silicon WaferCF-GRMLGNHS-PEG-MaleimideFluorescence Spectroscopy, ToF-SIMSInsertion of a PEG linker increased the number of immobilized peptides compared to direct attachment.[1]
Enzymatic Hydrolysis Yield APTES-modified Silicon WaferCF-GRMLGNHS-PEG-MaleimideFluorescence Spectroscopy, ESI-MSQuantitative hydrolysis was only observed when the peptide was bound through a PEG linker, indicating better accessibility.[1]
Contact Angle (Hydrophilicity) Silicon Wafer-APTES vs. APTES-PEGContact Angle GoniometryThe presence of the PEG linker increased the surface hydrophilicity (lower contact angle).[1]
Surface Roughness Silicon Wafer-Fmoc-PEG monolayerAtomic Force Microscopy (AFM)Surface roughness significantly increased after grafting the PEG monolayer.[1]
Peptide Loading Capacity Core-cross-linked polymeric micellesLTX-315Azide-PEGClick ChemistryAchieved a loading capacity of 8% by mass of peptide to polymer with a 56% loading efficiency.[15]

Experimental Workflows and Protocols

Here, we provide diagrams and detailed protocols for three common bioconjugation strategies.

Amine-Reactive Conjugation using NHS-Ester PEG Linker

This protocol describes the immobilization of a peptide containing a primary amine (e.g., N-terminus or lysine) onto an amine-reactive surface functionalized with an NHS-ester PEG linker.

Amine_Reactive_Workflow cluster_surface_prep Surface Preparation cluster_conjugation Peptide Conjugation cluster_analysis Analysis Surface Substrate (e.g., Glass, Silicon) AmineSurface Amine-Functionalized Surface Surface->AmineSurface Silanization (e.g., APTES) PEGSurface NHS-PEG-Functionalized Surface AmineSurface->PEGSurface Reaction with NHS-PEG-NHS ConjugatedSurface Peptide-PEG-Surface Conjugate PEGSurface->ConjugatedSurface Incubation Peptide Peptide with Primary Amine Peptide->ConjugatedSurface Characterization Surface Characterization (XPS, AFM, Contact Angle) ConjugatedSurface->Characterization

Caption: Workflow for amine-reactive peptide conjugation.

Materials:

  • Amine-functionalized surface (e.g., APTES-coated glass slide)

  • Heterobifunctional PEG linker with two NHS ester groups (e.g., NHS-PEG-NHS)

  • Peptide with at least one primary amine group

  • Anhydrous solvent (e.g., DMF or DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Washing Buffer: PBS with 0.05% Tween-20 (PBST)

  • Deionized (DI) water

Procedure:

  • Surface Activation: a. Dissolve the NHS-PEG-NHS linker in the anhydrous solvent to a final concentration of 10 mg/mL. b. Immediately immerse the amine-functionalized surface in the PEG linker solution. c. Incubate for 2 hours at room temperature with gentle agitation. d. Wash the surface thoroughly with the anhydrous solvent, followed by DI water, and dry under a stream of nitrogen.

  • Peptide Immobilization: a. Dissolve the peptide in the Reaction Buffer to a final concentration of 0.1-1 mg/mL. b. Cover the activated surface with the peptide solution. c. Incubate for 2-4 hours at room temperature or overnight at 4°C in a humidified chamber. d. Aspirate the peptide solution.

  • Quenching and Washing: a. Add the Quenching Buffer to the surface and incubate for 30 minutes at room temperature to block any unreacted NHS-ester groups. b. Wash the surface three times with PBST. c. Wash the surface three times with DI water. d. Dry the surface under a stream of nitrogen. e. Store the peptide-conjugated surface at 4°C in a desiccated container.

Thiol-Reactive Conjugation using Maleimide-PEG Linker

This protocol details the conjugation of a cysteine-containing peptide to a surface functionalized with a maleimide-PEG linker.

Thiol_Reactive_Workflow cluster_surface_prep Surface Preparation cluster_conjugation Peptide Conjugation cluster_analysis Analysis Surface Substrate (e.g., Gold) ThiolSurface Thiol-Functionalized Surface Surface->ThiolSurface Thiol Silanization PEGSurface Maleimide-PEG-Functionalized Surface ThiolSurface->PEGSurface Reaction with Maleimide-PEG-NHS ConjugatedSurface Peptide-PEG-Surface Conjugate PEGSurface->ConjugatedSurface Incubation Peptide Peptide with Free Thiol (Cysteine) Peptide->ConjugatedSurface Characterization Surface Characterization (XPS, AFM, Contact Angle) ConjugatedSurface->Characterization

Caption: Workflow for thiol-reactive peptide conjugation.

Materials:

  • Surface functionalized with a maleimide-PEG linker

  • Cysteine-containing peptide

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, containing 10 mM EDTA

  • Reducing agent (optional, for peptides with disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching reagent: 10 mM L-cysteine in Reaction Buffer

  • Washing Buffer: PBST

  • DI water

Procedure:

  • Peptide Preparation (if necessary): a. If the peptide contains disulfide bonds, dissolve it in the Reaction Buffer and add a 10-fold molar excess of TCEP. b. Incubate for 1 hour at room temperature. The peptide solution is now ready for use (TCEP does not need to be removed).

  • Peptide Immobilization: a. Dissolve the thiol-containing peptide in the Reaction Buffer to a final concentration of 0.1-1 mg/mL. b. Cover the maleimide-PEG functionalized surface with the peptide solution. c. Incubate for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching and Washing: a. Aspirate the peptide solution. b. Add the quenching reagent (L-cysteine solution) and incubate for 30 minutes to block any unreacted maleimide (B117702) groups. c. Wash the surface three times with PBST. d. Wash the surface three times with DI water. e. Dry the surface under a stream of nitrogen. f. Store at 4°C in a desiccated container.

Click Chemistry Conjugation using Azide-Alkyne Cycloaddition

This protocol outlines the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for conjugating an alkyne-containing peptide to an azide-functionalized PEG surface.

Click_Chemistry_Workflow cluster_surface_prep Surface Preparation cluster_conjugation Peptide Conjugation cluster_analysis Analysis Surface Substrate AzideSurface Azide-Functionalized PEG Surface Surface->AzideSurface Silanization with Azide-PEG-Silane ConjugatedSurface Peptide-PEG-Surface Conjugate AzideSurface->ConjugatedSurface Click Reaction Peptide Alkyne-Modified Peptide Peptide->ConjugatedSurface Catalyst Cu(I) Catalyst (e.g., CuSO4/Sodium Ascorbate) Catalyst->ConjugatedSurface Characterization Surface Characterization (XPS, AFM, Contact Angle) ConjugatedSurface->Characterization

Caption: Workflow for Click Chemistry peptide conjugation.

Materials:

  • Azide-functionalized PEG surface

  • Alkyne-containing peptide

  • Reaction Buffer: PBS, pH 7.4

  • Copper(II) sulfate (B86663) (CuSO4) stock solution (100 mM in DI water)

  • Sodium ascorbate (B8700270) stock solution (500 mM in DI water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (100 mM in DI water)

  • Washing Buffer: PBST with 10 mM EDTA

  • DI water

Procedure:

  • Prepare Click Reaction Mixture: a. In a microcentrifuge tube, prepare the following mixture in order: i. Reaction Buffer ii. Alkyne-peptide (final concentration 10-100 µM) iii. CuSO4 stock solution (final concentration 1 mM) iv. THPTA stock solution (final concentration 5 mM) v. Sodium ascorbate stock solution (final concentration 10 mM) b. Vortex briefly to mix.

  • Peptide Immobilization: a. Cover the azide-functionalized PEG surface with the click reaction mixture. b. Incubate for 1-2 hours at room temperature, protected from light.

  • Washing: a. Aspirate the reaction mixture. b. Wash the surface three times with the Washing Buffer (PBST with EDTA) to remove copper ions. c. Wash the surface three times with DI water. d. Dry the surface under a stream of nitrogen. e. Store at 4°C in a desiccated container.

Characterization of Peptide-Conjugated Surfaces

Thorough characterization is essential to confirm successful conjugation and to understand the properties of the modified surface.

  • X-ray Photoelectron Spectroscopy (XPS): Provides information on the elemental composition of the surface, confirming the presence of elements specific to the peptide (e.g., nitrogen) and the PEG linker (e.g., carbon, oxygen).[1]

  • Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): A highly sensitive surface analysis technique that can detect molecular fragments characteristic of the immobilized peptide and PEG linker.[1]

  • Atomic Force Microscopy (AFM): Used to visualize the surface topography and measure changes in surface roughness upon functionalization and peptide immobilization.[1]

  • Contact Angle Goniometry: Measures the surface wettability. Successful PEGylation typically results in a more hydrophilic surface (lower contact angle).[1]

  • Fluorescence Microscopy/Spectroscopy: If the peptide is fluorescently labeled, this technique can be used to confirm its presence and quantify the relative amount of immobilized peptide.[1]

By following these detailed protocols and utilizing the appropriate characterization techniques, researchers can successfully conjugate peptides to surfaces using PEG linkers for a wide range of applications in research and drug development.

References

Application Notes and Protocols for Carboxy-PEG4-phosphonic acid Reaction with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction between Carboxy-PEG4-phosphonic acid and primary amines, a critical conjugation reaction in the development of advanced biomolecules and targeted therapeutics. This document outlines the fundamental chemistry, key applications, and detailed protocols for this bioconjugation technique.

Introduction

This compound is a heterobifunctional linker molecule featuring a carboxylic acid group at one end and a phosphonic acid group at the other, connected by a flexible tetra-polyethylene glycol (PEG4) spacer.[1] This unique architecture allows for a two-pronged molecular approach:

  • Amine-Reactive Carboxyl Group: The carboxylic acid moiety can be readily conjugated to primary amines, such as those found on the surface of proteins (e.g., lysine (B10760008) residues), peptides, and other amine-containing molecules, to form stable amide bonds.[2][3][] This reaction is typically facilitated by carbodiimide (B86325) chemistry, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).

  • Surface-Reactive Phosphonic Acid Group: The phosphonic acid group exhibits a strong affinity for metal oxides, making it an ideal anchor for immobilizing conjugates onto nanoparticles (e.g., iron oxide, titanium dioxide), quantum dots, and other inorganic surfaces.

  • Hydrophilic PEG4 Spacer: The PEG linker enhances the aqueous solubility and bioavailability of the resulting conjugate, while also providing spatial separation between the conjugated molecules.[2][3][]

Key Applications

The versatile nature of this compound makes it a valuable tool in various research and development areas:

  • PROTAC® Development: A significant application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5][6] In a PROTAC molecule, one end binds to a target protein of interest, while the other recruits an E3 ubiquitin ligase. The this compound can serve as the linker connecting these two functionalities, bringing the target protein in proximity to the E3 ligase for ubiquitination and subsequent degradation by the proteasome.

  • Bioconjugation and PEGylation: This linker is used for the PEGylation of proteins, peptides, and oligonucleotides.[1] PEGylation can improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules by increasing their hydrodynamic size, enhancing solubility, and reducing immunogenicity.

  • Nanoparticle Functionalization: The phosphonic acid group allows for the stable attachment of biomolecules to the surface of nanoparticles for applications in targeted drug delivery, medical imaging, and diagnostics.

  • Biosensor Development: By immobilizing enzymes, antibodies, or other biorecognition elements onto sensor surfaces, this compound can be used to create highly sensitive and specific biosensors.

Reaction Mechanism: EDC/NHS Coupling

The conjugation of the carboxylic acid group of this compound to a primary amine proceeds via a two-step mechanism facilitated by EDC and NHS.

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.

  • Formation of a Stable NHS Ester: NHS reacts with the O-acylisourea intermediate to form a more stable amine-reactive NHS ester. This step improves the efficiency of the conjugation reaction and allows for a two-step procedure if desired.

  • Amide Bond Formation: The NHS ester readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS.

Experimental Protocols

The following are generalized protocols for the conjugation of this compound to a primary amine-containing molecule. Optimization of molar ratios, reaction times, and purification methods is recommended for each specific application.

Protocol 1: One-Pot Conjugation to a Soluble Amine-Containing Molecule (e.g., Peptide)

This protocol is suitable for conjugating this compound to a peptide or small molecule in solution.

Materials:

  • This compound

  • Amine-containing molecule (e.g., peptide)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Reaction Buffer: MES Buffer (0.1 M, pH 4.7-6.0) or Phosphate Buffered Saline (PBS, pH 7.2-7.5)

  • Quenching Solution: Hydroxylamine (B1172632) or Tris buffer

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

  • Dissolve Reagents:

    • Dissolve the amine-containing molecule in the chosen reaction buffer.

    • Dissolve this compound in a small amount of DMF or DMSO before adding it to the reaction buffer.

    • Prepare fresh solutions of EDC and NHS in the reaction buffer immediately before use.

  • Activation and Conjugation:

    • Combine the this compound and the amine-containing molecule in the reaction buffer.

    • Add NHS to the reaction mixture, followed by the addition of EDC. A typical starting point is a 1.5 to 5-fold molar excess of EDC and NHS over the this compound.

    • Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.

  • Quenching:

    • Quench the reaction by adding a quenching solution (e.g., hydroxylamine to a final concentration of 10-50 mM) to consume unreacted NHS esters.

  • Purification:

    • Purify the conjugate using an appropriate chromatographic technique (e.g., reverse-phase HPLC for peptides or size-exclusion chromatography for larger proteins) to separate the conjugate from unreacted starting materials and byproducts.

  • Characterization:

    • Confirm the identity and purity of the conjugate using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Two-Step Conjugation for Surface Immobilization

This protocol is designed for functionalizing a surface (e.g., nanoparticles) that has been pre-functionalized with primary amines.

Materials:

  • Amine-functionalized surface (e.g., nanoparticles)

  • This compound

  • EDC and NHS

  • Activation Buffer: MES Buffer (0.1 M, pH 4.7-6.0)

  • Coupling Buffer: PBS (pH 7.2-7.5)

  • Washing Buffer: PBS with 0.05% Tween-20

  • Quenching/Blocking Buffer: 1 M Ethanolamine or 100 mM Tris-HCl, pH 7.5

Procedure:

  • Activate this compound:

    • Dissolve this compound in Activation Buffer.

    • Add NHS, followed by EDC. Use a molar excess of EDC and NHS (e.g., 5-10 fold) over the this compound.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to Amine-Functionalized Surface:

    • Wash the amine-functionalized surface with Coupling Buffer.

    • Add the activated this compound solution to the surface.

    • Incubate for 1-2 hours at room temperature with gentle agitation.

  • Washing:

    • Wash the surface extensively with Washing Buffer to remove unreacted linker and byproducts.

  • Quenching/Blocking:

    • Block any remaining active sites on the surface by incubating with the Quenching/Blocking Buffer for 30 minutes.

  • Final Washing:

    • Perform a final series of washes with PBS. The surface is now functionalized with phosphonic acid groups and ready for further applications.

Data Presentation

The following tables provide representative data for the materials and reaction conditions. Note that optimal conditions should be determined empirically for each specific application.

Table 1: Reagent Properties

ReagentMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₁₁H₂₃O₉P330.271623791-69-4
EDC HydrochlorideC₈H₁₈ClN₃191.7025952-53-8
N-hydroxysuccinimide (NHS)C₄H₅NO₃115.096066-82-6

Table 2: Typical Reaction Parameters for One-Pot Conjugation

ParameterRecommended RangeNotes
Molar Ratios
Carboxy-PEG4-PA : Amine1:1 to 5:1A slight excess of the linker may be needed.
Carboxy-PEG4-PA : EDC1:1.5 to 1:5
Carboxy-PEG4-PA : NHS1:1.5 to 1:5
Reaction Conditions
pH (Activation)4.7 - 6.0Optimal for EDC activation.
pH (Coupling)7.2 - 8.0Optimal for amine reaction with NHS ester.
Temperature4°C to Room Temp.Lower temperatures can reduce hydrolysis of the NHS ester.
Reaction Time2 - 12 hoursMonitor reaction progress by LC-MS or other suitable method.
SolventAqueous buffer (e.g., MES, PBS) with co-solvent (DMF, DMSO) if neededEnsure all reactants are fully dissolved.

Visualizations

PROTAC Mechanism of Action

Proteolysis Targeting Chimeras (PROTACs) utilize the cell's own protein disposal system, the ubiquitin-proteasome pathway, to selectively degrade target proteins.[7]

PROTAC_Mechanism cluster_1 Ubiquitin-Proteasome Pathway POI Target Protein (POI) PROTAC PROTAC POI->PROTAC binds Ternary Ternary Complex (POI-PROTAC-E3) E3 E3 Ubiquitin Ligase PROTAC->E3 binds PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination PROTAC_origin Ternary->PROTAC_origin Recycled Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation Conjugation_Workflow Reagents 1. Reagent Preparation - Carboxy-PEG4-PA - Amine-Molecule - EDC/NHS - Buffers Activation 2. Activation (EDC/NHS Addition) Reagents->Activation Conjugation 3. Conjugation Reaction (Amide Bond Formation) Activation->Conjugation Quenching 4. Reaction Quenching Conjugation->Quenching Purification 5. Purification (e.g., HPLC) Quenching->Purification Analysis 6. Characterization (MS, NMR) Purification->Analysis

References

Application Notes and Protocols for the Immobilization of Biomolecules on Titanium Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the immobilization of biomolecules on titanium and its alloys. Such surface modifications are pivotal in enhancing the biocompatibility, bioactivity, and overall performance of titanium-based materials in biomedical applications, including orthopedic and dental implants, as well as in the development of novel drug delivery systems.

Introduction to Biomolecule Immobilization on Titanium

Titanium and its alloys are extensively used in medical devices due to their excellent mechanical properties, corrosion resistance, and general biocompatibility. However, their surfaces are bio-inert, meaning they do not actively promote favorable biological responses such as osseointegration or tissue regeneration. To overcome this limitation, various strategies have been developed to immobilize bioactive molecules onto the titanium surface.[1][2][3] This functionalization aims to create a more biologically active interface that can direct cellular responses, promote healing, and even deliver therapeutic agents.[2][4]

The native titanium surface is characterized by a thin, passive oxide layer (primarily TiO2), which can be exploited for biomolecule attachment.[1] The presence of hydroxyl (-OH) groups on this oxide layer serves as a key anchor point for various immobilization chemistries.[1][5]

Key Immobilization Strategies

Several methods exist for attaching biomolecules to titanium surfaces, each with its own advantages and limitations. The choice of strategy often depends on the specific biomolecule, the desired stability of the linkage, and the intended application.

2.1. Physical Adsorption (Physisorption): This is the simplest method, involving the direct adsorption of biomolecules onto the titanium surface through non-covalent interactions such as van der Waals forces, hydrogen bonds, and electrostatic interactions.[6]

2.2. Covalent Bonding: This method involves the formation of a stable, covalent bond between the biomolecule and the titanium surface.[6][7] It typically requires pre-functionalization of the surface to introduce reactive groups. Covalent immobilization offers high stability and reduces the risk of biomolecule leaching.[7]

2.3. Layer-by-Layer (LbL) Assembly: This technique involves the sequential deposition of oppositely charged polyelectrolytes or biomolecules to build up a multilayered film on the titanium surface.[4][8] LbL allows for precise control over the film thickness and composition, enabling the incorporation of multiple bioactive agents.

Experimental Protocols

The following sections provide detailed protocols for the key steps involved in the immobilization of biomolecules on titanium surfaces.

3.1. Protocol 1: Pre-treatment and Activation of Titanium Surfaces

A critical first step in most immobilization protocols is the cleaning and activation of the titanium surface to ensure reproducibility and to increase the density of reactive groups, such as hydroxyls.

Materials:

  • Titanium substrates (e.g., discs, rods)

  • Acetone (B3395972)

  • Ethanol (B145695) (70%)

  • Deionized (DI) water

  • 5 M Sodium Hydroxide (NaOH) solution or a mixture of Hydrogen Peroxide (H2O2) and Hydrochloric Acid (HCl)[5]

  • Beakers

  • Ultrasonic bath

  • Oven

Procedure:

  • Cleaning:

    • Place the titanium substrates in a beaker with acetone.

    • Sonnicate for 15 minutes in an ultrasonic bath.

    • Remove the acetone and rinse thoroughly with DI water.

    • Repeat the sonication step with 70% ethanol for 15 minutes.

    • Rinse thoroughly with DI water and dry under a stream of nitrogen or in an oven.

  • Chemical Activation (Alkaline Treatment): [5]

    • Immerse the cleaned titanium substrates in a 5 M NaOH solution at 80°C for 24 hours.

    • After treatment, carefully remove the substrates and wash them extensively with DI water until the pH of the rinsing water is neutral.

    • Dry the substrates in an oven at 60°C. This treatment creates a porous network of sodium titanate, which is rich in hydroxyl groups.[5]

  • Chemical Activation (Acid/Peroxide Treatment): [5]

    • Immerse the cleaned titanium substrates in a solution of H2O2/HCl at 80°C for 30 minutes.

    • Rinse thoroughly with DI water and then immerse in hot water (80°C) for 48 hours to form an anatase titania gel layer rich in OH groups.[5]

    • Dry the substrates in an oven.

3.2. Protocol 2: Surface Functionalization with Silanes (Silanization)

Silanization is a common method to introduce specific functional groups onto the titanium surface, which can then be used for covalent coupling of biomolecules.[6] Aminosilanes (e.g., (3-aminopropyl)triethoxysilane, APTES) are frequently used to introduce amine groups.

Materials:

  • Activated titanium substrates

  • (3-aminopropyl)triethoxysilane (APTES)

  • Anhydrous toluene (B28343)

  • Beakers

  • Nitrogen gas

  • Oven

Procedure:

  • Prepare a 2% (v/v) solution of APTES in anhydrous toluene under a nitrogen atmosphere to prevent premature hydrolysis of the silane (B1218182).

  • Immerse the activated titanium substrates in the APTES solution.

  • Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.

  • After the reaction, remove the substrates and wash them thoroughly with toluene to remove any unbound silane.

  • Rinse with ethanol and DI water.

  • Cure the silane layer by baking the substrates in an oven at 110°C for 1 hour. This step promotes the formation of a stable siloxane network on the surface.

3.3. Protocol 3: Covalent Immobilization of Proteins via EDC/NHS Chemistry

This protocol describes the covalent attachment of proteins (containing primary amines) to a carboxyl-terminated surface, or vice versa. If starting with an amine-functionalized surface (from Protocol 2), it first needs to be carboxylated. Alternatively, a carboxyl-terminated silane can be used in the silanization step. For this protocol, we will assume a carboxyl-functionalized surface for direct protein coupling.

Materials:

  • Carboxyl-functionalized titanium substrates

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (e.g., 0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Protein solution (e.g., 1 mg/mL in PBS)

  • Quenching solution (e.g., 1 M ethanolamine, pH 8.5)

Procedure:

  • Activation of Carboxyl Groups:

    • Prepare a fresh solution of 20 mg EDC and 30 mg NHS in 50 ml of MES buffer.[9]

    • Immerse the carboxyl-functionalized titanium substrates in the EDC/NHS solution for 15 minutes at room temperature to activate the carboxyl groups, forming a more stable NHS-ester intermediate.[9]

    • Rinse the substrates once with PBS.[9]

  • Protein Coupling:

    • Immediately immerse the activated substrates in the protein solution.

    • Allow the coupling reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.[9] The primary amine groups on the protein will react with the NHS-esters to form a stable amide bond.

  • Quenching and Washing:

    • Remove the substrates from the protein solution.

    • Immerse the substrates in the quenching solution for 10 minutes to deactivate any remaining NHS-esters.

    • Wash the substrates thoroughly with PBS to remove any non-covalently bound protein.

    • Rinse with DI water and dry.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the immobilization of biomolecules on titanium surfaces.

Table 1: Surface Characterization of Modified Titanium

Surface ModificationAnalytical TechniqueParameterResultReference
NaOH treatment followed by hot water immersionXPSSurface OH groupsIncreased amount[5]
H2O2/HCl treatment followed by hot water immersionXPSSurface OH groupsIncreased amount[5]
Functionalization with various self-assembled monolayers (SAMs)Water Contact AngleHydrophobicity/HydrophilicityVaried depending on the terminal functional group[10]
Silanization with APTESXPSN 1s peakPresence confirmed successful amination[11]
DMP1 peptide immobilizationXPSC 1s and N 1s peaksIncreased intensity indicating peptide presence[11]

Table 2: In Vivo Performance of Biomolecule-Coated Titanium Implants

Biomolecule CoatingAnimal ModelHealing PeriodParameterResultReference
RGD peptideDog mandible8 weeksRemoval Torque (RTQ)Statistically significant increase vs. uncoated[6]
RGD peptideDog mandible12 weeksRemoval Torque (RTQ)Statistically significant increase vs. uncoated[6]
bFGF with PLGARabbit tibia12 weeksBone-Implant Contact (BIC)44.7% (vs. 31.4% for uncoated)[6]
Peptide-functionalized surfaceIn vivo modelsNot specifiedNew bone formationSignificant increase[12]
Peptide-functionalized surfaceIn vivo modelsNot specifiedTrabecular number and thicknessSignificant increase[12]

Visualized Workflows and Pathways

Diagram 1: General Workflow for Covalent Immobilization of Biomolecules

G cluster_0 Surface Preparation cluster_1 Surface Functionalization cluster_2 Biomolecule Immobilization A Titanium Substrate B Cleaning (Sonication in Acetone/Ethanol) A->B C Surface Activation (e.g., NaOH or H2O2/HCl treatment) B->C D Silanization (e.g., APTES) C->D E Introduction of Reactive Groups (-NH2, -COOH, etc.) D->E F Activation of Functional Groups (e.g., EDC/NHS for -COOH) E->F G Biomolecule Coupling (e.g., Protein) F->G H Washing and Drying G->H I Functionalized Titanium Surface H->I

Caption: A generalized workflow for the covalent immobilization of biomolecules onto a titanium surface.

Diagram 2: EDC/NHS Coupling Chemistry for Protein Immobilization

G A {Ti Surface | -COOH} C {Activated Ti Surface | -CO-NHS} A->C Activation B {EDC + NHS} B->C E {Functionalized Ti Surface | -CO-NH-Protein} C->E Coupling D {Protein | -NH2} D->E

Caption: The reaction mechanism for coupling a protein to a carboxylated titanium surface using EDC/NHS chemistry.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Carboxy-PEG4-Phosphonic Acid Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during the conjugation of Carboxy-PEG4-phosphonic acid, specifically focusing on overcoming low reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: Why is my conjugation yield with this compound unexpectedly low?

Low conjugation yield is a frequent issue stemming from several factors, primarily related to the reaction conditions and reagent stability. The most common culprits include suboptimal pH, hydrolysis of activated esters, reagent impurity, and improper reactant concentrations.

Troubleshooting Steps:

  • Verify pH of Reaction Buffers: The pH is a critical parameter in EDC/NHS chemistry. The activation of the carboxyl group on the this compound is most efficient in a slightly acidic environment (pH 4.5-6.0), while the subsequent conjugation to a primary amine is favored at a more neutral to slightly basic pH (pH 7.0-8.5).[1] Consider a two-step protocol where the activation is performed at the lower pH, followed by a buffer exchange or pH adjustment for the coupling step.

  • Ensure Freshness of Reagents: EDC is highly sensitive to moisture and can hydrolyze, rendering it inactive.[2] Similarly, the activated NHS-ester intermediate is susceptible to hydrolysis, especially at higher pH values.[3] Always use freshly prepared EDC and NHS solutions.

  • Use Amine-Free Buffers for Activation: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the activated this compound, leading to significantly lower yields.[2] Use buffers like MES for the activation step.

  • Optimize Molar Ratios: The molar ratio of EDC and NHS to the this compound, as well as the ratio of the PEG linker to your target molecule, will directly impact the conjugation efficiency. A significant excess of the activated PEG linker may be necessary to drive the reaction to completion, but an excessive amount can complicate purification. It is generally recommended to start with an excess of NHS (e.g., 2x the concentration of the carboxyl groups) and an equimolar amount of EDC.[4]

Question 2: How does the phosphonic acid group on this compound affect the conjugation reaction?

The phosphonic acid group is a stable moiety that can serve as an anchor to metal oxide surfaces and can also act as a chelating agent for metal ions.[5] While its primary role in this bifunctional linker is often for subsequent immobilization or targeting, its presence could potentially influence the conjugation reaction.

Possible Considerations:

  • Chelation: If your reaction buffer or target molecule solution contains divalent or trivalent metal ions, the phosphonic acid group may chelate them. This could potentially influence the conformation of the linker or your target molecule, indirectly affecting the accessibility of the reactive carboxyl group.

  • Intramolecular Interactions: While not extensively documented for this specific molecule, it is theoretically possible for the phosphonic acid group to engage in intramolecular hydrogen bonding, which could influence the reactivity of the nearby carboxyl group. However, under the optimized pH conditions for EDC activation, this is less likely to be a major inhibitory factor.

  • Side Reactions with EDC: EDC can react with phosphate (B84403) groups.[6] Although a phosphonic acid is different from a phosphate, the possibility of a side reaction with EDC, especially in large excess, cannot be entirely ruled out and might consume the EDC intended for carboxyl activation.

Troubleshooting Steps:

  • Use a Chelator-Free Environment: If metal ion contamination is a concern, consider using buffers prepared with high-purity water and ensure your target molecule is in a metal-free buffer.

  • Follow the Recommended Two-Step Protocol: Activating the carboxyl group at a low pH (4.5-6.0) should favor the reaction with EDC at the carboxylate over potential side reactions with the phosphonic acid.

Question 3: What is the optimal molar ratio of EDC and NHS to this compound?

The optimal molar ratio can vary depending on the specific reactants and conditions. However, a common starting point is to use a slight excess of EDC relative to the carboxyl groups and a higher excess of NHS.

General Recommendations:

  • EDC to Carboxyl Group Ratio: A molar ratio of 1.5 to 5 equivalents of EDC to 1 equivalent of this compound is a typical starting range. Using a large excess of EDC can sometimes lead to the formation of N-acylisourea byproducts.[4]

  • NHS to EDC Ratio: A molar ratio of 1:1 to 1.5:1 of NHS to EDC is often recommended. NHS helps to stabilize the active intermediate, but it can also be used in a higher excess (e.g., 2-fold higher than the carboxyl groups) to improve the reaction speed and yield.[4]

Parameter Starting Molar Ratio (to Carboxyl Groups) Optimization Range Rationale
EDC1.51.1 - 10Activates the carboxyl group. Higher excess can compensate for hydrolysis but may increase side products.[7]
NHS/sulfo-NHS2.01.1 - 5Stabilizes the active intermediate, increasing coupling efficiency.[7]
Amine-containing Molecule1.0 - 1.51.0 - 5.0A slight excess can help drive the reaction to completion.

Experimental Protocols

Detailed Methodology for Two-Step EDC/NHS Conjugation of this compound to a Protein

This protocol provides a general framework. Optimal conditions, particularly reactant concentrations and incubation times, may need to be determined empirically for your specific application.

Materials:

  • This compound

  • Protein to be conjugated (in an amine-free buffer, e.g., PBS)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous DMSO or DMF

  • Desalting columns or dialysis equipment for buffer exchange and purification

Procedure:

Step 1: Activation of this compound

  • Equilibrate all reagents to room temperature before use.

  • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

  • Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer.

  • In a reaction tube, add the this compound solution to the Activation Buffer.

  • Add the EDC solution, followed by the NHS solution, to the this compound solution. A typical molar ratio is 1:1.5:2 of Carboxy-PEG-COOH : EDC : NHS.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

Step 2: Conjugation to the Protein

  • If the protein is not already in the Coupling Buffer, perform a buffer exchange using a desalting column or dialysis.

  • Add the activated this compound solution to the protein solution. The molar ratio of the PEG linker to the protein will depend on the desired degree of labeling and should be optimized. A starting point could be a 10- to 20-fold molar excess of the linker.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

Step 3: Quenching and Purification

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM to consume any unreacted NHS esters. Incubate for 30 minutes at room temperature.

  • Purify the conjugate to remove excess PEG linker and reaction byproducts. Size-exclusion chromatography (SEC) is a commonly used method for this purpose.[] Other methods like dialysis or ultrafiltration can also be employed.[9]

Step 4: Characterization

  • Analyze the purified conjugate to determine the degree of PEGylation and confirm successful conjugation. Techniques such as SDS-PAGE, HPLC (SEC, IEX, or RP-HPLC), and mass spectrometry are commonly used.[3][][10]

Visualizing the Workflow and Key Relationships

To aid in understanding the experimental process and the factors influencing the reaction outcome, the following diagrams are provided.

G cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification cluster_side_reaction Competing Reaction A Carboxy-PEG4- phosphonic acid C Activated NHS-Ester (Amine-Reactive) A->C Activation (15-30 min, RT) B EDC + NHS in MES Buffer (pH 4.5-6.0) E PEGylated Conjugate C->E Amide Bond Formation (1-2h RT or overnight 4°C) H Hydrolysis of NHS-Ester C->H Water D Amine-containing Target Molecule (in PBS, pH 7.0-8.5) F Crude Reaction Mixture E->F G Purified Conjugate F->G SEC, Dialysis, or Ultrafiltration I Inactive Carboxy-PEG H->I

A simplified workflow for the two-step EDC/NHS conjugation of this compound.

G cluster_low_yield Low Conjugation Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions LowYield Low Yield pH Suboptimal pH LowYield->pH Hydrolysis Reagent Hydrolysis (EDC, NHS-Ester) LowYield->Hydrolysis Buffer Incorrect Buffer (e.g., Tris) LowYield->Buffer Ratio Improper Molar Ratios LowYield->Ratio Purity Reagent Impurity LowYield->Purity Optimize_pH Use Two-Step pH Protocol (Activation: 4.5-6.0, Conjugation: 7.0-8.5) pH->Optimize_pH Fresh_Reagents Use Freshly Prepared EDC/NHS Solutions Hydrolysis->Fresh_Reagents Correct_Buffer Use Amine-Free Buffers (e.g., MES for activation) Buffer->Correct_Buffer Optimize_Ratio Optimize Reactant Molar Ratios Ratio->Optimize_Ratio High_Purity Use High-Purity Reagents Purity->High_Purity

A logical relationship diagram for troubleshooting low conjugation yield.

References

Technical Support Center: Preventing Nanoparticle Aggregation During Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to address the common challenge of nanoparticle aggregation during functionalization.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, offering potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Visible Aggregation/Precipitation Immediately After Adding Functionalizing Agent (e.g., Ligand, Silane) 1. Rapid, Uncontrolled Reaction: The functionalizing agent is cross-linking nanoparticles too quickly.[1] 2. Incorrect Solvent System: The solvent does not adequately stabilize the nanoparticles or the functionalizing agent.[1] 3. High Concentration of Functionalizing Agent: Excess agent is causing inter-particle bridging.[1] 4. Inappropriate pH: The pH is promoting rapid condensation or is near the isoelectric point (IEP) of the nanoparticles.[1][2]1. Controlled Addition: Add the functionalizing agent dropwise or via a syringe pump while vigorously stirring the nanoparticle suspension.[1] Consider pre-hydrolyzing silanes in a separate solution before adding them to the nanoparticle suspension.[1] 2. Optimize Solvent: Use a solvent system that ensures the stability of both the nanoparticles and the functionalizing agent. For instance, an ethanol/water mixture (e.g., 80:20 v/v) can facilitate silane (B1218182) hydrolysis while maintaining nanoparticle dispersion.[1] 3. Reduce Concentration: Start with a lower concentration of the functionalizing agent and titrate upwards to find the optimal concentration for your specific system.[1] 4. Adjust pH: Ensure the pH of the reaction is far from the isoelectric point of the nanoparticles to maintain electrostatic repulsion.[1] For silane functionalization, initial hydrolysis can be performed in a slightly acidic solution (pH 4.5-5.5) to promote silanol (B1196071) group formation.[1]
Functionalized Nanoparticles Aggregate After Purification (e.g., Centrifugation) 1. Incomplete Surface Coverage: Insufficient functionalization leaves exposed nanoparticle surfaces that can interact and aggregate.[2] 2. Removal of Stabilizing Agents: The purification process may remove weakly bound stabilizing agents. 3. Harsh Purification Conditions: High centrifugation speeds or prolonged centrifugation can force particles together, leading to irreversible aggregation.1. Increase Incubation Time/Temperature: Allow the functionalization reaction to proceed for a longer duration (e.g., 4-24 hours) or at a slightly elevated temperature (e.g., 40-60°C) to improve surface coverage.[1] 2. Optimize Purification: Use lower centrifugation speeds or shorter centrifugation times.[2] Resuspend the nanoparticle pellet in a suitable buffer that promotes stability. 3. Post-Synthesis Sonication: Use mild sonication to break up soft agglomerates after purification.[1]
Inconsistent Functionalization Results and Aggregation 1. Variable Water Content: Inconsistent amounts of water in the reaction mixture can affect the hydrolysis of functionalizing agents like silanes.[1] 2. Aging of Reagents: The functionalizing agent may have pre-hydrolyzed or oligomerized upon storage.[1] 3. Inadequate Nanoparticle Surface Preparation: The nanoparticle surface may not have sufficient reactive groups (e.g., hydroxyl groups) for functionalization.[1]1. Use Anhydrous Solvents and Controlled Water Addition: Start with anhydrous solvents and add a precise amount of water to control the hydrolysis reaction.[1] 2. Use Fresh Reagents: Use a fresh bottle of the functionalizing agent or one that has been stored under an inert atmosphere.[1] 3. Pre-treat Nanoparticles: For some materials, pre-treating the nanoparticles with a mild acid or base wash can increase the density of surface hydroxyl groups.[1]
Poor Stability of Functionalized Nanoparticles in Aqueous Buffers 1. Hydrophobic Interactions: The functionalizing agent may introduce hydrophobicity, leading to aggregation in aqueous media if surface coverage is not uniform.[1] 2. Inter-particle Cross-linking: Bifunctional linkers may have formed bridges between multiple nanoparticles.[1]1. Co-functionalization: Use a mixture of the primary functionalizing agent and a smaller, hydrophilic molecule (e.g., a short-chain PEG-silane) to passivate the surface and reduce hydrophobic interactions.[1] 2. Optimize Agent-to-Nanoparticle Ratio: A lower concentration of the bifunctional linker may favor intra-particle functionalization over inter-particle cross-linking.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of nanoparticle aggregation during functionalization?

A1: Nanoparticle aggregation during functionalization is primarily caused by a reduction in the repulsive forces between particles, allowing attractive forces (like van der Waals forces) to dominate. Key contributing factors include:

  • Incorrect pH: If the pH of the solution is near the isoelectric point (IEP) of the nanoparticles, their surface charge will be close to zero, minimizing electrostatic repulsion.[2]

  • Insufficient Ligand Coverage: Inadequate amounts of the functionalizing ligand can leave exposed patches on the nanoparticle surface, leading to aggregation.[2]

  • Solvent Incompatibility: The chosen solvent may not effectively stabilize the nanoparticles, causing them to aggregate.[2]

  • Improper Mixing: Rapid addition of the functionalizing agent can create localized high concentrations, leading to uncontrolled reactions and aggregation.[2]

Q2: How does pH influence nanoparticle stability?

A2: The pH of the medium is a critical factor affecting nanoparticle stability. It determines the surface charge of the nanoparticles by influencing the protonation or deprotonation of surface functional groups.[3] Most nanoparticles have an isoelectric point (IEP), which is the pH at which their net surface charge is zero. At or near the IEP, electrostatic repulsion is minimal, and aggregation is most likely to occur.[3] To maintain stability, the pH of the nanoparticle dispersion should be adjusted to be at least 2 pH units away from the IEP, which generally results in a sufficiently high surface charge to prevent aggregation.

Q3: What is the role of zeta potential in preventing aggregation?

A3: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles in a liquid suspension. It is a key indicator of the stability of a colloidal dispersion. A high absolute zeta potential value (either positive or negative) indicates strong repulsive forces between particles, which helps to prevent aggregation and maintain a stable dispersion. Conversely, a low absolute zeta potential suggests that the repulsive forces are weak, and the particles are more likely to aggregate.

Q4: How can I confirm if my nanoparticles have aggregated?

A4: Several characterization techniques can be used to detect nanoparticle aggregation:

  • Visual Inspection: For some nanoparticles, like gold, a color change (e.g., from red to purple or blue) is a clear indication of aggregation.[2]

  • UV-Vis Spectroscopy: Aggregation can cause a red-shift and broadening of the surface plasmon resonance (SPR) peak for plasmonic nanoparticles.[2]

  • Dynamic Light Scattering (DLS): DLS measures the hydrodynamic diameter of the particles in a suspension. An increase in the average particle size or the appearance of a second, larger population of particles is indicative of aggregation.

  • Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): These techniques provide direct visual evidence of the size, shape, and aggregation state of the nanoparticles.

Quantitative Data Summary

Table 1: Zeta Potential and Nanoparticle Stability

This table provides a general guide to interpreting zeta potential values in the context of nanoparticle stability.

Zeta Potential (mV)Stability Behavior
0 to ±5Rapid coagulation or flocculation
±10 to ±30Incipient instability[4]
±30 to ±40Moderate stability
±40 to ±60Good stability
> ±60Excellent stability

Note: These are general guidelines, and the exact zeta potential required for stability can vary depending on the specific nanoparticle system, including the nature of the nanoparticles, the surrounding medium, and the presence of stabilizing agents.[3]

Table 2: Influence of pH on Zeta Potential and Hydrodynamic Diameter of Metal Oxide Nanoparticles

This table illustrates the effect of pH on the zeta potential and agglomerate size of various metal oxide nanoparticles. The isoelectric point (IEP) is the pH at which the zeta potential is zero, and typically corresponds to the largest agglomerate size.

NanoparticlepHZeta Potential (mV)Hydrodynamic Diameter (nm)
TiO₂3.0+35~400
5.2 (IEP) 0 >2000
7.0-30~600
9.0-45~400
Fe₂O₃3.0+40~500
4.2 (IEP) 0 >2500
7.0-20~1000
9.0-35~600
Al₂O₃4.0+45~300
8.5 (IEP) 0 >1500
10.0-30~400
ZnO6.0+25~400
9.5 (IEP) 0 >2000
11.0-40~300
CeO₂4.0+30~350
7.8 (IEP) 0 >1800
9.0-25~500

Data is illustrative and compiled from trends observed in the literature.[5] Actual values will vary based on experimental conditions.

Experimental Protocols

Protocol 1: Functionalization of Gold Nanoparticles with mPEG-Thiol via Ligand Exchange

This protocol describes the surface modification of citrate-capped gold nanoparticles (AuNPs) with methoxy-poly(ethylene glycol)-thiol (mPEG-SH) to improve stability.

Materials:

  • Citrate-capped gold nanoparticles (AuNPs) in aqueous solution

  • Methoxy-poly(ethylene glycol)-thiol (mPEG-SH)

  • Deionized (DI) water

  • Ethanol

  • Phosphate-buffered saline (PBS)

Equipment:

  • Centrifuge

  • Vortex mixer

  • Spectrophotometer (for UV-Vis analysis)

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Preparation of mPEG-SH Solution: Prepare a stock solution of mPEG-SH at a concentration of 1 mg/mL in DI water.

  • Ligand Exchange Reaction:

    • To a solution of citrate-capped AuNPs, add the mPEG-SH solution. The molar ratio of mPEG-SH to AuNPs should be in large excess (e.g., 10,000:1) to ensure complete surface coverage.[6]

    • Gently mix the solution and allow it to react for at least 12 hours at room temperature with gentle stirring or rocking.[6]

  • Purification of Functionalized AuNPs:

    • Centrifuge the reaction mixture to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles (e.g., for 20 nm AuNPs, 12,000 x g for 20 minutes).[6]

    • Carefully remove the supernatant, which contains excess mPEG-SH and displaced citrate (B86180) ions.[6]

    • Resuspend the nanoparticle pellet in DI water.

    • Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of unbound ligands.[6]

  • Characterization:

    • Confirm successful functionalization by measuring the hydrodynamic size using DLS (an increase in size is expected) and the surface charge using zeta potential measurement (a shift towards neutral is expected).

    • Assess the stability of the functionalized AuNPs by monitoring the UV-Vis spectrum for any signs of aggregation (peak broadening or red-shifting) over time in different buffers (e.g., PBS).

Protocol 2: Dispersing Aggregated Nanoparticles using Sonication

This protocol provides a general guideline for using sonication to disperse nanoparticle aggregates.

Materials:

  • Aggregated nanoparticle suspension

  • Appropriate solvent or buffer

Equipment:

  • Probe sonicator or ultrasonic bath

  • Ice bath

Procedure:

  • Sample Preparation: Place the vial containing the aggregated nanoparticle suspension in an ice bath to dissipate heat generated during sonication.

  • Sonication:

    • For probe sonication: Insert the probe tip approximately halfway into the suspension, ensuring it does not touch the sides or bottom of the vial. Start with a low power setting (e.g., 20% amplitude) and sonicate in short bursts (e.g., 10-30 seconds on, 30 seconds off) to prevent overheating.

    • For bath sonication: Place the sample vial in the ultrasonic bath, ensuring the water level in the bath is sufficient to cover the sample volume.

  • Optimization: The optimal sonication time and power will vary depending on the nanoparticle type and the extent of aggregation. It is recommended to monitor the particle size distribution using DLS after each sonication interval to determine the point at which further sonication does not lead to a reduction in particle size.

  • Caution: Excessive sonication can lead to nanoparticle fragmentation or changes in surface chemistry. Therefore, it is crucial to use the minimum sonication energy required to achieve a stable dispersion.

Protocol 3: Removing Aggregates by Centrifugation

This protocol describes how to remove larger aggregates from a nanoparticle suspension.

Materials:

  • Nanoparticle suspension containing aggregates

Equipment:

  • Centrifuge

Procedure:

  • Low-Speed Centrifugation: Centrifuge the nanoparticle suspension at a low speed. The optimal speed and time will depend on the size difference between the individual nanoparticles and the aggregates. A good starting point for many nanoparticle systems is 1,000-2,000 x g for 5-10 minutes.

  • Supernatant Collection: After centrifugation, the larger aggregates will form a pellet at the bottom of the tube. Carefully collect the supernatant, which will contain the smaller, non-aggregated nanoparticles.

  • Characterization: Analyze the supernatant using DLS or TEM to confirm the removal of aggregates and to determine the size distribution of the remaining nanoparticles.

  • Optimization: If significant amounts of individual nanoparticles are lost in the pellet, reduce the centrifugation speed or time. If aggregates remain in the supernatant, increase the centrifugation speed or time.

Visualizations

Aggregation_Causes cluster_causes Primary Causes of Aggregation cluster_mechanism Mechanism Incorrect_pH Incorrect pH (Near Isoelectric Point) Reduced_Repulsion Reduced Electrostatic/ Steric Repulsion Incorrect_pH->Reduced_Repulsion Insufficient_Ligand Insufficient Ligand Coverage Insufficient_Ligand->Reduced_Repulsion Poor_Solvent Poor Solvent Quality Poor_Solvent->Reduced_Repulsion Improper_Mixing Improper Mixing Improper_Mixing->Reduced_Repulsion Dominant_Attraction Dominant van der Waals Attraction Reduced_Repulsion->Dominant_Attraction Aggregation Nanoparticle Aggregation Dominant_Attraction->Aggregation

Caption: Causes and mechanism of nanoparticle aggregation.

Functionalization_Workflow Start Start: Unfunctionalized Nanoparticles Preparation Prepare Nanoparticle Suspension and Functionalizing Agent Solution Start->Preparation pH_Adjustment Adjust pH of Nanoparticle Suspension Preparation->pH_Adjustment Functionalization Add Functionalizing Agent (Controlled Addition) pH_Adjustment->Functionalization Reaction Incubate Under Optimized Conditions (Time, Temperature) Functionalization->Reaction Purification Purify by Centrifugation or Dialysis Reaction->Purification Resuspension Resuspend in Appropriate Buffer Purification->Resuspension Characterization Characterize Size, Charge, and Stability (DLS, Zeta, TEM) Resuspension->Characterization End End: Stable Functionalized Nanoparticles Characterization->End

Caption: General workflow for nanoparticle functionalization.

Troubleshooting_Flowchart Start Aggregation Observed Check_pH Is pH far from IEP? Start->Check_pH Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Concentration Is agent concentration optimized? Check_pH->Check_Concentration Yes Adjust_pH->Check_Concentration Reduce_Concentration Reduce agent concentration Check_Concentration->Reduce_Concentration No Check_Solvent Is solvent appropriate? Check_Concentration->Check_Solvent Yes Reduce_Concentration->Check_Solvent Change_Solvent Change solvent system Check_Solvent->Change_Solvent No Check_Mixing Is addition controlled? Check_Solvent->Check_Mixing Yes Change_Solvent->Check_Mixing Slow_Addition Use slower, dropwise addition Check_Mixing->Slow_Addition No Stable_Dispersion Stable Dispersion Achieved Check_Mixing->Stable_Dispersion Yes Slow_Addition->Stable_Dispersion

Caption: Troubleshooting flowchart for aggregation issues.

References

Technical Support Center: Optimizing Deposition Time for Carboxy-PEG4-phosphonic Acid SAMs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the deposition time for Carboxy-PEG4-phosphonic acid self-assembled monolayers (SAMs).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the formation of this compound SAMs.

Issue Possible Cause Solution
Incomplete or No Monolayer Formation Insufficient deposition time.The formation of a well-ordered monolayer is a time-dependent process. It is recommended to perform a time-course study to determine the optimal deposition time, which can range from a few hours to over 24 hours.[1]
Contaminated substrate surface.Implement a rigorous substrate cleaning protocol. This often involves sonication in solvents like acetone, isopropanol, and deionized water, followed by drying with nitrogen. An oxygen plasma or UV-ozone treatment immediately before deposition can also be very effective.[1]
Inactive phosphonic acid solution.Ensure the this compound solution is freshly prepared. Over time, the phosphonic acid can degrade or aggregate in solution.
Poor Surface Coverage or Disordered Monolayer Deposition time is too short.While initial adsorption can be rapid, achieving a well-ordered, high-quality SAM may take significantly longer, even up to 48 hours or more, as the molecules rearrange on the surface.[2][3]
Phosphonic acid concentration is too high.A higher concentration can lead to the formation of disordered multilayers instead of a well-defined monolayer. A typical starting concentration is between 0.1 mM and 1 mM.[1]
Inappropriate solvent choice.The solvent plays a crucial role. Common solvents for phosphonic acid SAMs include ethanol (B145695), isopropanol, and tetrahydrofuran (B95107) (THF).[1] For some oxide surfaces, less polar solvents might be preferable.[1]
Inconsistent Results Between Experiments Variations in substrate cleaning protocol.Ensure the substrate cleaning procedure is standardized and consistently applied for all experiments.
Differences in deposition conditions.Maintain consistent temperature, humidity, and phosphonic acid solution concentration and age across all experiments.
Substrate variability.The quality and preparation of the substrate material (e.g., titanium oxide, indium tin oxide) can influence SAM formation. Ensure a consistent source and preparation method for your substrates.

Frequently Asked Questions (FAQs)

Q1: What is the typical deposition time for this compound SAMs?

A1: There is no single optimal deposition time, as it is highly dependent on the substrate, solvent, and concentration used. Fast surface adsorption can occur within the first few minutes, but achieving a well-oriented, high-quality SAM can take anywhere from 1 to 48 hours, and in some cases, even longer.[2][3] A time-course study is the most effective way to determine the ideal deposition time for your specific experimental setup.

Q2: How can I determine the optimal deposition time for my specific application?

A2: To determine the optimal deposition time, you should perform a time-course experiment. This involves preparing a series of substrates and immersing them in the this compound solution for varying durations (e.g., 1, 4, 8, 12, 24, and 48 hours). After deposition, rinse and dry the substrates, and then characterize the resulting SAMs using techniques like contact angle goniometry, X-ray photoelectron spectroscopy (XPS), and ellipsometry to assess surface coverage, chemical composition, and thickness. The optimal time is typically when these measurements plateau, indicating that the monolayer formation is complete.

Q3: What is a typical concentration for the this compound solution?

A3: A common starting concentration for phosphonic acid solutions is in the range of 0.1 mM to 1 mM.[1] It is advisable to optimize the concentration for your specific system, as a concentration that is too high can lead to the formation of disordered multilayers.[1]

Q4: What solvents are recommended for dissolving this compound?

A4: Common solvents for forming phosphonic acid SAMs include ethanol, isopropanol, and tetrahydrofuran (THF).[1] The choice of solvent can significantly impact the quality of the SAM.

Q5: Why is substrate cleaning so critical?

A5: The substrate surface must be free of organic and particulate contamination to ensure that the phosphonic acid molecules can bind directly and uniformly to the surface oxide layer. Contaminants can block binding sites, leading to incomplete or disordered monolayer formation.[1]

Quantitative Data Summary

The following table summarizes expected trends in characterization data as a function of deposition time for a successful this compound SAM formation process. The exact values will depend on the specific experimental conditions.

Deposition TimeWater Contact AngleCarbon Signal (XPS)Phosphorus Signal (XPS)SAM Thickness (Ellipsometry)
Short (e.g., < 1 hour) Moderate increase from bare substrate.Detectable but may be low.Detectable but may be low.Partial monolayer thickness.
Intermediate (e.g., 1-12 hours) Significant increase, approaching a plateau.Strong and increasing.Strong and increasing.Approaching full monolayer thickness.
Long (e.g., > 24 hours) Stable, high contact angle.Stable, high intensity.Stable, high intensity.Stable, indicating a complete monolayer.

Experimental Protocols

Detailed Protocol for Time-Course Study of this compound SAM Deposition
  • Substrate Preparation:

    • Clean the selected substrate (e.g., titanium-coated silicon wafer, indium tin oxide-coated glass) by sonicating in a sequence of acetone, isopropanol, and deionized water for 15 minutes each.

    • Dry the substrate under a stream of high-purity nitrogen.

    • Immediately before use, treat the substrate with oxygen plasma or a UV-ozone cleaner for 5-10 minutes to remove any remaining organic contaminants and to generate a reactive hydroxylated surface.

  • Solution Preparation:

    • Prepare a 1 mM solution of this compound in anhydrous ethanol. Ensure the solvent is of high purity to avoid introducing contaminants.

  • SAM Deposition (Time-Course):

    • Prepare a set of cleaned substrates.

    • Immerse the substrates in the this compound solution in a sealed container to prevent solvent evaporation and contamination.

    • Remove individual substrates from the solution at predetermined time points (e.g., 30 min, 1 hr, 4 hrs, 8 hrs, 12 hrs, 24 hrs, 48 hrs).

    • For each time point, rinse the substrate thoroughly with fresh anhydrous ethanol to remove any non-specifically adsorbed molecules.

    • Dry the rinsed substrates under a stream of high-purity nitrogen.

  • Characterization:

    • Contact Angle Goniometry: Measure the static water contact angle on each substrate to assess the change in surface hydrophobicity, which correlates with monolayer formation.

    • X-ray Photoelectron Spectroscopy (XPS): Analyze the elemental composition of the surface to confirm the presence of carbon, oxygen, and phosphorus from the SAM.

    • Ellipsometry: Measure the thickness of the formed monolayer.

Mandatory Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_deposition 2. SAM Formation cluster_characterization 3. Characterization cluster_application 4. Application sub_clean Substrate Cleaning (Sonication, Plasma/UV-Ozone) immersion Immerse Substrate in Solution (Time-Course: 0.5h to 48h) sub_clean->immersion sol_prep Prepare 1 mM Carboxy-PEG4- phosphonic acid in Ethanol sol_prep->immersion rinse_dry Rinse with Ethanol & Dry with Nitrogen immersion->rinse_dry contact_angle Contact Angle Goniometry rinse_dry->contact_angle xps XPS Analysis rinse_dry->xps ellipsometry Ellipsometry rinse_dry->ellipsometry activation Activate Carboxy Group (e.g., EDC/NHS chemistry) rinse_dry->activation immobilization Immobilize Biomolecule (e.g., Protein, Peptide) activation->immobilization

Caption: Experimental workflow for optimizing and utilizing this compound SAMs.

logical_relationship sub_prep Substrate Preparation sam_quality SAM Quality (Coverage, Order) sub_prep->sam_quality conc Solution Concentration conc->sam_quality dep_time Deposition Time dep_time->sam_quality application Application Performance sam_quality->application

Caption: Key factors influencing the quality and performance of this compound SAMs.

References

Technical Support Center: Hydrolysis of Carboxy-PEG4-phosphonic acid ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hydrolysis of Carboxy-PEG4-phosphonic acid ethyl ester to yield this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for hydrolyzing the ethyl ester of this compound ethyl ester?

There are two primary methods for the hydrolysis of the phosphonate (B1237965) ethyl ester:

  • Alkaline Hydrolysis (Saponification): This is a widely used method that involves heating the ester with a dilute alkali, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).[1][2] This reaction is typically irreversible and proceeds to completion, forming the sodium or potassium salt of the carboxylic acid and phosphonic acid.[3] An acidic workup is then required to protonate these salts and obtain the desired di-acid product.

  • Acid-Catalyzed Hydrolysis: This method involves heating the ester with a dilute acid, like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[4] It's important to note that acid-catalyzed hydrolysis is a reversible reaction.[1][4] To drive the reaction to completion, a large excess of water is typically used.[4]

  • Non-Hydrolytic Cleavage (McKenna Reaction): For substrates that may be sensitive to harsh acidic or basic conditions, a milder, non-hydrolytic method using bromotrimethylsilane (B50905) (TMSBr) or chlorotrimethylsilane (B32843) (TMSCl) can be employed.[5][6][7] This reaction converts the ethyl ester to a bis(trimethylsilyl) ester, which is then easily hydrolyzed to the phosphonic acid upon the addition of a protic solvent like methanol (B129727) or water.[5][8]

Q2: How do I monitor the progress of the hydrolysis reaction?

The most effective way to monitor the reaction is by using ³¹P NMR spectroscopy.[5] The starting phosphonate ethyl ester will have a characteristic chemical shift in the ³¹P NMR spectrum. As the hydrolysis proceeds, a new peak corresponding to the phosphonic acid product will appear at a different chemical shift. The extent of the reaction can be determined by comparing the integration of the starting material and product peaks.[5] Other techniques such as HPLC and LC-MS can also be used to track the disappearance of the starting material and the appearance of the product.[9]

Q3: My final this compound product is a sticky, hygroscopic solid. How can I improve its handling and purification?

Phosphonic acids are often hygroscopic and can be challenging to isolate as crystalline solids.[10] Here are a few suggestions for purification and handling:

  • Anion-Exchange Chromatography: This is a suitable method for purifying polar compounds like phosphonic acids.[10]

  • Salt Formation: Converting the phosphonic acid to a salt (e.g., a monosodium or triethylammonium (B8662869) salt) can reduce its hygroscopicity and may facilitate crystallization.[10]

  • Lyophilization: Freeze-drying the purified product from a suitable solvent like tert-butanol (B103910) can sometimes yield a more manageable fluffy powder instead of a sticky residue.[10]

  • Solvent Precipitation: Dissolving the crude product in a minimal amount of a polar solvent (like water or methanol) and then adding it to a large volume of a cold, less polar solvent (like ethanol (B145695) or isopropanol) can induce precipitation of the purified product.[10]

Q4: Can the free carboxylic acid group in the starting material interfere with the hydrolysis of the phosphonate ethyl ester?

Under alkaline hydrolysis conditions, the carboxylic acid will be deprotonated to form a carboxylate salt. This does not typically interfere with the hydrolysis of the phosphonate ester, but it is important to remember to re-protonate both the carboxylate and the newly formed phosphonate during the acidic workup. Acid-catalyzed hydrolysis should not negatively impact the existing carboxylic acid group. In the case of the McKenna reaction, bromotrimethylsilane is known to potentially cleave other ester types, but the free carboxylic acid should remain unaffected.[7]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Incomplete Hydrolysis - Insufficient reaction time or temperature.- For acid hydrolysis, the reversible nature of the reaction may be limiting conversion.[1][4]- Inadequate amount of hydrolyzing agent (acid or base).- Increase the reaction time and/or temperature and monitor by ³¹P NMR.[5]- For acid hydrolysis, use a larger excess of water to shift the equilibrium towards the products.[4]- Ensure at least a stoichiometric amount of base is used for saponification, and preferably a slight excess.[1]
Product Loss During Aqueous Workup - Residual acid or base in the reaction mixture leading to unintentional hydrolysis of sensitive groups.[5]- The product may have some solubility in the organic extraction solvent.- Carefully neutralize the reaction mixture to a pH of ~7 before performing an aqueous extraction.[5]- Back-extract the organic layers with water to recover any dissolved product.- Consider a non-aqueous workup if the product is highly water-soluble.
Side Product Formation - Degradation of the PEG chain under harsh acidic or basic conditions at high temperatures.- In the McKenna reaction, cleavage of other functional groups can occur.[7]- Use milder reaction conditions (lower temperature, shorter reaction time).- Consider using the non-hydrolytic TMSBr or TMSCl deprotection method, which is generally milder.[5][6]
Difficulty in Isolating the Product - The product is highly soluble in the reaction solvent.- The product is hygroscopic and difficult to handle.[10]- After reaction completion, evaporate the solvent under reduced pressure.- For purification, consider the techniques mentioned in FAQ Q3, such as anion-exchange chromatography, salt formation, or lyophilization.[10]

Experimental Protocols

Protocol 1: Alkaline Hydrolysis (Saponification)
  • Dissolution: Dissolve this compound ethyl ester (1.0 eq) in a suitable solvent mixture such as water and ethanol.[11]

  • Addition of Base: Add an aqueous solution of sodium hydroxide (2.0-3.0 eq) to the reaction mixture.[1]

  • Heating: Heat the mixture to reflux and monitor the reaction progress using ³¹P NMR or HPLC.[5][9]

  • Cooling and Acidification: Once the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution with a dilute strong acid (e.g., HCl) to a pH of ~2 to protonate the carboxylate and phosphonate salts.[1]

  • Extraction: Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) to remove any unreacted starting material or organic impurities. The product will likely remain in the aqueous layer.

  • Isolation: Lyophilize the aqueous layer to obtain the crude this compound.

  • Purification: Purify the crude product using an appropriate method such as anion-exchange chromatography.[10]

Protocol 2: Non-Hydrolytic Deprotection (McKenna Reaction)
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve the this compound ethyl ester (1.0 eq) in an anhydrous solvent such as acetonitrile (B52724) or chloroform.[5]

  • Addition of Reagent: Add bromotrimethylsilane (TMSBr) (3.0-4.0 eq) to the solution at room temperature.[5]

  • Heating: Heat the reaction mixture to a moderate temperature (e.g., 35-50 °C) and monitor by ³¹P NMR until the starting material is consumed and the bis(trimethylsilyl) ester intermediate is formed.[5][7]

  • Solvolysis: After cooling to room temperature, carefully evaporate the solvent and excess TMSBr under reduced pressure. To the resulting residue, add methanol and stir for 1-2 hours at room temperature to effect the solvolysis of the silyl (B83357) esters to the phosphonic acid.[5][8]

  • Isolation: Evaporate the methanol under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product as needed, using methods described in FAQ Q3.[10]

Visualizations

Hydrolysis_Workflow cluster_start Starting Material cluster_methods Hydrolysis/Deprotection Methods cluster_monitoring Reaction Monitoring cluster_workup Workup & Isolation cluster_purification Purification cluster_product Final Product start Carboxy-PEG4-phosphonic acid ethyl ester alkaline Alkaline Hydrolysis (e.g., NaOH, H₂O/EtOH, Reflux) start->alkaline acidic Acidic Hydrolysis (e.g., HCl, H₂O, Reflux) start->acidic mckenna McKenna Reaction (TMSBr then MeOH) start->mckenna monitor Monitor by ³¹P NMR / HPLC alkaline->monitor acidic->monitor mckenna->monitor workup Acidic Workup (for Alkaline) Solvent Removal Extraction monitor->workup If reaction is complete purify Anion-Exchange Chromatography Salt Formation / Crystallization Lyophilization workup->purify product This compound purify->product Troubleshooting_Guide start Start Hydrolysis check_completion Is reaction complete? (Check ³¹P NMR) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes troubleshoot_incomplete Increase time/temp Add more reagent Use excess H₂O (acidic) incomplete->troubleshoot_incomplete troubleshoot_incomplete->start workup Proceed to Workup & Isolation complete->workup check_yield Is yield low? workup->check_yield low_yield Low Yield check_yield->low_yield Yes good_yield Acceptable Yield check_yield->good_yield No troubleshoot_yield Neutralize before extraction Back-extract organic layers Consider milder conditions low_yield->troubleshoot_yield troubleshoot_yield->workup purification Proceed to Purification good_yield->purification final_product Final Product purification->final_product

References

Choosing the right buffer for NHS ester reactions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-hydroxysuccinimide (NHS) ester bioconjugation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for NHS ester conjugation reactions?

The optimal pH for reacting NHS esters with primary amines is a critical factor and typically falls within the range of 7.2 to 8.5.[1][2][3][4][5][6][][8] This pH range represents a balance between ensuring the primary amine groups on your biomolecule are sufficiently deprotonated to be nucleophilic and minimizing the competing hydrolysis of the NHS ester.[9]

  • Below pH 7.2: The primary amines are predominantly protonated (-NH3+), which makes them unreactive.[3][4][9][10][11][12]

  • Above pH 8.5: The rate of NHS ester hydrolysis increases significantly, which competes with the desired conjugation reaction and can lead to lower yields.[3][10][11][12][13] For many applications, a pH of 8.3-8.5 is considered optimal.[4][10][11]

Q2: Which buffers are compatible with NHS ester reactions, and which should be avoided?

Choosing the correct buffer is crucial for a successful conjugation.

  • Recommended Buffers: Phosphate (B84403), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are commonly used for NHS ester reactions within the recommended pH range.[1][3][4][5][6][8][14] A 0.1 M sodium bicarbonate solution is a frequently recommended choice.[4][][10][15] For proteins that are sensitive to higher pH, phosphate-buffered saline (PBS) at pH 7.4 can be used, though this will slow down the reaction rate and may require longer incubation times.[4][15]

  • Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester, thereby reducing conjugation efficiency.[1][2][3][4][5][6][8][14] However, these amine-containing buffers can be useful for quenching (stopping) the reaction at the end of the procedure.[1][3][6][16][17]

Q3: How should I store and handle NHS ester reagents?

NHS esters are sensitive to moisture and should be stored in a desiccated environment at -20°C to -80°C.[3] To prevent condensation, allow the vial to equilibrate to room temperature before opening.[3][18][19] For water-insoluble NHS esters, it is recommended to dissolve them in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[1][2][3][4][10][11][14][15] It is best to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions.[3][]

Q4: What is the primary side reaction that competes with the desired conjugation?

The primary competing reaction is the hydrolysis of the NHS ester by water.[1][5][9][13][20][21][22] This reaction forms an unreactive carboxylic acid and N-hydroxysuccinimide (NHS), reducing the amount of NHS ester available to react with your biomolecule.[9] The rate of hydrolysis is highly dependent on the pH, increasing significantly at more alkaline pHs.[1][5][6][13]

Troubleshooting Guide

IssuePotential CauseRecommended Action
Low or No Labeling Efficiency Incorrect Buffer pH: The pH is too low (amines are protonated) or too high (hydrolysis is too fast).Verify the reaction buffer pH is within the optimal range of 7.2-8.5.[2][3][4]
Incompatible Buffer: The buffer contains primary amines (e.g., Tris, glycine).Perform a buffer exchange into a compatible buffer like PBS, bicarbonate, or borate before the reaction.[3]
Inactive NHS Ester: The reagent has been compromised by moisture.Use a fresh vial of NHS ester. Ensure proper storage and handling to prevent moisture contamination.[3] You can test the reactivity by measuring the release of NHS at 260 nm after intentional hydrolysis.[1][19]
Low Protein Concentration: Dilute protein solutions can lead to less efficient labeling due to the competing hydrolysis reaction.[1][2]Increase the concentration of your protein if possible.
Inconsistent Results Acidification of Reaction Mixture: During large-scale labeling, the hydrolysis of the NHS ester can cause a drop in pH.[4][10][11]Monitor the pH throughout the reaction or use a more concentrated buffer to maintain stability.[4][10][11]
Variable Reagent Quality: Impurities in the NHS ester or solvents can affect the outcome.Use high-quality, fresh reagents, including anhydrous DMSO or amine-free DMF.[4][10][11]
Protein Precipitation High Organic Solvent Concentration: Many NHS esters are first dissolved in an organic solvent, and a high final concentration in the aqueous reaction can cause protein precipitation.Keep the volume of the organic solvent to a minimum, typically between 0.5% and 10% of the final reaction volume.[1]
Protein Instability: The protein may not be stable at the reaction pH or temperature.Optimize the reaction conditions, for example by performing the reaction at 4°C.[4]

Quantitative Data

NHS Ester Hydrolysis Half-life

The stability of the NHS ester in aqueous solution is highly dependent on the pH. The table below provides the half-life of NHS esters at different pH values and temperatures.

pHTemperature (°C)Half-life
7.004 - 5 hours
8.6410 minutes

Data sourced from Thermo Fisher Scientific.[1][5][6][13]

Experimental Protocols & Visualizations

General Protocol for Protein Labeling with an NHS Ester
  • Buffer Preparation : Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 8.3. Alternatively, use a 0.1 M phosphate buffer at the same pH.[3][4][10][11]

  • Protein Solution Preparation : Dissolve the protein to be labeled in the reaction buffer at a concentration of 1-10 mg/mL.[3][10][15]

  • NHS Ester Solution Preparation : Immediately before use, dissolve the NHS ester in a high-quality, anhydrous organic solvent such as DMSO or DMF.[3][10][15]

  • Reaction : Add the calculated amount of the dissolved NHS ester to the protein solution while gently vortexing.[3][10] A molar excess of the NHS ester over the protein is typically used; the exact ratio may need to be optimized.[10]

  • Incubation : Incubate the reaction mixture for 0.5 to 4 hours at room temperature or overnight on ice.[1][3][10]

  • Quenching (Optional) : To stop the reaction, add a quenching reagent with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.[1][3][16][17]

  • Purification : Remove excess, unreacted NHS ester and the NHS byproduct from the labeled protein using a desalting column, gel filtration, or dialysis.[3][10][15]

NHS Ester Reaction Mechanism

NHS_Ester_Reaction cluster_reactants Reactants cluster_products Products cluster_side_reaction Side Reaction (Hydrolysis) Protein Protein-NH2 (Primary Amine) Amide_Bond Protein-NH-CO-R (Stable Amide Bond) Protein->Amide_Bond Nucleophilic Attack NHS_Ester R-CO-O-NHS (NHS Ester) NHS_Ester->Amide_Bond NHS N-Hydroxysuccinimide NHS_Ester->NHS Leaving Group Carboxylic_Acid R-COOH (Inactive) NHS_Ester->Carboxylic_Acid Hydrolysis Water H2O Water->Carboxylic_Acid Carboxylic_Acid->NHS

Caption: Mechanism of NHS ester reaction with a primary amine.

Troubleshooting Workflow for Low Labeling Efficiency

Troubleshooting_Workflow Start Start: Low Labeling Efficiency Check_pH Is buffer pH between 7.2 and 8.5? Start->Check_pH Adjust_pH Adjust pH or prepare fresh buffer Check_pH->Adjust_pH No Check_Buffer_Type Is buffer amine-free (e.g., PBS, Bicarbonate)? Check_pH->Check_Buffer_Type Yes Adjust_pH->Check_pH Buffer_Exchange Perform buffer exchange Check_Buffer_Type->Buffer_Exchange No Check_Reagent_Quality Is NHS ester fresh and stored properly? Check_Buffer_Type->Check_Reagent_Quality Yes Buffer_Exchange->Check_Buffer_Type Use_New_Reagent Use fresh NHS ester Check_Reagent_Quality->Use_New_Reagent No Optimize_Concentration Increase protein and/or NHS ester concentration Check_Reagent_Quality->Optimize_Concentration Yes Use_New_Reagent->Check_Reagent_Quality Success Successful Labeling Optimize_Concentration->Success

Caption: Troubleshooting workflow for low NHS ester labeling efficiency.

Buffer Selection Logic for NHS Ester Reactions

Buffer_Selection_Logic Start Start: Choose a Buffer Amine_Check Does the buffer contain primary amines? Start->Amine_Check Avoid Avoid this buffer (e.g., Tris, Glycine) Amine_Check->Avoid Yes pH_Check Can the buffer maintain a stable pH between 7.2-8.5? Amine_Check->pH_Check No Not_Ideal Not ideal, consider another buffer pH_Check->Not_Ideal No Compatible Compatible Buffers: Phosphate, Bicarbonate, Borate, HEPES pH_Check->Compatible Yes

Caption: Logic for selecting a compatible buffer for NHS ester reactions.

References

Technical Support Center: Improving the Stability of Surface Modifications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during surface modification experiments. Our goal is to help you enhance the stability and reproducibility of your functionalized surfaces.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your surface modification workflows.

Issue 1: Inconsistent or Low Ligand Density on the Surface

Possible Causes and Solutions

CauseSolution
Incomplete Surface Cleaning/Preparation Ensure the substrate is scrupulously clean. Use appropriate cleaning methods for your substrate material (e.g., piranha solution for glass, oxygen plasma for silicon wafers). Verify cleanliness using contact angle measurements or surface analysis techniques like XPS.[1][2]
Suboptimal Reaction Conditions Optimize reaction parameters such as pH, temperature, and reaction time. For amine coupling, for instance, a low pH environment is often required, which can potentially denature the ligand.[3][4] Experiment with different buffer systems and concentrations to find the ideal conditions for your specific ligand and substrate.
Steric Hindrance If immobilizing large molecules, steric hindrance can prevent high-density packing.[5] Consider using a linker or spacer molecule to increase the distance between the ligand and the surface, providing more accessible binding sites. Three-dimensional matrices like dextran (B179266) can also increase surface area for ligand attachment.[5]
Ligand Aggregation The ligand may be aggregating in solution before it has a chance to bind to the surface. To mitigate this, you can add a low concentration of a non-denaturing detergent (e.g., 0.1% CHAPS, 0.05% Tween20) to your ligand solution.[6] Ensure your ligand is fully solubilized at the desired concentration.
Hydrolysis of Active Groups For chemistries like NHS-ester coupling, the active groups are susceptible to hydrolysis in aqueous solutions, reducing their reactivity over time.[7][8] Prepare fresh activation reagents and use them immediately. Minimize the time the activated surface is exposed to aqueous environments before introducing the ligand.

Experimental Workflow for Optimizing Ligand Density

G cluster_prep Surface Preparation cluster_coupling Ligand Coupling cluster_analysis Analysis Clean Clean Substrate Activate Activate Surface Clean->Activate e.g., Plasma, Piranha Incubate Incubate Ligand with Surface Activate->Incubate Immediate Use PrepareLigand Prepare Ligand Solution PrepareLigand->Incubate Wash Wash Unbound Ligand Incubate->Wash Characterize Characterize Surface Wash->Characterize e.g., XPS, AFM, SPR

Caption: Workflow for optimizing ligand immobilization.

Issue 2: Poor Stability and Leaching of Immobilized Molecules

Possible Causes and Solutions

CauseSolution
Weak Ligand-Surface Interaction The choice of immobilization chemistry is critical. Covalent bonds are generally stronger and more stable than non-covalent interactions like physical adsorption.[3] Consider using chemistries that form robust covalent linkages, such as thiol-gold bonds or amide bonds. For self-assembled monolayers (SAMs), N-heterocyclic carbenes (NHCs) have shown greater stability compared to traditional thiol-based SAMs under harsh conditions.[9]
Hydrolysis of the Linkage The chemical bond linking the molecule to the surface may be susceptible to hydrolysis, especially at extreme pH or elevated temperatures. Select a linkage that is stable under your experimental and storage conditions. For example, thiol coupling can be unstable in strong reducing conditions.[4]
Degradation of the Surface Itself The underlying substrate or coating may not be stable in your experimental medium. For instance, some self-assembled monolayers can degrade when exposed to light or air for extended periods.[9] Ensure your substrate material is compatible with the intended application's environment.
Enzymatic Degradation If working in biological media, immobilized peptides or proteins can be susceptible to proteolytic degradation.[10] To enhance stability, consider using non-natural amino acids or modifying the peptide backbone to make it resistant to enzymatic cleavage.[10]
Insufficient Cross-Linking For polymeric coatings, insufficient cross-linking can lead to instability and dissolution.[11] Optimize the cross-linking density by adjusting the concentration of the cross-linking agent and reaction time. Metal-catalyzed cross-linking can also produce mechanically stable hydrogel scaffolds.[11]

Logical Diagram for Troubleshooting Leaching

G Start Leaching Observed CheckBond Is the ligand-surface bond covalent? Start->CheckBond CheckStability Is the linkage stable under experimental conditions? CheckBond->CheckStability Yes UseCovalent Action: Use a covalent coupling chemistry. CheckBond->UseCovalent No CheckSubstrate Is the substrate/coating stable? CheckStability->CheckSubstrate Yes ChangeLinker Action: Choose a more stable linker. CheckStability->ChangeLinker No CheckEnzymes Are enzymes present in the medium? CheckSubstrate->CheckEnzymes Yes StabilizeSubstrate Action: Use a more robust substrate or coating. CheckSubstrate->StabilizeSubstrate No EndStable Modification is Stable CheckEnzymes->EndStable No ModifyLigand Action: Modify ligand to resist degradation. CheckEnzymes->ModifyLigand Yes UseCovalent->EndStable ChangeLinker->EndStable StabilizeSubstrate->EndStable ModifyLigand->EndStable

Caption: Decision tree for addressing ligand leaching.

Issue 3: Denaturation or Loss of Activity of Immobilized Biomolecules

Possible Causes and Solutions

CauseSolution
Harsh Immobilization Conditions High temperatures, extreme pH, or the use of organic solvents during immobilization can denature proteins and other sensitive biomolecules.[3][12] Whenever possible, perform immobilization under physiological conditions (neutral pH, aqueous buffer, room temperature).
Unfavorable Molecular Orientation Random immobilization can block the active sites of biomolecules, rendering them inactive.[4][13] Employ site-specific immobilization techniques to ensure a uniform and favorable orientation. Examples include using affinity tags (e.g., His-tags with NTA surfaces) or introducing a unique reactive group at a specific site on the biomolecule away from the active site.[3][4]
Interaction with the Surface Direct contact with the substrate can sometimes lead to conformational changes and denaturation.[13][14] The air-water interface is a particularly hostile environment for proteins.[14][15] Using a hydrophilic spacer or a polymer cushion (e.g., PEG) can help to maintain the native conformation of the immobilized molecule.[16]
Surface-Induced Aggregation High densities of immobilized proteins can sometimes lead to aggregation on the surface, which can affect their activity.[6] Optimize the ligand density to minimize intermolecular interactions.

Signaling Pathway Analogy for Controlled Immobilization

G cluster_random Random Immobilization cluster_site_specific Site-Specific Immobilization RandomLigand Ligand with Multiple Reactive Groups RandomOrientation Random Orientation RandomLigand->RandomOrientation RandomSurface Activated Surface RandomSurface->RandomOrientation BlockedActivity Blocked Active Site (Reduced Activity) RandomOrientation->BlockedActivity SpecificLigand Ligand with Single Reactive Site ControlledOrientation Controlled Orientation SpecificLigand->ControlledOrientation SpecificSurface Complementary Surface SpecificSurface->ControlledOrientation FullActivity Exposed Active Site (Full Activity) ControlledOrientation->FullActivity

Caption: Comparison of random vs. site-specific immobilization.

Frequently Asked Questions (FAQs)

Q1: What is the best way to characterize the stability of my surface modification?

A1: A combination of techniques is often best. Surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) can confirm the continued presence of your immobilized molecule over time.[17] Quartz Crystal Microbalance with Dissipation (QCM-D) is excellent for monitoring both the mass and conformational changes of the surface layer in real-time and in liquid environments.[17] For biological activity, you should perform functional assays at different time points to ensure the immobilized molecule retains its activity. Techniques like Surface Plasmon Resonance (SPR) can be used to study binding kinetics and can also detect ligand leaching.[18]

Q2: How can I prevent non-specific binding to my functionalized surface?

A2: Non-specific binding can be a major issue, especially in complex biological media.[13] A common and effective strategy is to use "back-filling" or "blocking." After immobilizing your ligand of interest, incubate the surface with a blocking agent that will bind to any remaining active sites. Common blocking agents include bovine serum albumin (BSA), casein, or polyethylene (B3416737) glycol (PEG).[16] PEG is particularly effective at creating a hydrophilic barrier that repels proteins.[16]

Q3: What factors should I consider when choosing a self-assembled monolayer (SAM)?

A3: The stability and quality of a SAM depend on several factors. The choice of headgroup and substrate is crucial (e.g., thiols on gold, silanes on glass/silicon oxide). The length of the alkyl chain also plays a role; longer chains generally lead to more ordered and stable monolayers.[1][2] Proper surface preparation is critical to remove contaminants and ensure a uniform surface for assembly.[1][2] The solvent used for SAM formation and the incubation time can also affect the quality of the monolayer.

Q4: Can I regenerate and reuse my functionalized surface?

A4: The ability to regenerate a surface depends on the stability of the ligand-surface linkage and the nature of the analyte binding. For surfaces with covalently immobilized ligands, regeneration involves using conditions (e.g., low pH, high salt) to disrupt the ligand-analyte interaction without denaturing the ligand or breaking its bond to the surface. Affinity capture surfaces, with the exception of the very strong streptavidin-biotin interaction, are often designed for regeneration, though this can lead to some ligand dissociation over multiple cycles.[3] It is important to validate your regeneration protocol to ensure that the surface retains its binding capacity over the desired number of cycles.

Experimental Protocols

Protocol 1: General Procedure for Amine Coupling to a Carboxylated Surface

  • Surface Activation:

    • Prepare a fresh solution of 0.4 M 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 M N-hydroxysuccinimide (NHS) in a suitable buffer (e.g., MES buffer, pH 5.0-6.0).

    • Incubate the carboxylated surface with the EDC/NHS solution for 15-30 minutes at room temperature to activate the carboxyl groups, forming NHS esters.

  • Ligand Immobilization:

    • Dissolve the amine-containing ligand in a suitable buffer (e.g., PBS or HBS, pH 7.4). The optimal concentration will depend on the ligand and should be determined empirically.

    • Rinse the activated surface with the ligand buffer.

    • Incubate the activated surface with the ligand solution for 1-2 hours at room temperature.

  • Blocking (Deactivation):

    • Prepare a solution of a blocking agent, such as 1 M ethanolamine (B43304) or 1 mg/mL BSA in PBS.

    • Rinse the surface to remove unbound ligand.

    • Incubate the surface with the blocking solution for 30 minutes to quench any unreacted NHS esters.

  • Final Wash:

    • Rinse the surface thoroughly with buffer and then with deionized water.

    • Dry the surface under a stream of nitrogen.

Protocol 2: Stability Testing of an Immobilized Ligand

  • Baseline Characterization:

    • Characterize the freshly prepared functionalized surface using appropriate techniques (e.g., XPS for elemental composition, AFM for surface morphology, SPR for binding activity) to establish a baseline.

  • Incubation under Stress Conditions:

    • Expose replicate surfaces to various conditions relevant to the intended application. This could include:

      • Incubation in different buffers (e.g., varying pH, high salt).

      • Storage at different temperatures (e.g., 4°C, room temperature, 37°C).

      • Incubation in complex media (e.g., serum-containing cell culture medium).

      • For light-sensitive modifications, exposure to ambient light versus dark conditions.

  • Time-Point Analysis:

    • At predefined time points (e.g., 1 hour, 24 hours, 7 days), remove the surfaces from the stress conditions.

    • Rinse the surfaces thoroughly.

    • Re-characterize the surfaces using the same techniques as in the baseline measurement.

  • Data Analysis:

    • Compare the characterization data from each time point to the baseline.

    • Quantify the percentage of ligand remaining or the percentage of activity retained.

    • Plot the stability data over time for each condition to determine the functional lifetime of the surface modification.

References

Technical Support Center: EDC/NHS Chemistry with Carboxy-PEG4-phosphonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry with Carboxy-PEG4-phosphonic acid. The focus is on identifying and mitigating potential side reactions to ensure successful conjugation outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of EDC/NHS chemistry?

A1: EDC/NHS chemistry is a widely used method for covalently linking a carboxyl group (-COOH) to a primary amine (-NH2). The process occurs in two main steps:

  • Activation: EDC reacts with a carboxyl group to form a highly reactive and unstable O-acylisourea intermediate.[1][2][3]

  • Stabilization and Coupling: NHS is added to react with the O-acylisourea intermediate, creating a more stable NHS ester.[1][4][5] This semi-stable intermediate is less susceptible to hydrolysis in aqueous solutions compared to the O-acylisourea intermediate.[1][6] The NHS ester then efficiently reacts with a primary amine to form a stable amide bond, releasing NHS as a byproduct.[7]

Q2: What is this compound?

A2: this compound is a heterobifunctional linker molecule.[8][9][] It contains three key chemical features:

  • A carboxyl group (-COOH) , which is the target for EDC/NHS activation.

  • A hydrophilic polyethylene (B3416737) glycol (PEG) spacer (PEG4), which increases the water solubility of the molecule.[8]

  • A phosphonic acid group (-PO(OH)2) , which can be used for anchoring to certain surfaces or may be a source of unintended side reactions.

Q3: Can the phosphonic acid group of this compound cause side reactions with EDC?

A3: Yes, the phosphonic acid group is a potential source of significant side reactions. EDC is capable of activating phosphate (B84403) groups, and by extension, phosphonic acid groups, often in the presence of an activator like imidazole.[5][11] This activation can lead to several undesired outcomes:

  • Intramolecular Reactions: The activated phosphonic acid could react with the primary amine intended for the activated carboxyl group, leading to a cyclized or incorrectly conjugated product.

  • Intermolecular Cross-linking: The activated phosphonic acid on one molecule can react with amines on other molecules, leading to polymerization or aggregation.

  • Competition with Carboxyl Activation: The phosphonic acid group can compete with the intended carboxyl group for EDC, reducing the overall efficiency of the desired reaction and requiring higher amounts of EDC.

Q4: What are other common side reactions associated with EDC/NHS chemistry?

A4: Besides the interference from the phosphonic acid group, several other side reactions can occur:

  • Hydrolysis: Both the EDC reagent and the NHS-ester intermediate are susceptible to hydrolysis in aqueous environments.[1][7][12] This is a major competing reaction that reduces conjugation efficiency. The rate of hydrolysis increases significantly with higher pH.[7][12]

  • Anhydride (B1165640) Formation: If two carboxylic acid groups are in close proximity, the O-acylisourea intermediate from one can react with the neighboring carboxyl group to form an anhydride.[13][16][17]

Q5: How can I minimize these side reactions?

A5: Minimizing side reactions requires careful control of reaction conditions:

  • Use a Two-Step Protocol: Perform the carboxyl activation with EDC/NHS at a slightly acidic pH (4.5-6.0) first.[18][19] Then, remove or quench the excess EDC before raising the pH to 7.2-8.5 for the addition of the amine-containing molecule.[7][18] This minimizes EDC-mediated side reactions with the amine and reduces hydrolysis of the NHS ester during the coupling phase.

  • Optimize pH: The activation step is most efficient at a slightly acidic pH (e.g., in MES buffer), while the coupling to the amine is most efficient at a physiological to slightly basic pH (e.g., in PBS or borate (B1201080) buffer).[1][18]

  • Use Fresh Reagents: EDC and NHS are moisture-sensitive.[18] Store them desiccated at -20°C and prepare solutions immediately before use to ensure high activity.[18]

  • Control Stoichiometry: Use a molar excess of EDC and NHS relative to the carboxyl groups to drive the activation reaction. However, a very large excess of EDC can sometimes lead to precipitation.[18]

  • Quench the Reaction: After the desired incubation time, quench any remaining active NHS esters by adding a primary amine-containing reagent like Tris, glycine, or hydroxylamine.[4][18][19]

Troubleshooting Guide

This guide addresses common problems encountered when using EDC/NHS chemistry with this compound.

Issue 1: Low or No Yield of the Desired Conjugate

Potential Cause Recommended Solution Citation
Inactive Reagents EDC and NHS are moisture-sensitive. Purchase fresh reagents and store them properly in a desiccator at -20°C. Allow vials to warm to room temperature before opening to prevent condensation. Prepare solutions immediately before use.[18]
Suboptimal pH Verify the pH for each step. Use an acidic buffer (pH 4.5-6.0), like MES, for the activation step. Use a buffer at pH 7.2-8.5, like PBS, for the coupling step with the amine.[1][18][19]
Inappropriate Buffer Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) as they will compete with the reaction. MES and PBS are recommended buffers.[18]
Hydrolysis of Intermediates The O-acylisourea and NHS-ester intermediates are susceptible to hydrolysis. Perform reactions quickly, especially after the activation step. Consider lowering the temperature to 4°C to slow hydrolysis, though this will also slow the desired reaction.[1][7]
Side Reactions with Phosphonic Acid The phosphonic acid group may be competing for EDC. Consider protecting the phosphonic acid group prior to the EDC/NHS reaction if possible. Alternatively, carefully control the stoichiometry of EDC to favor activation of the more reactive carboxyl group.[5]
Precipitation During Reaction High concentrations of EDC can sometimes cause precipitation. If this is observed, try reducing the EDC concentration. Ensure your target molecule is soluble and stable in the chosen reaction buffers.[18][20]

Issue 2: Presence of Unexpected Byproducts in Analysis (e.g., HPLC, Mass Spectrometry)

Potential Cause Recommended Solution Citation
N-acylurea Formation This stable byproduct forms from the rearrangement of the O-acylisourea intermediate. Using NHS helps to minimize this by quickly converting the intermediate to a more stable NHS ester. Ensure the amine is added promptly in a two-step protocol after excess EDC is removed.[13][15]
Products from Phosphonic Acid Activation EDC can activate the phosphonic acid group, leading to cross-linked species or other derivatives. Use analytical techniques like mass spectrometry to identify the molecular weights of byproducts. To mitigate this, a two-step protocol is crucial, and protecting the phosphonic acid group may be necessary for complex conjugations.[5][11]
Anhydride Formation If the starting material has adjacent carboxyl groups, anhydride formation can occur. This is less likely with this compound itself but could be a factor on a surface being modified. Spatially separating carboxyl groups can reduce this side reaction.[16][17]

Quantitative Data Summary

The stability of EDC and the NHS-ester intermediate is critical for reaction efficiency. Hydrolysis is the primary degradation pathway and is highly dependent on pH.

Table 1: Stability of EDC in Aqueous Solution

pH Buffer Half-life (t½) at 25°C
5.0 50 mM MES 3.9 hours
6.0 50 mM MES 20 hours
7.0 50 mM MES 37 hours

(Data sourced from Gilles et al., 1990)[21]

Table 2: Stability of NHS-Ester in Aqueous Solution

pH Temperature Half-life (t½)
7.0 0°C 4-5 hours
8.6 4°C 10 minutes

(Data sourced from Thermo Fisher Scientific)[7][12]

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Coupling of this compound to an Amine-Containing Molecule

This protocol is designed to maximize the yield of the desired amide conjugate while minimizing side reactions.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide, oligonucleotide)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[18]

  • Coupling Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-7.5[18]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5[18]

  • Desalting column or dialysis cassette for purification

Procedure:

Step 1: Activation of this compound

  • Dissolve this compound in Activation Buffer.

  • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use. A common starting point is a 2-5 mM final concentration for both.[4]

  • Add the EDC and Sulfo-NHS solutions to the this compound solution.

  • Incubate for 15-30 minutes at room temperature.[18]

Step 2: Removal of Excess EDC and Buffer Exchange

  • Immediately after activation, remove excess and quenched EDC and Sulfo-NHS using a desalting column or dialysis.

  • Equilibrate the column or dialysis cassette with ice-cold Coupling Buffer.

  • Apply the reaction mixture from Step 1 and collect the fractions containing the activated this compound-NHS ester in Coupling Buffer. This step also raises the pH for efficient amine coupling.

Step 3: Coupling to Amine-Containing Molecule

  • Dissolve the amine-containing molecule in the Coupling Buffer.

  • Immediately add the amine-containing molecule to the solution of activated NHS-ester from Step 2.

  • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[18]

Step 4: Quenching the Reaction

  • Add Quenching Buffer to a final concentration of 20-50 mM to deactivate any unreacted NHS esters.[22]

  • Incubate for 15-30 minutes at room temperature.[22]

Step 5: Final Purification

  • Purify the final conjugate from excess reagents and byproducts using size-exclusion chromatography, dialysis, or another appropriate method.

Visualizations: Reaction Pathways and Workflows

Desired_EDC_NHS_Reaction_Pathway Desired EDC/NHS Reaction Pathway Carboxyl Carboxy-PEG-Phosphonic Acid (-COOH) O_Acylisourea O-Acylisourea Intermediate (Unstable) Carboxyl->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea NHS_Ester NHS-Ester Intermediate (Semi-Stable) O_Acylisourea->NHS_Ester + NHS Urea Urea Byproduct O_Acylisourea->Urea Rearrangement NHS NHS NHS->NHS_Ester Amide_Bond Stable Amide Bond (-CONH-R) NHS_Ester->Amide_Bond + R-NH2 NHS_leaving NHS NHS_Ester->NHS_leaving Release Amine Primary Amine (R-NH2) Amine->Amide_Bond Side_Reaction_Pathways Major Side Reaction Pathways cluster_carboxyl Carboxyl Group Reactions cluster_phosphonic Phosphonic Acid Group Reactions O_Acylisourea O-Acylisourea Intermediate N_Acylurea N-Acylurea Byproduct (Inactive) O_Acylisourea->N_Acylurea Intramolecular Rearrangement NHS_Ester NHS-Ester Hydrolyzed_Carboxyl Regenerated Carboxyl NHS_Ester->Hydrolyzed_Carboxyl Hydrolysis (+ H2O) Phosphonic_Acid Phosphonic Acid (-PO(OH)2) Activated_Phosphonate Activated Phosphonate Intermediate Phosphonic_Acid->Activated_Phosphonate + EDC EDC EDC EDC->Activated_Phosphonate Crosslinking Intermolecular Cross-linking Activated_Phosphonate->Crosslinking + Nucleophile (e.g., Amine) Experimental_Workflow Experimental Workflow for Two-Step Coupling Start Start: Dissolve Carboxy-PEG-PA in Activation Buffer (pH 6.0) Add_Reagents Add fresh EDC and Sulfo-NHS Start->Add_Reagents Incubate_Activation Incubate 15-30 min at RT Add_Reagents->Incubate_Activation Purify Purify & Buffer Exchange (Desalting Column into Coupling Buffer, pH 7.4) Incubate_Activation->Purify Add_Amine Add Amine-Molecule Purify->Add_Amine Incubate_Coupling Incubate 1-2 hrs at RT or 4°C Add_Amine->Incubate_Coupling Quench Add Quenching Buffer (e.g., Tris, Hydroxylamine) Incubate_Coupling->Quench Final_Purify Final Purification (e.g., SEC, Dialysis) Quench->Final_Purify End End: Purified Conjugate Final_Purify->End Troubleshooting_Flowchart Troubleshooting Logic Flow rect_node rect_node Start Low or No Yield? Check_Reagents Are EDC/NHS reagents fresh? Start->Check_Reagents Check_pH Is pH correct for activation & coupling? Check_Reagents->Check_pH Yes Sol_Reagents Use fresh reagents, store properly. Check_Reagents->Sol_Reagents No Check_Buffer Is buffer free of competing amines/carboxyls? Check_pH->Check_Buffer Yes Sol_pH Verify pH: Activation ~6.0 Coupling ~7.4 Check_pH->Sol_pH No Consider_Side_Reactions Unexpected byproducts in analysis? Check_Buffer->Consider_Side_Reactions Yes Sol_Buffer Use MES for activation, PBS for coupling. Check_Buffer->Sol_Buffer No Sol_Side_Reactions Optimize stoichiometry. Consider protecting phosphonic acid group. Consider_Side_Reactions->Sol_Side_Reactions Yes

References

Technical Support Center: Phosphonic Acid Self-Assembled Monolayers (SAMs)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in assessing the quality of phosphonic acid self-assembled monolayers (SAMs).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the formation and characterization of phosphonic acid SAMs.

Issue: The contact angle of my phosphonic acid SAM is lower than expected.

  • Possible Causes:

    • Incomplete Monolayer Formation: The deposition time may have been too short, or the concentration of the phosphonic acid solution may have been too low.[1]

    • Contaminated Substrate: The presence of organic residues or other contaminants on the substrate surface can hinder the formation of a well-ordered monolayer.[1]

    • Poor Solvent Choice: The solvent used to dissolve the phosphonic acid can significantly impact the quality of the SAM. Solvents with high dielectric constants can sometimes lead to the formation of disordered multilayers or byproducts.[1][2][3]

    • Degraded Phosphonic Acid: The phosphonic acid reagent may have degraded due to improper storage or handling.

  • Solutions:

    • Optimize Deposition Time and Concentration: Conduct a time-course study to determine the optimal deposition time for your specific system. Typical concentrations range from 0.1 mM to 1 mM.[1]

    • Thorough Substrate Cleaning: Implement a rigorous cleaning protocol for your substrate. This may include sonication in solvents like acetone (B3395972) and isopropanol, followed by deionized water, and drying with a stream of nitrogen. An oxygen plasma or UV-ozone treatment immediately before deposition can also be effective.[1]

    • Solvent Selection: Consider using solvents with lower dielectric constants, such as toluene (B28343) or tert-butyl alcohol, which have been shown to promote the formation of well-defined monolayers on some substrates.[1][2]

    • Use Fresh Reagent: Ensure that the phosphonic acid is of high purity and has been stored correctly.

Issue: XPS analysis does not show a clear phosphorus (P 2p) peak.

  • Possible Causes:

    • Low Surface Coverage: The amount of phosphonic acid on the surface may be below the detection limit of the instrument.

    • X-ray Beam Damage: Prolonged exposure to the X-ray beam can sometimes degrade the monolayer.

    • Instrumental Issues: The XPS instrument may not be properly calibrated or sensitive enough for monolayer analysis.

  • Solutions:

    • Optimize SAM Formation: Refer to the solutions for low contact angles to improve surface coverage.

    • Minimize X-ray Exposure: Use a lower X-ray dose or shorter acquisition times if beam damage is suspected.

    • Instrument Calibration: Ensure the XPS instrument is properly calibrated and optimized for surface analysis.

    • High-Resolution Scans: Acquire high-resolution spectra of the P 2p region to improve the signal-to-noise ratio.

Issue: AFM images show aggregated islands or a rough surface instead of a smooth monolayer.

  • Possible Causes:

    • Incomplete Monolayer Formation: In the early stages of SAM formation, molecules can aggregate into islands before a complete monolayer is formed.[4][5]

    • Multilayer Formation: High concentrations of the phosphonic acid solution can lead to the formation of disordered multilayers.[1]

    • Substrate Roughness: A rough substrate surface can lead to a disordered and non-uniform SAM.[6][7]

    • Inappropriate Imaging Parameters: The AFM imaging parameters (e.g., tip force, scan speed) may be disturbing the monolayer.

  • Solutions:

    • Increase Deposition Time: Allow more time for the monolayer to fully form and for the islands to coalesce.

    • Optimize Concentration: Use a lower concentration of the phosphonic acid solution to avoid multilayer formation.[1]

    • Use Smoother Substrates: Whenever possible, use substrates with low surface roughness.

    • Optimize AFM Imaging: Use gentle imaging conditions (e.g., tapping mode with low force) to avoid damaging the SAM.

Frequently Asked Questions (FAQs)

Q1: What is a "good" water contact angle for a hydrophobic phosphonic acid SAM?

A1: The expected water contact angle depends on the length and terminal group of the alkyl chain of the phosphonic acid. For a well-ordered octadecylphosphonic acid (ODPA) SAM, water contact angles are typically in the range of 100° to 118°.[8][9] Shorter chain phosphonic acids will generally exhibit lower contact angles.[10]

Q2: How can I confirm that the phosphonic acid is covalently bound to the surface?

A2: X-ray Photoelectron Spectroscopy (XPS) is a powerful technique to confirm the chemical bonding. The presence of a P 2p peak in the XPS spectrum is a strong indicator of phosphonic acid presence on the surface.[1][11] Analysis of the high-resolution O 1s and substrate metal oxide peaks can provide further insight into the nature of the P-O-Substrate bond.[11] Fourier-transform infrared spectroscopy (FTIR) can also be used to identify the vibrational modes associated with the phosphonate (B1237965) headgroup and its interaction with the surface.[11]

Q3: What is the expected thickness of a phosphonic acid SAM?

A3: The thickness of a phosphonic acid SAM is primarily determined by the length of the molecule. For example, the thickness of an octadecylphosphonic acid (ODPA) monolayer is approximately 1.6 to 1.8 nm.[4][12] Ellipsometry is a common technique used to measure the thickness of SAMs.[13]

Q4: Does the type of substrate affect the quality of the phosphonic acid SAM?

A4: Yes, the substrate plays a crucial role. Phosphonic acids typically form robust SAMs on various metal oxide surfaces such as alumina (B75360) (Al₂O₃), titania (TiO₂), zirconia (ZrO₂), and indium tin oxide (ITO).[14] The crystallinity and roughness of the substrate can influence the ordering and stability of the monolayer.[6][7][15]

Q5: How stable are phosphonic acid SAMs?

A5: Phosphonic acid SAMs are generally considered to be very stable due to the strong covalent bond between the phosphonate headgroup and the metal oxide surface.[14] They exhibit good stability in aqueous environments and across a range of pH values.[1][9] However, their stability can be influenced by the specific substrate and the surrounding environment.[15]

Data Presentation

Table 1: Expected Quantitative Data for High-Quality Phosphonic Acid SAMs

ParameterTechniqueExpected Value for Octadecylphosphonic Acid (ODPA) SAM
Water Contact AngleGoniometry100° - 118°
Monolayer ThicknessEllipsometry / AFM1.6 - 1.8 nm
P 2p Binding EnergyXPS~133-134 eV
C 1s Binding Energy (aliphatic)XPS~285.0 eV
Tilt AngleNEXAFS~30° - 40° from surface normal

Experimental Protocols

1. Contact Angle Goniometry

  • Objective: To measure the hydrophobicity of the SAM, which is indicative of its packing density and order.

  • Methodology:

    • Place the SAM-coated substrate on the sample stage of the goniometer.

    • Dispense a small droplet (typically 2-5 µL) of deionized water onto the surface.

    • Capture an image of the droplet at the liquid-solid interface.

    • Use the instrument's software to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.

    • Repeat the measurement at multiple locations on the sample to ensure reproducibility.[9]

2. X-ray Photoelectron Spectroscopy (XPS)

  • Objective: To determine the elemental composition of the surface and confirm the presence and chemical state of the phosphonic acid.[1]

  • Methodology:

    • Mount the sample on a sample holder and introduce it into the ultra-high vacuum (UHV) chamber of the XPS instrument.

    • Acquire a survey spectrum to identify all elements present on the surface.

    • Acquire high-resolution spectra for the elements of interest, such as P 2p, C 1s, O 1s, and the primary elements of the substrate.

    • Analyze the binding energies and peak shapes to determine the chemical states and relative atomic concentrations of the elements. The presence of a P 2p peak confirms the attachment of the phosphonic acid.[1][11]

3. Atomic Force Microscopy (AFM)

  • Objective: To visualize the surface morphology, uniformity, and thickness of the SAM.[16]

  • Methodology:

    • Mount the sample on the AFM stage.

    • Select an appropriate AFM tip (typically a sharp silicon nitride tip).

    • Engage the tip with the surface in tapping mode to minimize sample damage.

    • Scan the desired area to obtain a topographic image of the surface.

    • To measure thickness, a small area of the SAM can be removed (nanoshaving) to expose the underlying substrate, and the height difference can be measured.[16]

4. Ellipsometry

  • Objective: To measure the thickness and refractive index of the SAM.[13][17]

  • Methodology:

    • Measure the optical properties (Psi and Del) of the bare substrate before SAM formation.

    • After SAM formation, measure the optical properties of the SAM-coated substrate at the same angle of incidence.

    • Use a model (typically a Cauchy layer on the substrate) to fit the experimental data and determine the thickness of the SAM layer.[13] For very thin films like SAMs, it is common to fix the refractive index (e.g., to 1.45-1.50) and fit for the thickness.[13][18]

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Quality Assessment Cleaning Substrate Cleaning (Solvents, Plasma/UV-Ozone) Deposition Phosphonic Acid Deposition (Solution Immersion) Cleaning->Deposition Clean Substrate ContactAngle Contact Angle Goniometry Deposition->ContactAngle Assess Hydrophobicity XPS XPS Deposition->XPS Confirm Composition AFM AFM Deposition->AFM Visualize Morphology Ellipsometry Ellipsometry Deposition->Ellipsometry Measure Thickness

Caption: Experimental workflow for phosphonic acid SAM formation and quality assessment.

troubleshooting_logic cluster_solutions Troubleshooting Actions Start Start Assessment LowContactAngle Low Contact Angle? Start->LowContactAngle NoPPeak No P 2p Peak (XPS)? LowContactAngle->NoPPeak No OptimizeDeposition Optimize Deposition (Time, Concentration) LowContactAngle->OptimizeDeposition Yes CleanSubstrate Improve Substrate Cleaning LowContactAngle->CleanSubstrate Yes CheckSolvent Change Solvent LowContactAngle->CheckSolvent Yes RoughSurface Rough Surface (AFM)? NoPPeak->RoughSurface No NoPPeak->OptimizeDeposition Yes OptimizeXPS Optimize XPS Parameters NoPPeak->OptimizeXPS Yes GoodQuality High Quality SAM RoughSurface->GoodQuality No RoughSurface->OptimizeDeposition Yes OptimizeAFM Optimize AFM Parameters RoughSurface->OptimizeAFM Yes OptimizeDeposition->Start CleanSubstrate->Start CheckSolvent->Start OptimizeXPS->Start OptimizeAFM->Start

Caption: Troubleshooting logic for assessing phosphonic acid SAM quality.

References

Avoiding moisture contamination in NHS ester reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during N-hydroxysuccinimide (NHS) ester reactions, with a focus on preventing moisture contamination.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of NHS ester reaction failure?

A significant cause of failure in NHS ester reactions is the hydrolysis of the NHS ester due to moisture contamination. NHS esters are highly susceptible to hydrolysis, which renders them inactive and unable to react with the desired primary amines on the target molecule.[1][2] This competing hydrolysis reaction is a critical factor to control for successful conjugation.[3]

Q2: How can I prevent moisture from contaminating my NHS ester reagent?

To prevent moisture contamination, it is crucial to handle and store the NHS ester properly. Solid NHS esters should be stored at -20°C in a desiccated container.[4] Before opening a vial of NHS ester, it is essential to allow it to equilibrate to room temperature to prevent condensation from forming inside the vial.[5][6] It is also recommended to purge the bottle with an inert gas like nitrogen before resealing.[6]

Q3: What is the best solvent for dissolving NHS esters?

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are the recommended solvents for dissolving NHS esters.[7][8] It is critical to use a high-quality, anhydrous grade of these solvents, as they are hygroscopic and can absorb moisture from the air.[5] Degraded DMF can also contain amines that will react with the NHS ester.[8] NHS ester solutions in anhydrous organic solvents can be stored at -20°C for 1-2 months, but fresh preparation is always recommended.[4] Do not store NHS esters in aqueous solutions.[9]

Q4: What is the optimal pH for an NHS ester reaction?

The optimal pH range for NHS ester reactions is typically between 7.2 and 8.5.[9][10] At a lower pH, the primary amines on the target molecule are protonated and thus less reactive.[10] At a higher pH, the rate of NHS ester hydrolysis increases significantly, which competes with the desired labeling reaction.[8][10]

Q5: Can I use any buffer for my NHS ester reaction?

No, the choice of buffer is critical. Amine-containing buffers, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible with NHS ester reactions because they will compete with the target molecule for reaction with the NHS ester.[9][11] Recommended buffers include phosphate, bicarbonate, HEPES, and borate (B1201080) buffers.[4]

Troubleshooting Guide

Issue: Low or No Labeling Efficiency

This is a common problem that can arise from several factors. Follow these troubleshooting steps to identify and resolve the issue.

Potential Cause Recommended Action
Hydrolyzed NHS Ester Test the activity of your NHS ester. A simple method involves measuring the absorbance at 260-280 nm before and after intentional hydrolysis with a base (e.g., 0.5-1.0 N NaOH). A significant increase in absorbance after adding the base indicates an active ester.[6][12] If the ester is inactive, use a fresh vial.
Suboptimal pH Verify the pH of your reaction buffer using a calibrated pH meter. The optimal range is typically 7.2-8.5.[9] Adjust the pH if necessary.
Incompatible Buffer Ensure your buffer does not contain primary amines (e.g., Tris, glycine). If it does, perform a buffer exchange into a recommended buffer like PBS, bicarbonate, or borate buffer.[9][11]
Low Reactant Concentrations Low concentrations of your target molecule or NHS ester can lead to inefficient labeling due to the competing hydrolysis reaction.[9] If possible, increase the concentration of your protein (a concentration of at least 2 mg/mL is recommended) and/or the molar excess of the NHS ester.[9]
Poor Reagent Quality Always use high-quality, anhydrous solvents (DMSO or DMF) to dissolve the NHS ester.[7][8] Prepare the NHS ester solution immediately before use.[7]
Reaction Time and Temperature Reactions are typically run for 0.5 to 4 hours at room temperature or overnight at 4°C.[9] Lower temperatures can minimize hydrolysis but may require longer incubation times.[9] If you suspect hydrolysis is an issue, try performing the reaction at 4°C overnight.[9]

Quantitative Data

Table 1: Half-life of NHS Esters in Aqueous Solution

The rate of NHS ester hydrolysis is highly dependent on pH and temperature. The half-life of the ester decreases as the pH and temperature increase.

pHTemperature (°C)Half-life
7.004-5 hours[11][13]
8.0Room Temperature210 minutes[14]
8.5Room Temperature180 minutes[14]
8.6410 minutes[11][13]
9.0Room Temperature125 minutes[14]

Experimental Protocols

General Protocol for Protein Labeling with an NHS Ester

This protocol provides a general guideline. Optimization may be required for specific proteins and labels.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS ester label

  • Anhydrous DMSO or DMF[7]

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[8]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[7]

  • Desalting column or dialysis cassette for purification[7]

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer. If necessary, perform a buffer exchange. A protein concentration of at least 2 mg/mL is recommended.[9]

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.[15]

  • Perform the Labeling Reaction:

    • Add the reaction buffer to the protein solution.

    • Add the calculated amount of the NHS ester stock solution to the protein solution. A 5- to 20-fold molar excess of the NHS ester is a common starting point.[4] The final concentration of the organic solvent should not exceed 10%.[7]

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[7] If using a light-sensitive label, protect the reaction from light.

  • Quench the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.[4] Incubate for 15-30 minutes at room temperature.[10]

  • Purify the Conjugate: Remove excess unreacted label and byproducts using a desalting column, dialysis, or other purification method.[16]

Visualizations

NHS_Ester_Reaction_Pathway cluster_reactants Reactants cluster_products Products NHS_Ester NHS Ester Amide_Bond Stable Amide Bond (Successful Conjugation) NHS_Ester->Amide_Bond Aminolysis (Desired Reaction) Hydrolyzed_Ester Hydrolyzed NHS Ester (Inactive) NHS_Ester->Hydrolyzed_Ester Hydrolysis (Competing Reaction) Primary_Amine Primary Amine (on target molecule) Moisture Moisture (H₂O) Troubleshooting_Workflow Start Low Labeling Efficiency Check_Ester Is the NHS Ester Active? Start->Check_Ester Check_pH Is the Buffer pH between 7.2-8.5? Check_Ester->Check_pH Yes Use_Fresh_Ester Use a Fresh Vial of NHS Ester Check_Ester->Use_Fresh_Ester No Check_Buffer Is the Buffer Amine-Free? Check_pH->Check_Buffer Yes Adjust_pH Adjust Buffer pH Check_pH->Adjust_pH No Optimize_Conc Optimize Reactant Concentrations Check_Buffer->Optimize_Conc Yes Buffer_Exchange Perform Buffer Exchange Check_Buffer->Buffer_Exchange No Success Successful Labeling Optimize_Conc->Success Use_Fresh_Ester->Start Adjust_pH->Start Buffer_Exchange->Start

References

Validation & Comparative

A Head-to-Head Battle for Surface Control: Carboxy-PEG4-phosphonic Acid vs. Silanes in Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the critical task of surface modification, the choice of linker chemistry is paramount. The stability, bio-inertness, and functionality of a modified surface can dictate the success of an assay, the efficacy of a drug delivery system, or the longevity of an implant. This guide provides an in-depth, data-driven comparison of two prominent classes of surface modification agents: Carboxy-PEG4-phosphonic acid and silanes.

While both phosphonic acids and silanes can effectively tether polyethylene (B3416737) glycol (PEG) chains to various substrates, their underlying chemistries lead to significant differences in performance, particularly in aqueous environments. This comparison will delve into their mechanisms of action, hydrolytic stability, and impact on biological interactions, supported by experimental data and detailed protocols to inform your selection process.

At a Glance: Key Performance Differences

FeatureThis compoundSilanes (PEG-silanes)
Primary Substrates Metal oxides (e.g., TiO₂, Al₂O₃, Fe₂O₃), glass, silicon wafersSilicon wafers, glass, metal oxides
Bonding Chemistry Forms robust metal-oxygen-phosphorus (M-O-P) bondsForms siloxane (Si-O-Si) bonds with surface hydroxyl groups and between silane (B1218182) molecules
Hydrolytic Stability High: Stable in aqueous environments, even at physiological pH, for extended periods (e.g., >200 hours in water)[1][2]Lower: Prone to hydrolysis, especially in aqueous or high-humidity environments, leading to monolayer degradation[1][2]
Surface Coverage Can achieve high surface densities, potentially forming well-ordered monolayers. Surface loading can be significantly higher than silanes on some substrates.[3]Can form self-assembled monolayers (SAMs), but prone to multilayer formation and polymerization in the presence of water.
Protein Repulsion The PEG moiety provides excellent resistance to non-specific protein adsorption.The PEG moiety provides excellent resistance to non-specific protein adsorption. Glass surfaces modified with silanated PEGs reduced fibrinogen adsorption by more than 95%.[4]
Cell Adhesion PEGylated surfaces, in general, are known to reduce cell adhesion.PEGylated surfaces effectively reduce cell adhesion.[5]

Delving Deeper: A Quantitative Look

Hydrolytic Stability: A Clear Winner Emerges

The most significant differentiator between phosphonic acid and silane-based surface modifications is their stability in aqueous environments. This is a critical factor for applications in biological systems, which are inherently aqueous.

A study directly comparing PEG-grafted γ-alumina membranes using alkoxysilane and phosphonic acid linking groups demonstrated the superior stability of the phosphonic acid linkage. While the alkoxysilane-linked PEG degraded rapidly upon exposure to water, the phosphonic acid-linked PEG remained stably grafted for at least 216 hours in water.[1][2]

Table 1: Hydrolytic Stability Comparison of PEG-alkoxysilane vs. PEG-phosphonic acid on γ-alumina membranes [1][2]

Linking GroupStability in Water (216 hours)
AlkoxysilaneRapid degradation
Phosphonic AcidStable

Further evidence comes from a comparative study of siloxane and phosphonate (B1237965) monolayers on a Ti-6Al-4V alloy. The phosphonate monolayer exhibited significantly better hydrolytic stability at a physiological pH of 7.5.[3]

Surface Loading and Density

The density of the grafted molecules on a surface can influence its properties, such as protein repulsion. Research on Ti-6Al-4V showed that phosphonate monolayers could achieve a surface loading approximately four times greater than that of siloxane monolayers on a nanomole per area basis.[3]

Table 2: Surface Loading Comparison on Ti-6Al-4V [3]

Linker TypeSurface Loading (nmol/cm²)
Aminopropyl(triethoxy)silane (APTES)~0.05
(3-triethoxysilylpropyl)-6-N-maleimidohexanamide~0.06
11-hydroxyundecylphosphonic acid~0.35

The "How-To": Experimental Protocols

General Workflow for Surface Modification and Characterization

A typical workflow for modifying and characterizing a surface is essential for reproducible results.

G cluster_prep Substrate Preparation cluster_mod Surface Modification cluster_post Post-Modification cluster_char Characterization Cleaning Substrate Cleaning (e.g., Sonication in Solvents) Activation Surface Activation (e.g., Plasma, Piranha) Cleaning->Activation Modification Incubation with This compound or Silane Solution Activation->Modification Rinsing Rinsing to Remove Unbound Molecules Modification->Rinsing Drying Drying (e.g., Nitrogen Stream) Rinsing->Drying XPS XPS (Elemental Composition) Drying->XPS ContactAngle Contact Angle (Hydrophilicity) Drying->ContactAngle AFM AFM (Surface Topography) Drying->AFM

A generalized workflow for surface modification and characterization.
Protocol 1: Surface Modification with this compound

This protocol is based on the "tethering by aggregation and growth" (T-BAG) method, a simple and effective dipping process for forming phosphonic acid monolayers on metal oxide surfaces.[6]

Materials:

  • Substrate with a metal oxide surface (e.g., titanium, alumina)

  • This compound

  • Anhydrous organic solvent (e.g., tetrahydrofuran (B95107) (THF), ethanol)

  • Deionized water

  • Nitrogen gas

Procedure:

  • Substrate Preparation:

    • Thoroughly clean the substrate by sonicating in a series of solvents (e.g., acetone, ethanol, deionized water).

    • Dry the substrate under a stream of nitrogen.

  • Solution Preparation:

    • Prepare a dilute solution of this compound in the chosen anhydrous organic solvent (e.g., 1 mM).

  • Surface Functionalization:

    • Immerse the cleaned and dried substrate into the this compound solution.

    • Incubate for a specified time (e.g., 1-24 hours) at room temperature.

  • Post-Functionalization:

    • Remove the substrate from the solution.

    • Rinse thoroughly with the organic solvent to remove any physisorbed molecules.

    • Dry the modified substrate under a stream of nitrogen.

  • Activation of Carboxyl Group (Optional, for subsequent conjugation):

    • Prepare a 1:1 mixture of 0.4 M EDC and 0.1 M NHS in deionized water.

    • Immerse the functionalized substrate in the EDC/NHS solution for 45 minutes.

    • Rinse with deionized water and dry under a stream of nitrogen.

Protocol 2: Surface Modification with a PEG-Silane

This protocol provides a general procedure for depositing a PEG-silane monolayer from a solution phase.

Materials:

  • Substrate with hydroxyl groups (e.g., glass, silicon wafer)

  • PEG-silane (e.g., mPEG-silane)

  • Anhydrous organic solvent (e.g., toluene)

  • Deionized water

  • Nitrogen gas

Procedure:

  • Substrate Preparation:

    • Thoroughly clean the substrate by sonicating in a series of solvents (e.g., acetone, ethanol, deionized water).

    • Activate the surface to generate hydroxyl groups. This can be done using methods like oxygen plasma treatment or immersion in a piranha solution (handle with extreme care).

    • Rinse thoroughly with deionized water and dry under a stream of nitrogen.

  • Solution Preparation:

    • In a clean, dry glass container, prepare a dilute solution of the PEG-silane in an anhydrous organic solvent (e.g., 1% v/v in toluene). The use of an anhydrous solvent is critical to prevent premature polymerization of the silane.

  • Surface Functionalization:

    • Immerse the cleaned and activated substrate into the silanization solution.

    • The immersion time can vary from a few minutes to several hours, depending on the desired monolayer quality. A typical time is 30-60 minutes.

  • Post-Functionalization:

    • Remove the substrate from the solution.

    • Rinse with the anhydrous solvent to remove excess silane.

    • Optionally, bake the substrate (e.g., at 110°C for 1 hour) to promote covalent bond formation and stabilize the monolayer.

    • Rinse with a sequence of solvents (e.g., toluene, methanol) and dry under a stream of nitrogen.

Visualizing the Chemistry: Reaction Mechanisms

The fundamental difference in how these two linkers bind to a surface is key to understanding their performance characteristics.

Silane Surface Chemistry

Silanes react with surface hydroxyl groups and can also polymerize with each other, which can lead to the formation of multilayers if not carefully controlled.

G Silane PEG-Si(OR)₃ (PEG-Silane) Silanol PEG-Si(OH)₃ (Silanol Intermediate) Silane->Silanol Hydrolysis Water H₂O (Trace Water) SurfaceBond Substrate-O-Si-PEG (Covalent Siloxane Bond) Silanol->SurfaceBond Condensation Crosslink PEG-Si-O-Si-PEG (Cross-linking) Silanol->Crosslink Condensation Silanol->Crosslink SurfaceOH Substrate-OH (Surface Hydroxyl Groups) SurfaceOH->SurfaceBond

Reaction mechanism of silane with a hydroxylated surface.
Phosphonic Acid Surface Chemistry

Phosphonic acids form strong, direct bonds with metal oxide surfaces, leading to a more stable and often more ordered monolayer.

G PhosphonicAcid Carboxy-PEG-PO(OH)₂ (this compound) SurfaceComplex M-O-P(O)(OH)-PEG-Carboxy (Surface Coordination/Bonding) PhosphonicAcid->SurfaceComplex Condensation MetalOxide M-OH (Metal Oxide Surface) MetalOxide->SurfaceComplex

Reaction mechanism of phosphonic acid with a metal oxide surface.

Conclusion: Making the Right Choice for Your Application

The selection between this compound and silanes for surface modification is highly dependent on the specific requirements of the application.

Choose this compound when:

  • High hydrolytic stability is critical: For applications in biological fluids, long-term aqueous environments, or where device longevity is paramount.

  • The substrate is a metal oxide: Phosphonic acids show superior binding and stability on surfaces like titanium, aluminum, and iron oxides.

  • A high density of surface functionalization is desired: Phosphonates can lead to denser and more well-ordered monolayers.

Choose silanes when:

  • The substrate is silicon or glass: Silanization is a well-established and effective method for these materials.

  • The application environment is not aqueous or has low humidity: In non-aqueous conditions, the hydrolytic instability of siloxane bonds is less of a concern.

  • Cost is a primary driver: A wider variety of silane reagents are commercially available, which may offer cost advantages.

Ultimately, a thorough understanding of the surface chemistry and the environmental conditions of your application will guide you to the optimal choice for achieving robust, reliable, and high-performing modified surfaces.

References

A Comparative Guide: Phosphonic Acid vs. Carboxylic Acid for TiO2 Binding

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a molecular anchor to bind organic molecules to titanium dioxide (TiO2) surfaces is a critical design parameter. This guide provides an objective comparison of two of the most common anchoring groups, phosphonic acid and carboxylic acid, supported by experimental data to inform your selection process.

This guide details the binding mechanisms, stability, and surface coverage of phosphonic and carboxylic acids on TiO2. It also provides detailed experimental protocols for key characterization techniques, including X-ray Photoelectron Spectroscopy (XPS), Thermogravimetric Analysis (TGA), and Fourier-Transform Infrared Spectroscopy (FTIR).

At a Glance: Key Performance Metrics

ParameterPhosphonic AcidCarboxylic AcidKey Findings
Binding Strength HigherLowerPhosphonic acids generally exhibit stronger binding to TiO2 surfaces.[1][2] Theoretical calculations show adsorption energies of approximately 1.8 eV for bidentate phosphonic acid binding, compared to 1.2 eV for carboxylic acid.
Adsorption Constant (Kads) HigherLowerExperimental data shows significantly higher adsorption constants for phosphonic acids, indicating a stronger affinity for the TiO2 surface at equilibrium.[3]
Stability More StableLess StablePhosphonic acid linkages are more resistant to leaching, particularly under alkaline conditions.[4][5] Carboxylate-linked molecules are more readily leached from the TiO2 surface in alkaline environments.[4][6]
Surface Coverage LowerHigherSome studies suggest that carboxylic acids can achieve a higher packing density on the TiO2 surface.[4][6]

Delving Deeper: Binding Mechanisms

Both phosphonic and carboxylic acids can interact with the TiO2 surface through a variety of binding modes, including monodentate, bidentate, and tridentate linkages. The predominant binding mode is influenced by factors such as the specific crystal face of TiO2 (e.g., anatase or rutile), surface coverage, and the presence of water.[1][2][7]

For the commonly studied anatase (101) surface, a bidentate bridging mode is frequently reported as the most stable configuration for both phosphonic and carboxylic acids.[2][7]

G cluster_pa Phosphonic Acid Binding Modes cluster_ca Carboxylic Acid Binding Modes PA_mono Monodentate TiO2_surface_pa TiO2 Surface PA_mono->TiO2_surface_pa 1 Ti-O-P bond PA_bi Bidentate Bridging PA_bi->TiO2_surface_pa 2 Ti-O-P bonds PA_tri Tridentate PA_tri->TiO2_surface_pa 3 Ti-O-P bonds CA_mono Monodentate TiO2_surface_ca TiO2 Surface CA_mono->TiO2_surface_ca 1 Ti-O-C bond CA_bi Bidentate Bridging CA_bi->TiO2_surface_ca 2 Ti-O-C bonds CA_chel Bidentate Chelating CA_chel->TiO2_surface_ca 2 Ti-O-C bonds to same Ti

Figure 1. Common binding modes of phosphonic and carboxylic acids on TiO2.

Quantitative Comparison of Binding Affinity

Thermogravimetric analysis (TGA) can be employed to determine the grafting density and adsorption constants of ligands on TiO2 nanoparticles. The following table summarizes data from a study comparing various phosphonic and carboxylic acid derivatives on anatase TiO2 nanoparticles at neutral pH.

LigandAnchor GroupAdsorption Constant (Kads) [M-1]Grafting Density [nmol/mg]
n-Hexylphosphonic acidPhosphonic Acid13,000480
4-Fluorophenylphosphonic acidPhosphonic Acid10,000450
Benzoic acidCarboxylic Acid1,500320
4-Fluorobenzoic acidCarboxylic Acid1,200300

Data adapted from a study by Zeininger et al. It is important to note that absolute values can vary based on the specific TiO2 material and experimental conditions.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to compare the binding of phosphonic and carboxylic acids to TiO2.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Analysis

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

G cluster_workflow XPS Experimental Workflow A Sample Preparation: TiO2 substrate is functionalized with phosphonic or carboxylic acid. B Introduction into Ultra-High Vacuum (UHV) Chamber A->B C X-ray Irradiation (e.g., Al Kα) B->C D Detection of Photoemitted Electrons C->D E Analysis of Kinetic Energy and Intensity of Electrons D->E F Determination of Elemental Composition and Chemical States (e.g., P 2p, C 1s, O 1s, Ti 2p) E->F

Figure 2. A typical experimental workflow for XPS analysis.

Methodology:

  • Sample Preparation: TiO2 substrates (e.g., thin films or nanoparticles) are incubated in a solution of the desired phosphonic or carboxylic acid for a specified time and temperature (e.g., 24 hours at 60°C).[8] The samples are then rinsed with a suitable solvent to remove any unbound molecules and dried.

  • Analysis: The functionalized TiO2 samples are mounted on a sample holder and introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument. A monochromatic X-ray source (e.g., Al Kα) is used to irradiate the sample surface. The kinetic energy and number of emitted photoelectrons are measured by an electron analyzer.

  • Data Interpretation: High-resolution spectra of the relevant core levels (e.g., P 2p for phosphonic acid, C 1s for carboxylic acid, O 1s, and Ti 2p) are acquired. The binding energies of these peaks provide information about the chemical environment of the atoms. For instance, the formation of Ti-O-P or Ti-O-C bonds can be inferred from shifts in the O 1s and Ti 2p spectra. The relative intensity of the P 2p or C 1s signal to the Ti 2p signal can be used to estimate the surface coverage.

Thermogravimetric Analysis (TGA) for Quantifying Surface Coverage

TGA measures the change in mass of a sample as a function of temperature. It is a useful technique for determining the amount of organic material bound to the surface of inorganic nanoparticles like TiO2.

Methodology:

  • Sample Preparation: A known mass of dried, functionalized TiO2 nanoparticles is placed in a TGA crucible.

  • Analysis: The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate. The mass of the sample is continuously monitored as the temperature increases.

  • Data Interpretation: The weight loss observed in a specific temperature range corresponds to the decomposition and desorption of the bound organic molecules. From this weight loss, the grafting density (moles of ligand per unit mass or surface area of TiO2) can be calculated. By performing this analysis for a series of samples prepared with different ligand concentrations, a binding isotherm can be constructed to determine the adsorption constant (Kads).

Fourier-Transform Infrared Spectroscopy (FTIR) for Identifying Binding Modes

FTIR spectroscopy is used to identify the functional groups present in a sample and to probe their interactions. In the context of TiO2 functionalization, FTIR can help elucidate the binding mode of the acid to the surface.

Methodology:

  • Sample Preparation: FTIR analysis can be performed on dried powders of functionalized TiO2 nanoparticles or on thin films. For analysis of nanoparticles, a pellet is often prepared by mixing the sample with KBr.

  • Analysis: The sample is placed in the beam path of an FTIR spectrometer, and an infrared spectrum is collected.

  • Data Interpretation: The disappearance or shifting of certain vibrational bands can indicate the nature of the surface interaction. For example, the disappearance of the P=O stretching vibration in the spectrum of a phosphonic acid upon binding to TiO2 can suggest a bidentate or tridentate binding mode where the P=O group is involved in the bonding. Similarly, changes in the C=O and C-O stretching vibrations of a carboxylic acid can provide insight into its coordination with the TiO2 surface.

Conclusion

The choice between phosphonic acid and carboxylic acid for TiO2 binding is highly dependent on the specific application requirements. For applications demanding high stability and robust anchoring, particularly in aqueous or alkaline environments, phosphonic acid is the superior choice due to its stronger binding affinity. However, if achieving the highest possible surface coverage is the primary goal, and the environmental conditions are less harsh, carboxylic acid may be a suitable alternative. The experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and make informed decisions based on empirical data.

References

The Influence of PEG Linker Length on PROTAC Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality for selectively eliminating disease-causing proteins by coopting the cell's ubiquitin-proteasome system.[1][2][3] A critical determinant of a PROTAC's success is the chemical linker that connects the target-binding warhead to the E3 ligase-recruiting anchor.[4][5] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently utilized for their favorable physicochemical properties, including enhanced solubility and cell permeability.[3][] This guide provides an objective comparison of how PEG linker length influences PROTAC efficacy, supported by experimental data, detailed protocols, and visualizations to aid in rational PROTAC design.

The linker is not merely a spacer but plays a pivotal role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][5] The length and flexibility of the linker directly impact the efficiency of this complex formation, which in turn dictates the extent of target protein ubiquitination and subsequent degradation.[1][3] Efficacy is often quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[1]

PROTAC_Mechanism

Data Presentation: Effect of Linker Length on PROTAC Efficacy

The optimal linker length is target-dependent and must be determined empirically.[1] A linker that is too short can cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, an overly long linker can lead to an unstable complex with reduced degradation efficiency.[7] The following table summarizes quantitative data from studies on PROTACs targeting various proteins, illustrating the impact of linker length on degradation.

Target ProteinE3 Ligase RecruitedLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
TBK1VHLAlkyl/Ether< 12No degradation-
TBK1VHLAlkyl/Ether12-29Submicromolar-[4]
TBK1VHLAlkyl/Ether21396[4]
TBK1VHLAlkyl/Ether2929276[4]
Estrogen Receptor (ER)VHLAlkyl16Most effective-[][8]
BRD4CRBNPEG0 PEG units< 0.5 µM-[4]
BRD4CRBNPEG1-2 PEG units> 5 µM-[4]
BRD4CRBNPEG4-5 PEG units< 0.5 µM-[4]
EGFR/HER2-PEGnDegraded both-[4]
EGFR-PEGn+1Selective for EGFR-[4]
BTKCRBNPEG-2.297[9]

Experimental Protocols

To evaluate the efficacy of PROTACs with varying PEG linker lengths, several key experiments are routinely performed.

This is a standard method to quantify the reduction in the level of a target protein following PROTAC treatment.[10]

a. Cell Culture and Treatment:

  • Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTACs (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

b. Cell Lysis:

  • Aspirate the media and wash the cells with ice-cold PBS.

  • Add RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant containing the protein lysate.

c. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

d. SDS-PAGE and Western Blotting:

  • Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.

  • Boil the samples at 95°C for 5 minutes.

  • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

  • Separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add a chemiluminescent substrate (ECL).

  • Visualize the protein bands using an imaging system.

e. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the corresponding loading control band intensity.

  • Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration.

  • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[11]

This assay assesses the downstream functional consequence of target protein degradation on cell proliferation and viability.[11]

a. Cell Seeding and Treatment:

  • Seed cells in 96-well plates at a suitable density.

  • After overnight adherence, treat the cells with a serial dilution of the PROTACs.

b. Incubation:

  • Incubate the plates for a period relevant to the biological function of the target protein (e.g., 48-72 hours).

c. Reagent Addition and Measurement:

  • Add MTS or MTT reagent to each well as per the manufacturer's protocol and incubate for 1-4 hours at 37°C.

  • Measure the absorbance of the formazan (B1609692) product using a microplate reader at the appropriate wavelength.

d. Data Analysis:

  • Subtract the background absorbance from all readings.

  • Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability.

  • Plot the results to calculate the half-maximal inhibitory concentration (IC50).[11]

Experimental_Workflow

Linker Length and Ternary Complex Formation

The length of the PEG linker is a critical parameter that governs the geometry and stability of the POI-PROTAC-E3 ligase ternary complex. An optimal linker length facilitates productive interactions between the E3 ligase and the target protein, leading to efficient ubiquitination.

Linker_Length_Effect

References

A Comparative Guide to the XPS Characterization of Carboxy-PEG4-phosphonic acid Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Carboxy-PEG4-phosphonic acid Self-Assembled Monolayers (SAMs) with alternative surface modification chemistries, supported by experimental data from X-ray Photoelectron Spectroscopy (XPS). Detailed experimental protocols and data analysis are presented to assist researchers in the accurate characterization of these surfaces.

Introduction to this compound SAMs

This compound is a bifunctional molecule increasingly utilized for the surface modification of metal oxides in biomedical and drug development applications. Its phosphonic acid headgroup forms a robust, covalent bond with a wide range of metal oxide surfaces, including titanium oxide (TiO₂) and aluminum oxide (Al₂O₃), offering superior thermal and chemical stability compared to traditional thiol-based SAMs on gold. The polyethylene (B3416737) glycol (PEG) linker provides a hydrophilic spacer that is known to resist non-specific protein adsorption, a critical feature for biocompatible and biosensing surfaces. The terminal carboxylic acid group offers a versatile handle for the covalent immobilization of biomolecules, such as proteins, peptides, and small molecule drugs.

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique that provides quantitative elemental and chemical state information about the top few nanometers of a material. It is an indispensable tool for verifying the successful formation, composition, and chemical integrity of SAMs.

Comparative Analysis of SAM Chemistries by XPS

The choice of surface chemistry is critical for the performance of functionalized materials. Here, we compare this compound SAMs with two common alternatives: thiol-based SAMs on gold and carboxylic acid-based SAMs on metal oxides.

FeatureThis compound SAMs on Metal OxideThiol-based SAMs on GoldCarboxylic acid-based SAMs on Metal Oxide
Bonding & Stability Strong covalent P-O-metal bond. High thermal and hydrolytic stability.Covalent Au-S bond. Susceptible to oxidation and thermal desorption.Weaker interaction compared to phosphonates. Can desorb more easily.
Ordering & Density Can form well-ordered and densely packed monolayers.Can form highly ordered and dense monolayers on Au(111).Ordering can be lower than phosphonates and thiols.
Resistance to Fouling Excellent, due to the presence of the PEG linker.Can be excellent with a PEG linker.Moderate, depends on chain length and packing.
Bioconjugation Versatile via the terminal carboxylic acid group.Versatile, often with terminal functional groups.Versatile via the carboxylic acid anchor/terminal group.

Quantitative XPS Data Comparison

The following table summarizes the expected XPS binding energies and elemental compositions for this compound SAMs and its alternatives. This data is crucial for the deconvolution of high-resolution XPS spectra and the confirmation of successful monolayer formation.

ParameterThis compound on TiO₂11-Mercaptoundecanoic acid (Thiol) on Au12-Carboxydodecanoic acid (Carboxylic Acid) on TiO₂
C 1s Binding Energies (eV)
C-C/C-H~285.0~285.0~285.0
C-O (PEG)~286.5--
C-P~286.2--
C-S-~286.0-
C-COOH~289.0~289.0~289.0
O 1s Binding Energies (eV)
Ti-O-P~531.4-Ti-O-C (~531.5)
C-O (PEG)~532.8--
O=C-OH~532.2~532.1~532.2
O=C-OH ~533.4~533.5~533.4
P 2p Binding Energy (eV) ~133.5--
S 2p Binding Energy (eV) -~162.0 (bound), ~163.5 (unbound)-
Elemental Composition (at. %)
Carbon~50-60%~60-70%~70-80%
Oxygen~20-30%~5-10%~10-15%
Phosphorus~2-5%--
Sulfur-~1-3%-
Substrate (Ti/Au)~10-20%~20-30%~5-15%

Note: Binding energies can vary slightly depending on the specific XPS instrument, calibration, and substrate.

Experimental Protocols

Formation of this compound SAMs (T-BAG Method)

The "Tethering by Aggregation and Growth" (T-BAG) method is a common and effective technique for forming high-quality phosphonic acid SAMs on metal oxide surfaces.

  • Substrate Preparation:

    • Clean the metal oxide substrate (e.g., TiO₂) by sonication in a series of solvents: acetone, ethanol (B145695), and deionized water (15 minutes each).

    • Dry the substrate under a stream of dry nitrogen.

    • Treat the substrate with UV-Ozone for 15-20 minutes to remove organic contaminants and generate a hydrophilic, hydroxylated surface.

  • SAM Formation:

    • Prepare a 1 mM solution of this compound in a suitable solvent, such as ethanol or a mixture of ethanol and water.

    • Immerse the cleaned substrate in the phosphonic acid solution for 24-48 hours at room temperature in a sealed container to prevent solvent evaporation.

    • After immersion, remove the substrate and rinse it thoroughly with the same solvent to remove any physisorbed molecules.

    • Dry the functionalized substrate under a stream of dry nitrogen.

XPS Characterization Protocol
  • Sample Introduction:

    • Mount the SAM-functionalized substrate on a sample holder and introduce it into the ultra-high vacuum (UHV) chamber of the XPS instrument.

  • XPS Analysis Parameters:

    • X-ray Source: Monochromatic Al Kα (1486.6 eV) is typically used.

    • Analysis Area: Define the area of analysis on the sample surface (e.g., 300 x 700 µm).

    • Survey Scan: Acquire a wide scan (e.g., 0-1100 eV binding energy) to identify all elements present on the surface. Use a higher pass energy (e.g., 160 eV) for better signal-to-noise ratio.

    • High-Resolution Scans: Acquire high-resolution spectra for the elements of interest (C 1s, O 1s, P 2p, and the substrate elements like Ti 2p). Use a lower pass energy (e.g., 20 eV) for better energy resolution.

    • Charge Neutralization: Use a low-energy electron flood gun to compensate for charging effects, which are common on insulating or poorly conductive samples.

    • Take-off Angle: A standard take-off angle of 90° (normal to the surface) is often used for routine analysis. Angle-resolved XPS (ARXPS) can be performed by varying the take-off angle to probe different depths.

  • Data Analysis:

    • Energy Calibration: Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 285.0 eV.

    • Peak Fitting (Deconvolution): Use appropriate software to fit the high-resolution spectra with Gaussian-Lorentzian peak shapes to identify and quantify the different chemical states of each element.

    • Quantification: Determine the atomic concentrations of the elements from the peak areas, corrected by their respective relative sensitivity factors (RSFs).

Mandatory Visualizations

experimental_workflow cluster_preparation Substrate Preparation cluster_sam_formation SAM Formation (T-BAG Method) cluster_xps_analysis XPS Analysis sub_clean Substrate Cleaning (Sonication in Solvents) sub_dry1 Drying (Nitrogen Stream) sub_clean->sub_dry1 sub_uvo UV-Ozone Treatment sub_dry1->sub_uvo immersion Immerse Substrate (24-48h, RT) sub_uvo->immersion sol_prep Prepare 1 mM Solution of This compound sol_prep->immersion rinsing Rinse with Solvent immersion->rinsing sub_dry2 Drying (Nitrogen Stream) rinsing->sub_dry2 intro Introduce Sample into UHV sub_dry2->intro survey Acquire Survey Scan intro->survey high_res Acquire High-Resolution Scans (C 1s, O 1s, P 2p, Substrate) survey->high_res data_analysis Data Analysis (Calibration, Deconvolution, Quantification) high_res->data_analysis

Caption: Experimental workflow for the formation and XPS characterization of this compound SAMs.

signaling_pathway cluster_surface Functionalized Surface cluster_activation Activation cluster_conjugation Bioconjugation SAM Carboxy-PEG4-PA SAM EDC_NHS EDC/NHS Chemistry SAM->EDC_NHS Activated_Ester NHS-activated Ester EDC_NHS->Activated_Ester Biomolecule Biomolecule (e.g., Protein with -NH2) Activated_Ester->Biomolecule Conjugated_Surface Immobilized Biomolecule Biomolecule->Conjugated_Surface

Caption: Logical relationship for the activation and bioconjugation of this compound SAMs.

A Comparative Guide to ToF-SIMS Analysis of Functionalized Metal Oxide Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise characterization of functionalized metal oxide surfaces is paramount in a multitude of scientific and industrial fields, including drug delivery, catalysis, and biomaterial engineering. The choice of surface analysis technique is critical for obtaining accurate and comprehensive data on the elemental and molecular composition of these surfaces. This guide provides an objective comparison of Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) with other common surface analysis techniques, supported by experimental data and detailed protocols.

Unveiling the Surface: A Head-to-Head Comparison

ToF-SIMS, X-ray Photoelectron Spectroscopy (XPS), and Auger Electron Spectroscopy (AES) are powerful techniques for surface analysis, each with its own set of strengths and limitations. The following table summarizes their key performance characteristics to aid in selecting the most appropriate method for your research needs.

FeatureTime-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS)X-ray Photoelectron Spectroscopy (XPS)Auger Electron Spectroscopy (AES)
Primary Probe Pulsed Ion Beam (e.g., Ga+, Cs+, Bi+, C60+)[1]X-ray Beam[2]Electron Beam[3][4]
Detected Particles Secondary IonsPhotoelectronsAuger Electrons
Information Provided Elemental and molecular composition, isotopic ratios[1][5]Elemental composition, chemical state, and quantification[2][6]Elemental composition and, in some cases, chemical state[3][4]
Analysis Depth 1-2 nm[7]2-10 nm[2]3-10 nm[4][8]
Sensitivity ppm to ppb range[7]~0.1 atomic %[7]~0.1 - 1 atomic %[8][9]
Spatial Resolution Down to < 1 µm[7]> 3 µm[7]Down to < 10 nm[10]
Quantification Semi-quantitative without standards, requires matrix-matched standards for full quantification[11]Quantitative[6]Semi-quantitative[4]
Organic Analysis Excellent, provides molecular information[5]Limited, can identify functional groupsNot typically used for molecular information
Insulator Analysis Yes, with charge compensation[12]Yes, with charge compensationChallenging, can induce charging[9][12]
Destructiveness Destructive (sputters the surface)[7]Largely non-destructiveCan be destructive due to electron beam exposure

In-Depth Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining reliable and reproducible results. Below are generalized protocols for the analysis of functionalized metal oxide surfaces using ToF-SIMS and XPS.

ToF-SIMS Analysis Protocol

1. Sample Preparation:

  • Substrate Cleaning: Thoroughly clean the metal oxide substrate to remove any organic contaminants. This may involve sonication in a series of solvents such as acetone, isopropanol, and deionized water.

  • Functionalization: Carry out the surface functionalization process according to the specific research protocol.

  • Rinsing and Drying: After functionalization, rinse the surface extensively with an appropriate solvent to remove any unbound molecules. Dry the sample under a stream of inert gas (e.g., nitrogen or argon) or in a vacuum oven at a low temperature to avoid degradation of the functional layer.

  • Mounting: Mount the sample on a dedicated ToF-SIMS sample holder. Ensure the surface is as flat as possible to avoid topographical effects that can reduce mass resolution and signal intensity.[3] For powdered samples, press them into a clean indium foil or disperse them on a conductive adhesive tape that is free of contaminants like silicones.[3]

  • Storage and Transfer: ToF-SIMS is highly sensitive to surface contamination.[3] Store and transfer samples under vacuum or in a desiccator to minimize exposure to ambient air.[3]

2. Instrumental Analysis:

  • Introduction into UHV: Introduce the sample into the ultra-high vacuum (UHV) analysis chamber of the ToF-SIMS instrument.

  • Primary Ion Source Selection: Choose an appropriate primary ion source. For molecular information from organic functional groups, a cluster ion source like Bi3+ or C60+ is often preferred to minimize fragmentation. For elemental analysis and depth profiling, a liquid metal ion gun (e.g., Ga+ or Bi+) or a Cs+ source can be used.[13]

  • Analysis Mode Selection:

    • Static SIMS: For surface characterization of the outermost monolayer, use a low primary ion dose (< 10^13 ions/cm²) to minimize surface damage. This mode is ideal for obtaining molecular information.

    • Dynamic SIMS (Depth Profiling): To analyze the elemental distribution as a function of depth, a higher ion dose is used to sputter through the material. A dual-beam approach is common, with one beam for sputtering and another for analysis.[13]

  • Data Acquisition:

    • Mass Spectra: Acquire mass spectra from representative areas of the surface to identify the elemental and molecular species present.

    • Ion Imaging: Raster the primary ion beam across the surface to generate ion images, which show the lateral distribution of specific elements or molecules.

    • Depth Profiles: In dynamic mode, record the intensity of selected secondary ions as a function of sputtering time to create a depth profile.

3. Data Analysis:

  • Peak Identification: Identify the peaks in the mass spectra by comparing their mass-to-charge ratio (m/z) to known values for elements, isotopes, and molecular fragments.

  • Image Analysis: Analyze the ion images to understand the spatial distribution and homogeneity of the functional groups on the metal oxide surface.

  • Multivariate Analysis: For complex datasets, especially in imaging mode, multivariate analysis techniques like Principal Component Analysis (PCA) can be employed to identify correlations between different secondary ions and to distinguish between different surface species.

XPS Analysis Protocol

1. Sample Preparation:

  • Minimal Preparation: XPS generally requires minimal sample preparation.[2] Ensure the sample is free of excessive surface contamination that is not relevant to the analysis.

  • Mounting: Mount the sample on the XPS sample holder using a compatible adhesive tape or clips. The sample should be conductive or a charge compensation system must be used for insulating samples.

2. Instrumental Analysis:

  • Introduction into UHV: Introduce the sample into the UHV analysis chamber of the XPS instrument.

  • X-ray Source: Use a monochromatic X-ray source, typically Al Kα or Mg Kα, to irradiate the sample surface.

  • Data Acquisition:

    • Survey Scan: Acquire a wide-energy survey scan to identify all the elements present on the surface.

    • High-Resolution Scans: For elements of interest, acquire high-resolution scans to determine their chemical states (oxidation state, functional groups) by analyzing the binding energy shifts.

    • Angle-Resolved XPS (ARXPS): For thin films, vary the take-off angle of the photoelectrons to obtain non-destructive depth-profiling information from the top few nanometers of the surface.

3. Data Analysis:

  • Peak Identification and Quantification: Identify the elemental peaks in the survey spectrum. Use the peak areas from the high-resolution spectra and appropriate sensitivity factors to quantify the elemental composition of the surface.

  • Chemical State Analysis: Deconvolute the high-resolution spectra into their component peaks to identify the different chemical states of an element and their relative concentrations. This is crucial for confirming the successful functionalization and understanding the interaction between the functional groups and the metal oxide surface.

Visualizing the Workflow and Key Relationships

To better understand the processes involved, the following diagrams, created using the DOT language, illustrate the experimental workflow of a ToF-SIMS analysis and the logical relationship between the key surface analysis techniques.

ToF_SIMS_Workflow cluster_prep Sample Preparation cluster_analysis ToF-SIMS Analysis cluster_data Data Interpretation A Substrate Cleaning B Surface Functionalization A->B C Rinsing & Drying B->C D Mounting C->D E Introduce to UHV D->E F Select Primary Ion Source E->F G Select Analysis Mode (Static/Dynamic) F->G H Data Acquisition (Spectra, Images, Depth Profiles) G->H I Peak Identification H->I J Image Analysis H->J K Multivariate Analysis (PCA) H->K

Caption: ToF-SIMS experimental workflow for analyzing functionalized metal oxide surfaces.

Technique_Comparison cluster_info Information Provided ToF_SIMS ToF-SIMS Molecular Molecular Information ToF_SIMS->Molecular Elemental Elemental Composition ToF_SIMS->Elemental XPS XPS XPS->Elemental Chemical_State Chemical State XPS->Chemical_State AES AES AES->Elemental AES->Chemical_State (some cases)

Caption: Key information provided by ToF-SIMS, XPS, and AES.

By carefully considering the comparative data and following robust experimental protocols, researchers can effectively leverage ToF-SIMS and other surface analysis techniques to gain deep insights into the composition and functionality of modified metal oxide surfaces, thereby accelerating advancements in their respective fields.

References

A Researcher's Guide to Measuring Phosphonic Acid Binding Affinity to Metal Oxides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the interaction between phosphonic acids and metal oxide surfaces is crucial for applications ranging from biomaterial surface modification to the development of novel drug delivery systems. The strength of this binding, or binding affinity, dictates the stability and performance of these materials. This guide provides a comprehensive comparison of key analytical techniques used to quantify this interaction, complete with experimental data and detailed protocols to aid in methodological selection and implementation.

The interaction between phosphonic acids and metal oxides is a cornerstone of surface functionalization, enabling the creation of stable, tailored interfaces. The choice of analytical method for quantifying the binding affinity of these interactions is critical and depends on various factors, including the nature of the metal oxide (e.g., nanoparticles, thin films), the specific information required (e.g., thermodynamic parameters, kinetics), and the available instrumentation. This guide delves into the principles, protocols, and data outputs of the most common techniques: Isothermal Titration Calorimetry (ITC), Thermogravimetric Analysis (TGA), Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D).

Comparison of Analytical Techniques

Each method offers unique advantages and is suited to different experimental questions. A direct comparison of their capabilities is presented below to facilitate an informed choice for your research needs.

TechniquePrincipleInformation ObtainedAdvantagesLimitations
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a substrate.Binding affinity (Ka), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).[1]Provides a complete thermodynamic profile of the interaction in a single experiment.[2] It is a label-free, in-solution technique.[3]Requires relatively large sample quantities and concentrations. Can be sensitive to buffer mismatches and heats of dilution.[1]
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as a function of temperature.Grafting density and, indirectly, adsorption constants (K).[4]Relatively simple and provides a straightforward quantification of the amount of bound ligand.[5]It is a destructive technique and provides indirect information about binding affinity. Does not provide kinetic or real-time data.[6]
Surface Plasmon Resonance (SPR) Measures the change in the refractive index at a sensor surface upon binding of an analyte.Real-time kinetics (association and dissociation rates, ka and kd) and binding affinity (KD).[7]High sensitivity, label-free, and provides real-time kinetic data.[8]Requires immobilization of the metal oxide on a sensor chip, which may alter its properties. Mass transport limitations can affect kinetic measurements.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei to provide structural and chemical information.Can differentiate between bound and unbound ligands to determine the bound fraction and binding affinity.[9]Provides detailed structural information about the binding mode and can be used for in-solution measurements without immobilization.[6]Lower sensitivity compared to other techniques. Can be complex to analyze, especially for solid-state samples. Iron oxide nanoparticles can interfere with NMR measurements.[9]
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) Measures changes in the resonance frequency and energy dissipation of an oscillating quartz crystal upon mass adsorption.Real-time mass uptake/release, viscoelastic properties of the adsorbed layer, and binding kinetics.[10]Highly sensitive to mass changes (nanogram level), label-free, and provides information on the conformational changes of the adsorbed layer.[11][12]Requires coating the quartz crystal with the metal oxide, which might not perfectly represent the material of interest. Interpretation of dissipation data can be complex.

Quantitative Data Summary

The following tables summarize quantitative data for the binding of various phosphonic acids to different metal oxide surfaces, as determined by the techniques discussed. These values provide a comparative basis for understanding the strength of these interactions.

Table 1: Binding Affinity Constants of Phosphonic Acids to Metal Oxides.

Phosphonic AcidMetal OxideMethodBinding Affinity ConstantReference
Dodecylphosphonic acidTiO₂ (Anatase)TGAK = 1.6 x 10³ M⁻¹[13]
11-Hydroxyundecylphosphonic acidTiO₂ (Anatase)TGAK = 1.2 x 10³ M⁻¹[13]
16-Phosphonohexadecanoic acidTiO₂ (Anatase)TGAK = 1.9 x 10³ M⁻¹[13]
Phenylphosphonic acidTiO₂ (Anatase)TGAK = 1.1 x 10³ M⁻¹[13]
Carbamoyl phosphonic acid ligandZrO₂Langmuir IsothermLangmuir constant (b) = 0.85 L/mg[13]
Phosphate (as a proxy for phosphonate)Fe₃O₄Langmuir IsothermLangmuir constant (b) = 0.112 L/mg[13]

Table 2: Thermodynamic Parameters for the Binding of n-Alkylphosphonic Acids to Metal Oxides Determined by ITC. [14]

Phosphonic AcidMetal OxideEnthalpy of Reaction (ΔHr) (kJ/mol)Binding Energy (D) (kJ/mol)
Methylphosphonic acidTiO₂Negative (Exothermic)-
n-Octylphosphonic acidTiO₂Negative (Exothermic)58 ± 7
n-Octadecylphosphonic acidTiO₂Positive (Endothermic)58 ± 7
Methylphosphonic acidZrO₂Negative (Exothermic)-
n-Octylphosphonic acidZrO₂Negative (Exothermic)55 ± 5
n-Octadecylphosphonic acidZrO₂Positive (Endothermic)55 ± 5

Detailed Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections provide generalized protocols for the key techniques discussed.

Isothermal Titration Calorimetry (ITC)
  • Sample Preparation:

    • Prepare a solution of the metal oxide nanoparticles of known concentration in a suitable buffer.

    • Prepare a solution of the phosphonic acid ligand in the exact same buffer at a concentration typically 10-20 times that of the metal oxide.

    • Degas both solutions to prevent bubble formation during the experiment.[1]

  • Instrument Setup:

    • Thoroughly clean the sample and reference cells of the ITC instrument.

    • Fill the reference cell with the experimental buffer.

    • Load the metal oxide solution into the sample cell (typically ~200-300 µL).[1]

    • Load the phosphonic acid solution into the injection syringe (typically ~40-100 µL).[1]

  • Titration:

    • Equilibrate the system to the desired temperature.

    • Perform a series of small, sequential injections (e.g., 1-2 µL) of the phosphonic acid solution into the sample cell while stirring.

    • Record the heat change after each injection until the binding sites are saturated.

  • Data Analysis:

    • Integrate the heat-flow peaks to determine the heat released or absorbed per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to metal oxide.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).[2]

Thermogravimetric Analysis (TGA)
  • Sample Preparation:

    • Prepare a series of solutions of the phosphonic acid at varying concentrations.

    • Disperse a known amount of the metal oxide nanoparticles in each phosphonic acid solution.

    • Allow the samples to equilibrate to reach adsorption equilibrium.

    • Separate the functionalized nanoparticles from the solution by centrifugation and wash them to remove any unbound phosphonic acid.

    • Dry the functionalized nanoparticles thoroughly.

  • TGA Measurement:

    • Place a known mass of the dried, functionalized nanoparticles into a TGA crucible.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range.

    • Record the mass loss as a function of temperature.

  • Data Analysis:

    • Determine the percentage of mass loss corresponding to the decomposition of the bound phosphonic acid.

    • Calculate the amount of phosphonic acid adsorbed per unit mass or surface area of the metal oxide.

    • Plot the amount of adsorbed phosphonic acid against the equilibrium concentration of the phosphonic acid solution to generate an adsorption isotherm.

    • Fit the isotherm data to a model (e.g., Langmuir isotherm) to determine the adsorption constant (K), which is related to the binding affinity.[4]

Surface Plasmon Resonance (SPR)
  • Sensor Chip Preparation:

    • Select an appropriate sensor chip (e.g., gold-coated).

    • Immobilize the metal oxide onto the sensor chip surface. This can be achieved through various methods, such as direct chemical coupling or capturing of metal oxide vesicles.

  • Instrument Setup:

    • Prime the SPR system with a suitable running buffer.

    • Establish a stable baseline signal.

  • Binding Measurement:

    • Inject a series of concentrations of the phosphonic acid solution over the sensor surface at a constant flow rate.

    • Monitor the change in the SPR signal (in Resonance Units, RU) in real-time to observe the association phase.

    • After the injection, flow the running buffer over the surface to monitor the dissociation of the phosphonic acid.

    • Regenerate the sensor surface between different phosphonic acid concentrations if necessary.[15]

  • Data Analysis:

    • Subtract the signal from a reference channel to correct for bulk refractive index changes.

    • Fit the association and dissociation curves of the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka) and the dissociation rate constant (kd).[7]

    • Calculate the equilibrium dissociation constant (KD = kd/ka), which is the reciprocal of the binding affinity constant (Ka).[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the metal oxide nanoparticles (e.g., HfO₂ nanocrystals, as iron oxides can interfere with NMR) of known concentration.[9]

    • Prepare a series of solutions containing a fixed concentration of the metal oxide nanoparticles and varying concentrations of the phosphonic acid ligand.

    • Include a known concentration of an internal standard for quantitative analysis (qNMR).[6]

  • NMR Measurement:

    • Acquire ¹H or ³¹P NMR spectra for each sample.

    • The signals from the phosphonic acid will broaden upon binding to the nanoparticles.

  • Data Analysis:

    • Integrate the signals corresponding to the free and bound phosphonic acid. The difference in chemical shift and line broadening allows for their distinction.[9]

    • By comparing the integral of the phosphonic acid signals to the integral of the internal standard, the concentrations of free and bound ligand can be determined.

    • Plot the fraction of bound ligand as a function of the total ligand concentration.

    • Fit the data to a binding isotherm to calculate the binding affinity.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for measuring the binding affinity of phosphonic acids to metal oxide nanoparticles.

G cluster_prep 1. Sample Preparation cluster_exp 2. Binding Experiment cluster_analysis 3. Measurement & Analysis cluster_data 4. Data Interpretation prep_mo Prepare Metal Oxide (Nanoparticles/Film) exp_mix Incubate Metal Oxide with Phosphonic Acid prep_mo->exp_mix analysis_spr SPR prep_mo->analysis_spr analysis_qcmd QCM-D prep_mo->analysis_qcmd prep_pa Prepare Phosphonic Acid Solution prep_pa->exp_mix prep_pa->analysis_spr prep_pa->analysis_qcmd exp_sep Separate Free and Bound Ligand (if applicable) exp_mix->exp_sep analysis_itc ITC exp_mix->analysis_itc analysis_nmr NMR exp_mix->analysis_nmr analysis_tga TGA exp_sep->analysis_tga data_isotherm Generate Binding Isotherm analysis_itc->data_isotherm analysis_tga->data_isotherm analysis_spr->data_isotherm analysis_nmr->data_isotherm analysis_qcmd->data_isotherm data_fit Fit Data to Binding Model data_isotherm->data_fit data_params Determine Binding Parameters (Ka, KD, ΔH, etc.) data_fit->data_params

Caption: General experimental workflow for measuring phosphonic acid binding to metal oxides.

Conclusion

The selection of an appropriate technique for measuring the binding affinity of phosphonic acids to metal oxides is a critical decision in experimental design. Isothermal Titration Calorimetry provides a comprehensive thermodynamic profile, making it a powerful tool for in-depth characterization. Thermogravimetric Analysis offers a simpler, albeit indirect, method for quantifying surface coverage. For real-time kinetic information, Surface Plasmon Resonance and Quartz Crystal Microbalance with Dissipation Monitoring are invaluable, providing insights into the dynamics of the binding process. Nuclear Magnetic Resonance spectroscopy, while potentially less sensitive, offers unique structural information about the binding interaction. By understanding the principles, advantages, and limitations of each technique, researchers can select the most suitable method to advance their work in functional materials, biomaterials, and drug delivery.

References

Alternatives to Carboxy-PEG4-Phosphonic Acid for Bioconjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carboxy-PEG4-phosphonic acid is a widely utilized heterobifunctional linker, valued for its phosphonic acid group that provides strong anchorage to metal oxide surfaces and a terminal carboxylic acid for the conjugation of biomolecules. The tetraethylene glycol (PEG4) spacer enhances water solubility and minimizes steric hindrance. However, the specific application may demand alternative linkers with different reactivity, stability, or spacer characteristics. This guide provides a comprehensive comparison of viable alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate linker for your bioconjugation needs.

Executive Summary

The primary alternatives to this compound can be categorized by the modification of three key functional components: the surface anchoring group , the bioconjugation reactive group , and the PEG spacer . Phosphonate (B1237965) anchors, as will be detailed, generally offer superior hydrolytic stability on metal oxide surfaces compared to silane (B1218182) and carboxylate anchors. For bioconjugation, "click chemistry" and maleimide-thiol coupling often provide higher efficiency and specificity than traditional EDC/NHS-mediated carboxyl-amine reactions. The choice of PEG spacer length can be tailored to optimize the pharmacokinetic and solubility profiles of the final conjugate.

Comparison of Key Linker Components

Anchoring Group Performance

The stability of the linker's attachment to a metal oxide surface is paramount for the durability of the resulting bioconjugate. The most common anchoring groups are phosphonates, silanes, and carboxylates.

Anchoring GroupSurface Loading (nmol/cm²) on Ti-6Al-4V[1][2][3][4]Hydrolytic Stability (pH 7.5)[1][2][3][4]Binding MechanismKey Considerations
Phosphonate ~0.35High: No significant degradation after 7 days.[1][2]Strong, covalent-like bonds with metal oxides.[5]Excellent stability in physiological conditions, making it ideal for biomedical applications.[1][2][4][5]
Silane ~0.08Low: Significant loss of bound molecules after 7 days.[1][2]Forms siloxane bonds (Si-O-Metal) which are susceptible to hydrolysis.[1][2][4]Prone to form multilayers and less stable in aqueous environments, especially at physiological or alkaline pH.[1][2][5]
Carboxylate VariableModerate: Less stable than phosphonates.[5][6]Primarily electrostatic interaction and coordination bonding.Binding is generally weaker and more reversible than phosphonates, particularly in aqueous environments.[5]
Bioconjugation Reactive Group Performance

The efficiency and specificity of the reaction between the linker and the biomolecule are critical for yielding a well-defined and functional bioconjugate.

Reactive Group ChemistryTypical Biomolecule TargetConjugation EfficiencyReaction ConditionsKey Considerations
Carboxyl (via EDC/NHS) Primary Amines (e.g., Lysine)ModeratepH 7.2-8.5Can lead to self-conjugation and polymerization. The NHS-ester intermediate is susceptible to hydrolysis.[7][8][9][]
NHS Ester Primary Amines (e.g., Lysine)HighpH 7.2-8.5Pre-activated carboxyl group. More efficient than one-step EDC/NHS but still competes with hydrolysis.[9][][11]
Azide/Alkyne (Click Chemistry) Alkyne/Azide-modified biomoleculesVery High (>95%) Mild, aqueous conditionsHighly specific, bio-orthogonal reaction with high yields. Requires pre-modification of the biomolecule.[12][13][14][15][16][17]
Maleimide Thiols (e.g., Cysteine)High pH 6.5-7.5Highly specific for thiols, forming a stable thioether bond.[18][19][20][21][22]

Experimental Workflows and Protocols

General Experimental Workflow

The overall process of surface functionalization and bioconjugation follows a logical sequence, as depicted in the workflow diagram below.

G cluster_0 Surface Functionalization and Bioconjugation Workflow Surface Preparation 1. Surface Preparation (e.g., cleaning of metal oxide nanoparticles) Linker Immobilization 2. Linker Immobilization (Incubation with linker solution) Surface Preparation->Linker Immobilization Washing 3. Washing (Removal of unbound linker) Linker Immobilization->Washing Bioconjugation 4. Bioconjugation (Reaction with biomolecule) Washing->Bioconjugation Final Washing / Purification 5. Final Washing / Purification (Removal of unbound biomolecule) Bioconjugation->Final Washing / Purification

Caption: A generalized workflow for the functionalization of a surface and subsequent bioconjugation.

Protocol 1: Bioconjugation using a Carboxy-PEG-Phosphonate Linker (EDC/NHS Chemistry)

This protocol describes the immobilization of a protein onto a titanium dioxide (TiO2) surface.

Materials:

  • TiO2-coated substrate

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Protein solution (e.g., Bovine Serum Albumin) in PBS

  • Washing Buffer: PBS with 0.05% Tween-20

  • Quenching Buffer: 1 M Ethanolamine, pH 8.5

Procedure:

  • Surface Preparation: Clean the TiO2 substrate by sonication in ethanol (B145695) and deionized water, then dry under a stream of nitrogen.

  • Linker Immobilization: Immerse the cleaned substrate in a 1 mM solution of this compound in ethanol for 24 hours at room temperature.

  • Washing: Rinse the substrate with ethanol and deionized water to remove unbound linker, then dry.

  • Carboxyl Group Activation: Immerse the functionalized substrate in a freshly prepared solution of 10 mM EDC and 25 mM NHS in Activation Buffer for 15 minutes at room temperature.

  • Washing: Briefly rinse the activated substrate with cold deionized water.

  • Bioconjugation: Immediately immerse the substrate in the protein solution (0.1-1 mg/mL in Coupling Buffer) and incubate for 2 hours at room temperature.

  • Quenching: Transfer the substrate to the Quenching Buffer for 10 minutes to block any unreacted NHS-ester groups.

  • Final Washing: Wash the substrate extensively with Washing Buffer and then deionized water to remove non-covalently bound protein.

Protocol 2: Bioconjugation using an Azide-PEG-Phosphonate Linker (Click Chemistry)

This protocol details the conjugation of an alkyne-modified peptide to an azide-functionalized surface.

Materials:

  • TiO2-coated substrate

  • Azide-PEG-phosphonate linker

  • Alkyne-modified peptide

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris-hydroxypropyltriazolylmethylamine (THPTA) ligand

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Surface Preparation and Linker Immobilization: Follow steps 1-3 from Protocol 1, using the Azide-PEG-phosphonate linker.

  • Prepare Click Chemistry Reaction Mixture:

    • Prepare a solution of the alkyne-modified peptide in Reaction Buffer.

    • Prepare a premixed solution of 2.5 µL of 20 mM CuSO4 and 5.0 µL of 50 mM THPTA ligand.[15]

    • Prepare a fresh solution of 100 mM sodium ascorbate.

  • Bioconjugation:

    • Immerse the azide-functionalized substrate in the alkyne-peptide solution.

    • Add the CuSO4/THPTA premix to the solution.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.[15][23]

    • Incubate for 1-4 hours at room temperature with gentle agitation.[23]

  • Final Washing: Wash the substrate extensively with Washing Buffer and deionized water to remove unreacted reagents and non-covalently bound peptide.

Protocol 3: Bioconjugation using a Maleimide-PEG-Phosphonate Linker (Thiol Coupling)

This protocol describes the conjugation of a thiol-containing protein (or a protein with reduced cysteines) to a maleimide-functionalized surface.

Materials:

  • TiO2-coated substrate

  • Maleimide-PEG-phosphonate linker

  • Thiol-containing protein

  • Coupling Buffer: PBS, pH 7.0-7.5 (must be free of thiols)[18][21]

  • (Optional) TCEP for disulfide bond reduction

  • Washing Buffer: PBS with 0.05% Tween-20

Procedure:

  • Surface Preparation and Linker Immobilization: Follow steps 1-3 from Protocol 1, using the Maleimide-PEG-phosphonate linker.

  • Protein Preparation (if necessary): If the protein's target thiols are in disulfide bonds, reduce them by incubating with a 10-100x molar excess of TCEP for 30 minutes at room temperature.[18][21] Remove excess TCEP by dialysis or size-exclusion chromatography.

  • Bioconjugation:

    • Dissolve the thiol-containing protein in degassed Coupling Buffer to a concentration of 1-10 mg/mL.[18][21][22]

    • Immerse the maleimide-functionalized substrate in the protein solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[18]

  • Final Washing: Wash the substrate extensively with Washing Buffer and deionized water to remove unbound protein.

Structural Comparison of Linker Chemistries

The following diagrams illustrate the fundamental differences between the alternative linker strategies.

G cluster_0 Anchoring Groups cluster_1 Bioconjugation Groups Phosphonate R-PO(OH)₂ Silane R-Si(OR')₃ Carboxylate R-COOH Carboxyl_NHS R-COOH (EDC/NHS) Click R-N₃ / R-Alkyne Maleimide R-Maleimide

Caption: Comparison of common anchoring and bioconjugation functional groups.

G cluster_0 EDC/NHS Coupling cluster_1 Click Chemistry cluster_2 Maleimide-Thiol Coupling A Linker-COOH + Protein-NH₂ B Linker-CO-NH-Protein A->B EDC/NHS C Linker-N₃ + Protein-Alkyne D Linker-Triazole-Protein C->D Cu(I) E Linker-Maleimide + Protein-SH F Linker-Thioether-Protein E->F

Caption: Simplified reaction schemes for different bioconjugation chemistries.

Concluding Remarks

The selection of a linker for bioconjugation is a critical decision that impacts the stability, functionality, and performance of the final product. While this compound is a robust and versatile linker, alternatives offering enhanced stability and conjugation efficiency are readily available. For applications requiring high stability on metal oxide surfaces, phosphonate-based anchors are the preferred choice. For achieving high yields and specificity in bioconjugation, click chemistry and maleimide-thiol coupling present significant advantages over traditional EDC/NHS chemistry. Researchers and drug development professionals are encouraged to consider these alternatives to optimize their bioconjugation strategies for superior outcomes.

References

A Comparative Guide to Surface Functionalization: Carboxy-PEG4-Phosphonic Acid and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Carboxy-PEG4-phosphonic acid with alternative surface modification agents, namely alkyl phosphonic acids and carboxylic acids. The performance of these molecules is evaluated based on quantitative data from various analytical techniques, offering insights into their respective advantages for applications such as bioconjugation, drug delivery, and biosensing.

Performance Comparison: Phosphonates vs. Carboxylates

The choice of anchoring group is critical for the stability and performance of a functionalized surface. Phosphonic acids generally form more stable and well-ordered monolayers on metal oxide surfaces, such as titanium and aluminum oxides, compared to carboxylic acids.[1] This enhanced stability is attributed to the potential for bidentate or tridentate binding of the phosphonate (B1237965) group to the metal oxide surface, in contrast to the often weaker and less stable ester-like linkage of carboxylic acids.

A comparative study on a Ti-6Al-4V alloy using perfluorodecylphosphonic acid (PFDPA) and perfluorodecanoic acid (PFDA) highlights the superior performance of the phosphonic acid anchor. The PFDPA-modified surface exhibited a higher water contact angle, indicating a more hydrophobic and well-ordered monolayer. Furthermore, it demonstrated a lower coefficient of friction and reduced adhesion compared to the PFDA-modified surface, suggesting a more robust and passivated surface.[1]

ParameterPhosphonic Acid (PFDPA)Carboxylic Acid (PFDA)Substrate
Water Contact Angle (°) 112.5 ± 1.598.7 ± 1.8Ti-6Al-4V
Coefficient of Friction ~0.10~0.15Ti-6Al-4V
Adhesion Force (nN) ~25~45Ti-6Al-4V

Table 1: Comparison of Physicochemical Properties of Phosphonic Acid and Carboxylic Acid Monolayers. Data synthesized from a study on perfluorinated analogues on a Ti-6Al-4V substrate, demonstrating the superior hydrophobicity and tribological properties of the phosphonate anchor.[1]

The Role of the PEG Spacer

The inclusion of a polyethylene (B3416737) glycol (PEG) spacer, as in this compound, offers significant advantages, particularly in biomedical applications. The PEG chain is known for its ability to reduce non-specific protein adsorption, enhance biocompatibility, and improve the solubility of the functionalized material.

Quantitative studies on PEGylated phosphonic acid polymers on metal oxide nanoparticles have shown that it is possible to achieve high PEG densities, in the range of 0.2 - 0.5 chains per nm², forming a dense "brush" layer with a thickness of approximately 10 nm. This dense PEG layer is crucial for preventing protein corona formation and aggregation of nanoparticles in biological media.

ParameterValueMethodSubstrate
PEG Density 0.2 - 0.5 chains/nm²Not SpecifiedMetal Oxide Nanoparticles
Layer Thickness ~10 nmNot SpecifiedMetal Oxide Nanoparticles

Table 2: Quantitative Data for PEGylated Phosphonic Acid Layers on Nanoparticles. These values indicate the formation of a dense, protective PEG layer that enhances stability in biological environments.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are summaries of key experimental protocols for quantifying surface-bound molecules.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a powerful technique to determine the elemental composition and chemical state of the surface.

Protocol:

  • Sample Preparation: The functionalized substrate is placed in the ultra-high vacuum chamber of the XPS instrument.

  • Survey Scan: An initial wide-energy scan is performed to identify all elements present on the surface. For phosphonic acid-modified surfaces, the presence of the P 2p peak (around 133-134 eV) is a key indicator of successful functionalization.

  • High-Resolution Scans: Detailed scans of specific elemental regions (e.g., C 1s, O 1s, P 2p) are acquired.

    • The C 1s spectrum can be deconvoluted to identify different carbon environments, such as C-C/C-H from the alkyl chain, C-O from the PEG spacer, and O-C=O from the carboxyl group.

    • The O 1s spectrum provides information on the metal oxide substrate and the oxygen atoms within the phosphonic acid and carboxyl groups.

    • The P 2p peak confirms the presence and can indicate the binding state of the phosphonate group.

  • Quantification: The relative atomic concentrations of the elements are calculated from the peak areas and sensitivity factors. The thickness of the monolayer can be estimated from the attenuation of the substrate signal.

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)

QCM-D is a real-time, surface-sensitive technique that measures changes in mass and viscoelastic properties at the nanoscale.

Protocol:

  • Sensor Preparation: A clean sensor crystal (e.g., titanium-coated) is mounted in the QCM-D chamber. A stable baseline is established in the desired buffer.

  • Monolayer Formation: The solution containing the surface modification molecule (e.g., this compound) is introduced into the chamber. The formation of the monolayer is monitored in real-time by observing the decrease in frequency (mass uptake) and change in dissipation (viscoelastic properties).

  • Rinsing: The chamber is rinsed with a clean buffer to remove any non-adsorbed molecules.

  • Data Analysis: The Sauerbrey equation is used to convert the change in frequency to the adsorbed mass per unit area for rigid layers. For viscoelastic layers (like those containing PEG), more complex modeling is required, taking into account both frequency and dissipation changes to determine the mass, thickness, and viscoelastic properties of the layer.

Fluorescence-Based Quantification

This method involves labeling the terminal functional group (e.g., carboxyl group) with a fluorescent probe for quantification.

Protocol:

  • Activation of Carboxyl Groups: The carboxyl groups on the surface are activated using a solution of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) in an appropriate buffer (e.g., MES buffer, pH 6.0).

  • Labeling: The activated surface is then reacted with an amine-containing fluorescent dye (e.g., a fluorescently labeled amine or hydrazide).

  • Washing: The surface is thoroughly washed to remove any unbound fluorescent probe.

  • Quantification: The fluorescence intensity of the surface is measured using a fluorescence microscope or a plate reader. A calibration curve, prepared using known concentrations of the fluorescent dye, can be used to quantify the number of accessible carboxyl groups on the surface.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for surface functionalization with this compound and subsequent protein immobilization.

experimental_workflow cluster_prep Surface Preparation cluster_func Surface Functionalization cluster_char1 Characterization 1 cluster_bio Bioconjugation cluster_char2 Characterization 2 start Start: Substrate (e.g., Titanium) cleaning Substrate Cleaning (e.g., Piranha, Plasma) start->cleaning monolayer Monolayer Deposition (this compound) cleaning->monolayer rinse1 Rinsing monolayer->rinse1 xps1 XPS rinse1->xps1 qcmd1 QCM-D rinse1->qcmd1 contact_angle Contact Angle rinse1->contact_angle afm1 AFM rinse1->afm1 activation Carboxyl Group Activation (EDC/NHS) xps1->activation qcmd1->activation contact_angle->activation afm1->activation protein Protein Immobilization activation->protein rinse2 Rinsing protein->rinse2 xps2 XPS rinse2->xps2 qcmd2 QCM-D rinse2->qcmd2 fluorescence Fluorescence Microscopy rinse2->fluorescence afm2 AFM rinse2->afm2 end End: Functionalized Surface with Protein xps2->end qcmd2->end fluorescence->end afm2->end

Caption: Experimental workflow for surface functionalization and protein immobilization.

This comprehensive guide provides a comparative analysis of this compound and its alternatives, supported by quantitative data and detailed experimental protocols. The superior stability of the phosphonate anchor combined with the beneficial properties of the PEG spacer makes this compound a compelling choice for a wide range of surface modification applications in research and development.

References

A Comparative Guide to Heterobifunctional PEG Linkers for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of drug delivery, diagnostics, and proteomics, the precise and stable conjugation of molecules is paramount. Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers are indispensable tools that connect two different molecular entities, such as an antibody and a cytotoxic drug, to create sophisticated constructs like antibody-drug conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs).[1][2][3] The inclusion of a PEG spacer enhances the hydrophilicity, biocompatibility, and in vivo circulation time of the final conjugate while minimizing aggregation and immunogenicity.[2][4][5]

This guide provides a comparative analysis of common heterobifunctional PEG linkers, focusing on their reaction chemistries, stability, and performance, supported by experimental data and detailed protocols to aid researchers in selecting the optimal linker for their specific application.

Comparative Analysis of Key Linker Chemistries

The choice of a heterobifunctional linker is dictated by the available functional groups on the molecules to be conjugated (e.g., amines on lysines, thiols on cysteines) and the desired stability of the resulting bond.[3] The most prevalent chemistries involve N-hydroxysuccinimide (NHS) esters for targeting amines, maleimides for thiols, pyridyldithiols for creating cleavable disulfide bonds, and bioorthogonal "click chemistry" reagents for highly specific conjugations.

Table 1: Comparison of Common Heterobifunctional PEG Linker Properties

Linker Type Reactive Group 1 (Target) Reactive Group 2 (Target) Bond Formed Bond Stability Optimal pH Range
NHS-PEG-Maleimide NHS Ester (Primary Amine) Maleimide (B117702) (Sulfhydryl/Thiol) Amide, Thioether Stable, Non-cleavable Amine: 7.0-9.0, Thiol: 6.5-7.5[6]
SPDP-PEG-NHS NHS Ester (Primary Amine) Pyridyldithiol (Sulfhydryl/Thiol) Amide, Disulfide Reductively Cleavable Amine: 7.0-8.0, Thiol: 7.0-8.0[7][8]
DBCO-PEG-NHS NHS Ester (Primary Amine) Dibenzocyclooctyne (DBCO) (Azide) Amide, Triazole Stable, Non-cleavable Amine: 7.0-9.0, SPAAC: Neutral[9][10]

| Azide-PEG-Maleimide | Maleimide (Sulfhydryl/Thiol) | Azide (Alkyne/DBCO) | Thioether, Triazole | Stable, Non-cleavable | Thiol: 6.5-7.5, SPAAC: Neutral[10][11] |

Table 2: Typical Reaction Conditions and Performance

Linker Type Molar Excess (Linker:Protein) Reaction Time Temperature Typical Conjugation Efficiency Key Considerations
NHS-PEG-Maleimide 10-20 fold 1-4 hours 4°C to Room Temp. >90% NHS ester is prone to hydrolysis at high pH.[6][12]
SPDP-PEG-NHS 10-20 fold 1-2 hours Room Temp. >85% Reaction releases pyridine-2-thione, measurable at 343 nm.[7][8]
DBCO-PEG-NHS 5-15 fold 2-12 hours Room Temp. >95% Copper-free click chemistry is bioorthogonal and highly specific.[10]

| Azide-PEG-Maleimide | 5-15 fold | 2-12 hours | Room Temp. | >95% | Requires the partner molecule to have a DBCO or other strained alkyne group. |

Visualizing Workflows and Mechanisms

Linker Selection Workflow

Choosing the appropriate linker is a critical step in the design of a bioconjugate. The decision process involves assessing the functional groups available on the target molecules and the requirement for linker cleavability in the final application.

G Figure 1: Decision Workflow for Heterobifunctional Linker Selection cluster_start cluster_groups cluster_linkers start Start: Define Molecules (e.g., Antibody, Drug) q1 Available Functional Groups? start->q1 linker1 Amine + Thiol available? Use NHS-PEG-Maleimide q1->linker1 Amine + Thiol linker2 Need Bioorthogonal Ligation? Use Click Chemistry (e.g., DBCO-PEG-NHS) q1->linker2 Amine + Azide/Alkyne q2 Is Payload Release Required at Target? linker3 Yes Use Cleavable Linker (e.g., SPDP-PEG-NHS) q2->linker3 Yes linker4 No Use Stable Linker (e.g., NHS-PEG-Maleimide) q2->linker4 No linker1->q2

Caption: A decision tree to guide the selection of a suitable heterobifunctional PEG linker.

Mechanism of Action: Antibody-Drug Conjugate (ADC)

ADCs utilize antibodies to deliver potent cytotoxic drugs specifically to cancer cells. Heterobifunctional PEG linkers are central to ADC design, connecting the antibody and drug.[13] The linker's stability in circulation and its ability to release the drug at the target site are critical for efficacy and safety.[4][14]

G Figure 2: Simplified ADC Mechanism of Action cluster_circulation 1. Systemic Circulation cluster_cell 2. Target Cell Binding & Internalization cluster_release 3. Payload Release & Action ADC Antibody-Drug Conjugate (ADC) - Stable Linker - Receptor Tumor Antigen (e.g., HER2) ADC->Receptor Binding Endosome Endosome Formation Receptor->Endosome Internalization Lysosome Lysosomal Fusion (Linker Cleavage) Endosome->Lysosome Trafficking Payload Cytotoxic Payload Released Lysosome->Payload Drug Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis Induces

Caption: Pathway of an ADC from circulation to inducing apoptosis in a target cancer cell.

Experimental Protocols

Detailed and reproducible protocols are essential for successful bioconjugation. The following sections provide methodologies for a standard conjugation reaction, a plasma stability assay, and a characterization technique.

Protocol 1: Two-Step Antibody-Drug Conjugation using NHS-PEG-Maleimide

This protocol describes the conjugation of a thiol-containing drug to an antibody. First, the antibody's lysine (B10760008) residues are modified with the NHS-ester end of the linker. After removing excess linker, the maleimide-activated antibody is reacted with the drug.[6]

1. Materials:

  • Antibody (e.g., Trastuzumab) in amine-free buffer (e.g., PBS, pH 7.4)

  • NHS-PEG-Maleimide linker

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Thiol-containing cytotoxic drug

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Quenching reagent (e.g., L-cysteine)

  • Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.5

2. Procedure:

  • Antibody Preparation: Prepare the antibody at a concentration of 5-10 mg/mL in the reaction buffer.

  • Linker Activation: Immediately before use, dissolve the NHS-PEG-Maleimide linker in anhydrous DMSO to a concentration of 10 mM.[12]

  • Step 1: Reaction with NHS Ester: Add a 10- to 20-fold molar excess of the dissolved linker to the antibody solution. Incubate for 1-2 hours at room temperature with gentle mixing.

  • Purification: Remove excess, unreacted linker using a desalting column equilibrated with the reaction buffer.

  • Step 2: Reaction with Maleimide: To the purified, maleimide-activated antibody, add the thiol-containing drug at a 5- to 10-fold molar excess over the antibody.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching: Quench any unreacted maleimide groups by adding L-cysteine to a final concentration of 1 mM. Incubate for 15 minutes.

  • Final Purification: Purify the final ADC conjugate from excess drug and quenching reagent using a desalting column or size-exclusion chromatography (SEC).

  • Characterization: Characterize the final product to determine the drug-to-antibody ratio (DAR) and percentage of aggregates.

G Figure 3: Experimental Workflow for Two-Step ADC Conjugation A 1. Prepare Antibody in PBS (pH 7.4) B 2. React with NHS-PEG-Maleimide A->B C 3. Purify via Desalting Column (Removes excess linker) B->C D 4. React Maleimide-Activated Ab with Thiol-Drug C->D E 5. Quench Reaction (e.g., L-Cysteine) D->E F 6. Final Purification (SEC) (Removes excess drug) E->F G 7. Characterize ADC (DAR, Purity) F->G

Caption: Step-by-step workflow for creating an ADC using an NHS-PEG-Maleimide linker.

Protocol 2: In Vitro Plasma Stability Assay

This assay assesses the stability of the linker and the conjugate in a physiological environment by measuring the amount of free drug released over time.[4][15]

1. Materials:

  • Purified ADC

  • Human plasma (or plasma from another relevant species)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an appropriate internal standard (IS)

  • 96-well plates

  • LC-MS/MS system

2. Procedure:

  • Sample Preparation: Prepare a stock solution of the ADC in a suitable buffer.

  • Incubation: In a 96-well plate, dilute the ADC into pre-warmed (37°C) human plasma to a final concentration of 100 µg/mL.

  • Time Points: Incubate the plate at 37°C. At designated time points (e.g., 0, 1, 6, 24, 48, 72 hours), collect aliquots of the plasma-ADC mixture.

  • Protein Precipitation: To stop the reaction and precipitate plasma proteins, add 3 volumes of cold ACN containing the internal standard to each aliquot.

  • Centrifugation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate and analyze by LC-MS/MS to quantify the concentration of released (free) payload.

  • Data Interpretation: Plot the percentage of intact ADC or the concentration of free payload over time to determine the stability and half-life of the conjugate in plasma.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by SEC

Size-Exclusion Chromatography (SEC) is used to determine the purity of the ADC, specifically the percentage of high molecular weight aggregates.[4]

1. Materials:

  • Purified ADC and unconjugated antibody control

  • SEC column suitable for monoclonal antibodies

  • HPLC system with a UV detector

  • Mobile Phase: e.g., 150 mM Sodium Phosphate, pH 7.0

2. Procedure:

  • System Preparation: Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.[4]

  • Sample Preparation: Dilute the ADC and unconjugated antibody control to approximately 1 mg/mL in the mobile phase.

  • Injection: Inject 10-20 µL of the prepared sample onto the column.[4]

  • Data Acquisition: Monitor the eluting peaks at 280 nm using the UV detector. The main peak corresponds to the monomeric antibody or ADC, while earlier eluting peaks represent aggregates.

  • Data Analysis: Integrate the peak areas for the monomer and aggregates. Calculate the percentage of aggregation by dividing the aggregate peak area by the total area of all peaks. A successful conjugation should not significantly increase the percentage of aggregates compared to the starting antibody.

References

Safety Operating Guide

Proper Disposal of Carboxy-PEG4-phosphonic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Carboxy-PEG4-phosphonic acid was not located. The following disposal procedures are based on the SDS for the closely related compound, this compound ethyl ester, and general best practices for laboratory chemical waste management. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements in your location.

This compound is a hydrophilic linker used in bioconjugation and the development of PROTACs. While not classified as hazardous, proper handling and disposal are essential to maintain a safe laboratory environment and ensure regulatory compliance.

Immediate Safety and Handling

Before initiating any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE). Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection Laboratory coat.

Step-by-Step Disposal Protocol

The proper disposal of this compound, whether in solid form or in solution, involves careful segregation, clear labeling, and coordination with your institution's EHS department.

1. Waste Segregation:

  • Solid Waste: Collect all solid waste contaminated with this compound, such as pipette tips, tubes, and weighing paper, in a designated, leak-proof hazardous waste container.

  • Liquid Waste: Aqueous solutions containing this compound should be collected in a separate, clearly labeled hazardous waste container.

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

2. Container Labeling: All waste containers must be clearly and accurately labeled. The label should include:

  • The full chemical name: "this compound"

  • The concentration (if in solution)

  • The words "Hazardous Waste"

  • The date the waste was first added to the container

3. Storage of Waste:

  • Waste containers should be kept securely closed at all times, except when adding waste.

  • Store the waste in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[1]

4. Arranging for Disposal:

  • Once the waste container is full, or in accordance with your institutional policy (often not to exceed one year), arrange for a pickup by your EHS department.[1]

  • Disposal should be carried out by a licensed disposal company in accordance with all local, regional, and national regulations.[1]

5. Spill Cleanup: In the event of a small spill:

  • Restrict access to the spill area.

  • Wearing appropriate PPE, absorb the liquid with an inert, non-combustible material (e.g., sand, vermiculite, or absorbent pads).

  • Carefully sweep or collect the contaminated absorbent material into a designated hazardous waste container.

  • Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Ensure the spill area is well-ventilated.

Disposal Workflow

G start Start: Carboxy-PEG4-phosphonic acid waste generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (e.g., contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid collect_solid Collect in a labeled, leak-proof solid waste container solid_waste->collect_solid collect_liquid Collect in a labeled, leak-proof liquid waste container liquid_waste->collect_liquid storage Store securely in a designated satellite accumulation area collect_solid->storage collect_liquid->storage full Container Full or Storage Time Limit Reached? storage->full full->storage No contact_ehs Contact EHS for Waste Pickup full->contact_ehs Yes disposal Disposal by licensed waste management company contact_ehs->disposal

References

Safeguarding Your Research: A Comprehensive Guide to Handling Carboxy-PEG4-phosphonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Carboxy-PEG4-phosphonic acid (CAS 1623791-69-4). Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and maintaining a secure research environment.

This compound is a versatile PEG linker, featuring both a carboxylic acid and a phosphonic acid group, which facilitates its use in bioconjugation and the development of PROTACs.[1][2] While specific hazard data is not extensively detailed in available safety data sheets, the chemical nature of the compound—containing acidic functional groups—necessitates careful handling to mitigate potential risks.

Personal Protective Equipment (PPE)

A foundational aspect of safely handling this compound is the consistent and correct use of appropriate personal protective equipment. The following table summarizes the recommended PPE to be worn at all times when handling this compound.

Body PartPPE SpecificationRationale
Hands Chemical-resistant gloves (e.g., Nitrile)To protect against skin contact and potential irritation.
Eyes Safety goggles or glassesTo shield eyes from accidental splashes of the chemical.
Body Laboratory coatTo protect skin and clothing from spills and contamination.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is critical for minimizing exposure and preventing accidents. The following step-by-step guide outlines the operational workflow for this chemical.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any signs of damage or leakage.

  • Ensure the container is clearly labeled with the chemical name and CAS number (1623791-69-4).

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperature is -20°C.[3]

2. Handling and Use:

  • All handling of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

  • Before handling, ensure that an eyewash station and a safety shower are readily accessible.

  • Avoid direct contact with the skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the area where the chemical is being handled.

  • Wash hands thoroughly after handling the compound.

3. First Aid Measures:

  • In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to separate the eyelids with fingers. If irritation persists, seek medical attention.

  • In case of skin contact: Immediately wash the affected area with plenty of water and soap. Remove any contaminated clothing. If irritation develops, seek medical advice.

  • If inhaled: Move the individual to fresh air. If breathing becomes difficult or symptoms persist, seek medical attention.

  • If ingested: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.

4. Spill Management:

  • In the event of a spill, wear appropriate PPE, including respiratory protection if necessary.

  • Absorb the spill with an inert material, such as sand or vermiculite.

  • Collect the absorbed material into a tightly sealed container for disposal.

  • Clean the spill area thoroughly with a suitable solvent.

  • Do not allow the material to enter drains or watercourses.

5. Disposal:

  • All waste containing this compound must be treated as special waste.

  • Dispose of the chemical and its container in accordance with all local, regional, and national regulations.

  • Arrange for disposal by a licensed disposal company.

Safe Handling Workflow

The following diagram illustrates the key stages of the safe handling workflow for this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Receive Receive & Inspect Store Store at -20°C Receive->Store Don_PPE Don Appropriate PPE Store->Don_PPE Fume_Hood Work in Fume Hood Don_PPE->Fume_Hood Handle Handle Chemical Fume_Hood->Handle Clean Clean Work Area Handle->Clean Collect_Waste Collect Waste Handle->Collect_Waste Doff_PPE Doff PPE Clean->Doff_PPE Wash Wash Hands Doff_PPE->Wash Dispose Dispose via Licensed Contractor Collect_Waste->Dispose

Caption: Logical workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Reactant of Route 1
Carboxy-PEG4-phosphonic acid
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.